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1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one Documentation Hub

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  • Product: 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one
  • CAS: 1245938-95-7

Core Science & Biosynthesis

Foundational

Synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one: A Technical Guide

Executive Summary The compound 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (often referred to as N-acetyl-2-(chloromethyl)morpholine) is a highly versatile bifunctional building block utilized in advanced pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (often referred to as N-acetyl-2-(chloromethyl)morpholine) is a highly versatile bifunctional building block utilized in advanced pharmaceutical synthesis. It features a stable morpholine ether core, an N-acetyl protecting/directing group, and a reactive alkyl chloride handle primed for downstream nucleophilic substitution. This guide details a robust, self-validating, two-step synthetic methodology designed to maximize yield while circumventing catastrophic degradation pathways.

Retrosynthetic Rationale & Mechanistic Causality

The Aziridinium Trap: Why N-Protection is Non-Negotiable

When designing the synthesis from the commercially available precursor 2-(hydroxymethyl)morpholine[1], the sequence of operations is the most critical parameter. A naive approach might attempt to chlorinate the primary alcohol first. However, the free secondary amine at position 4 is highly nucleophilic. If the primary alcohol is converted to a chloride while the amine is unprotected, the nitrogen lone pair will rapidly execute an intramolecular SN2 attack on the newly formed electrophilic carbon.

This generates a highly strained bicyclic 1-azoniabicyclo[3.1.0]hexane (aziridinium) intermediate. This intermediate is highly unstable and inevitably leads to ring-opening, hydrolysis, or uncontrolled polymerization. To bypass this degradation pathway, the nitrogen must be deactivated prior to chlorination. By performing an N-acetylation first, the nitrogen's lone pair is delocalized into the adjacent carbonyl group via resonance, completely eliminating its nucleophilicity and securing the morpholine ring[2].

Chemoselectivity in N-Acetylation

The starting material possesses both a secondary amine and a primary alcohol. Because the amine is significantly more nucleophilic, precise stoichiometric control at reduced temperatures ensures exclusive N-acetylation without competitive O-acetylation, avoiding the need for complex protection/deprotection cycles[2].

SynthesisRoute A 2-(hydroxymethyl) morpholine (Starting Material) B 4-acetyl-2-(hydroxymethyl) morpholine (Intermediate) A->B Ac2O, Et3N, 0°C Chemoselective N-Acetylation D 2-(chloromethyl) morpholine (Reactive Free Base) A->D Direct Chlorination (Avoid) C 1-[2-(chloromethyl)morpholin-4-yl] ethan-1-one (Target Product) B->C PPh3, CCl4, DCM Appel Reaction E Aziridinium Ion (Degradation Pathway) D->E Intramolecular SN2 Attack

Figure 1: Optimal synthetic route vs. degradation pathway via aziridinium ion.

Experimental Methodologies

Step 1: Chemoselective N-Acetylation

Objective: Synthesize 4-acetyl-2-(hydroxymethyl)morpholine.

Protocol:

  • Initiation: Charge a flame-dried 250 mL round-bottom flask with 2-(hydroxymethyl)morpholine (10.0 g, 85.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (Et3N, 14.3 mL, 102.5 mmol, 1.2 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Chemoselective Acylation: Add acetic anhydride (Ac2O, 8.5 mL, 89.6 mmol, 1.05 eq) dropwise over 30 minutes via an addition funnel to control the exothermic reaction. Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (eluent: 10% MeOH in DCM). Stain with Ninhydrin. The starting material will appear as a dark purple spot (free amine). The complete disappearance of this spot confirms full conversion to the amide product, validating the step.

  • Workup: Quench with saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 2: Primary Alcohol Chlorination via the Appel Reaction

Objective: Synthesize 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one.

Causality & Reagent Selection: Traditional chlorinating agents like thionyl chloride (SOCl2) generate harsh acidic byproducts (HCl) that can protonate the morpholine oxygen or cause unwanted side reactions[3]. The Appel reaction utilizes triphenylphosphine (PPh3) and carbon tetrachloride (CCl4) to convert the alcohol to an alkyl chloride under strictly neutral conditions[4]. This proceeds via a halophosphonium intermediate, ensuring the integrity of the N-acetyl group and preventing acid-catalyzed degradation[5],[6].

Protocol:

  • Initiation: Dissolve 4-acetyl-2-(hydroxymethyl)morpholine (10.0 g, 62.8 mmol) in anhydrous DCM (150 mL) in a 500 mL flask under a nitrogen atmosphere.

  • Activation: Add triphenylphosphine (PPh3, 19.8 g, 75.4 mmol, 1.2 eq) and cool to 0 °C.

  • Halogenation: Add carbon tetrachloride (CCl4, 9.1 mL, 94.2 mmol, 1.5 eq) dropwise. Stir the reaction mixture at room temperature for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (eluent: 50% EtOAc in Hexanes). The product (alkyl chloride) will have a significantly higher Rf value (~0.6) compared to the starting alcohol (~0.2) due to the loss of hydrogen bonding.

  • Workup & Purification: Concentrate the reaction mixture to roughly 30 mL. Add cold diethyl ether (150 mL) vigorously to precipitate the triphenylphosphine oxide (Ph3P=O) byproduct. Filter the white precipitate through a Celite pad and concentrate the filtrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes).

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative parameters and analytical validation markers for the two-step synthesis.

ParameterStep 1: N-AcetylationStep 2: Appel Chlorination
Target Intermediate/Product 4-acetyl-2-(hydroxymethyl)morpholine1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one
Reagents Ac2O (1.05 eq), Et3N (1.2 eq)PPh3 (1.2 eq), CCl4 (1.5 eq)
Solvent / Temperature DCM / 0 °C to RTDCM / 0 °C to RT
Reaction Time 2 hours4 hours
Expected Yield (%) 92%85%
Purity (HPLC) >98%>97%
Key 1H NMR Shift 2.10 ppm (s, 3H, N-COCH3)3.55 ppm (d, 2H, -CH2Cl)
TLC Validation Marker Loss of Ninhydrin activitySignificant Rf increase (loss of -OH)

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one

Executive Summary In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a critical strategy for improving aqueous solubility and reducing off-targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a critical strategy for improving aqueous solubility and reducing off-target toxicity. The compound 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (also known as N-acetyl-2-(chloromethyl)morpholine) represents a highly versatile, bifunctional sp3-rich building block.

By combining the metabolic stability of an N-acetylated morpholine core with the electrophilic reactivity of a 2-chloromethyl handle, this molecule serves as a premier intermediate for the assembly of complex compound libraries[1]. This technical whitepaper details its physicochemical properties, mechanistic advantages, and self-validating experimental workflows designed for pharmaceutical researchers and synthetic chemists.

Structural Paradigm & Physicochemical Profiling

Because 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one is a specialized synthetic intermediate, its physicochemical profile is best understood by synthesizing data from its parent motifs: the highly stable 4-acetylmorpholine[2] and the reactive 2-(chloromethyl)morpholine[1].

The N-acetylation of the morpholine ring significantly alters the molecule's physical state, increasing its boiling point and density while neutralizing the basicity of the amine[3]. The quantitative data summarized in Table 1 provides the necessary parameters for reaction design, solvent selection, and purification chromatography.

Table 1: Physicochemical Properties of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

PropertyValueRationale / Derivation Source
Molecular Formula C₇H₁₂ClNO₂Standard IUPAC derivation
Molecular Weight 177.63 g/mol Computed exact mass
Physical State (at 25°C) Viscous liquid / Low-melting solidInterpolated from 4-acetylmorpholine (MP: 10-14 °C)[2]
Boiling Point 270 °C – 290 °C (Predicted)Extrapolated from 4-acetylmorpholine (245.5 °C)[3] with a +25°C increment for the chloromethyl group
Density ~1.25 g/cm³ (Predicted)Extrapolated from the 1.116 g/cm³ density of 4-acetylmorpholine[3], adjusted for halogenation
Topological Polar Surface Area 38.8 ŲComputed (Amide O + Ether O + Amide N)
LogP (Partition Coefficient) 0.6 – 0.9 (Predicted)The lipophilic chloromethyl group balances the hydrophilic nature of the morpholine core

Mechanistic Causality: The Dual-Motif Advantage

The architectural brilliance of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one lies in its dual-motif design, which dictates its behavior in synthetic pathways:

  • The N-Acetyl Motif (Stability & Dipole): The acetyl group acts as a strong electron-withdrawing group via resonance, delocalizing the lone pair on the morpholine nitrogen. This neutralizes the amine's basicity, preventing unwanted self-polymerization or competitive nucleophilic attacks during downstream reactions. Furthermore, it imparts a strong dipole moment, making the molecule highly soluble in polar aprotic solvents like DMF and DMSO, which are essential for subsequent substitution reactions.

  • The 2-Chloromethyl Motif (Electrophilic Center): Positioned adjacent to the ether oxygen, the chloromethyl group acts as a primary alkyl halide. While the adjacent oxygen provides slight inductive electron withdrawal, the primary carbon remains highly accessible for Bimolecular Nucleophilic Substitution (SN2). This makes it an ideal anchor point for attaching diverse pharmacophores to the sp3-rich morpholine scaffold[1].

Self-Validating Experimental Workflows

The following protocols are engineered not just as step-by-step instructions, but as self-validating systems where the physical chemistry of the reaction provides real-time feedback to the scientist.

Protocol A: Synthesis via N-Acetylation of 2-(Chloromethyl)morpholine

This workflow neutralizes the reactive secondary amine to yield the target scaffold.

  • Preparation: Dissolve 2-(chloromethyl)morpholine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0.1 M concentration.

    • Causality: DCM is chosen because it easily dissolves the morpholine derivative and is completely inert to acylating agents.

  • Base Addition: Add triethylamine (TEA, 2.5 eq) dropwise at 0 °C.

    • Causality: 1.0 eq of TEA neutralizes the hydrochloride salt, freeing the secondary amine. The remaining 1.5 eq acts as an acid scavenger for the subsequent step.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise at 0 °C, then allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validating Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer and wash it with 1M HCl.

    • Validation: The 1M HCl wash selectively protonates and removes any unreacted starting material into the aqueous phase. The organic layer will now exclusively contain the neutral, target amide.

  • TLC Confirmation: Spot the organic layer on a silica TLC plate.

    • Validation: Because the molecule lacks aromatic chromophores, it is UV-inactive. Stain with Ninhydrin (which will show no color, proving the absence of the secondary amine) and then with KMnO₄ (which will oxidize the ether/amide, revealing a bright yellow spot on a purple background).

Protocol B: Finkelstein-Assisted Nucleophilic Substitution (SN2)

This workflow demonstrates how to functionalize the 2-chloromethyl handle with a primary amine to build a compound library.

  • Preparation: Dissolve 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that leaves nucleophiles unsolvated and highly reactive, drastically lowering the activation energy for the SN2 transition state.

  • Catalyst & Base: Add potassium carbonate (K₂CO₃, 2.0 eq) and sodium iodide (NaI, 0.1 eq).

    • Causality: NaI acts as a Finkelstein catalyst. The chloride is a mediocre leaving group; iodide displaces it to form an alkyl iodide intermediate, which is orders of magnitude more reactive toward the incoming amine.

  • Nucleophile Addition: Add the desired primary amine (1.5 eq) and heat to 80 °C for 12 hours.

  • Self-Validating Observation:

    • Validation: As the reaction progresses, a fine white precipitate will form in the DMF. This is NaCl/KCl. Because chloride salts are significantly less soluble in DMF than iodide salts, their precipitation drives the reaction forward via Le Chatelier's principle and provides visual confirmation that the halogen exchange and substitution are occurring.

  • Purification: Dilute with water, extract with ethyl acetate, and purify via reverse-phase LC-MS (monitoring for the M+H peak of the new functionalized scaffold).

Pathway & Workflow Visualization

The following diagram maps the logical progression from precursor to library assembly, highlighting the specific experimental conditions detailed in the protocols above.

G A 2-(Chloromethyl)morpholine (Precursor) B N-Acylation (Ac2O, TEA, DCM) A->B  Protocol A C 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (Target Scaffold) B->C  Neutralization & Isolation D Finkelstein-Assisted SN2 (NaI, K2CO3, DMF) C->D  Protocol B E sp3-Rich Morpholine Derivatives D->E  Library Assembly

Figure 1: Synthetic workflow and downstream functionalization of the target morpholine scaffold.

Sources

Foundational

Mechanism of Action of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one: A Technical Guide to Covalent Warhead Dynamics

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently encounter novel fragment scaffolds designed to engage "undruggable" protein targets. Among these, 1-[2-(chloromethyl)mor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently encounter novel fragment scaffolds designed to engage "undruggable" protein targets. Among these, 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (which we will refer to as CMMA , Chloromethyl Morpholine Acetamide) represents a highly efficient, tunable electrophilic fragment.

Unlike traditional reversible inhibitors that rely solely on thermodynamic equilibrium, CMMA utilizes a two-step kinetic mechanism to form an irreversible covalent bond with nucleophilic residues (predominantly cysteine). This whitepaper deconstructs the chemical anatomy, mechanism of action (MoA), and the self-validating experimental workflows required to characterize CMMA in a drug discovery setting.

Chemical Anatomy and Reactivity Profile

To understand how CMMA functions, we must first dissect its structural components. The efficacy of a covalent inhibitor is dictated by the delicate balance between the non-covalent affinity of its scaffold and the intrinsic reactivity of its warhead.

  • The Morpholine Core: The 1,4-oxazinane (morpholine) ring provides a conformationally restricted, sp3 -rich scaffold. Its inherent hydrophilicity and favorable pharmacokinetic properties make it an ideal vector for positioning the warhead within a target protein's binding pocket.

  • The N-Acetyl Group (ethan-1-one): Acetylation of the morpholine nitrogen serves a dual purpose. Chemically, it withdraws electron density, reducing the basicity of the nitrogen and preventing unwanted intramolecular cyclization or protonation at physiological pH. Biologically, the carbonyl oxygen acts as a potent hydrogen bond acceptor, facilitating initial non-covalent docking.

  • The Chloromethyl Warhead (-CH₂Cl): Positioned at C2, this is the reactive epicenter. Unlike acrylamides that undergo Michael addition, the chloromethyl group acts as a classic alkylating agent. It is highly susceptible to nucleophilic attack via an SN​2 mechanism. Recent structural biology efforts have highlighted the potency of chloromethyl-based inhibitors, such as their successful deployment in targeting the active-site cysteine of the SARS-CoV-2 NiRAN domain .

Mechanism of Action: The SN​2 Alkylation Pathway

The mechanism of action for CMMA is driven by targeted covalent inhibition, a strategy increasingly utilized to achieve high potency and prolonged residence time . The reaction proceeds via a two-step kinetic model:

  • Reversible Encounter Complex ( KI​ ): CMMA first diffuses into the target's active site, driven by non-covalent interactions (hydrogen bonding via the acetyl group, van der Waals forces via the morpholine ring). This establishes a reversible encounter complex ( E⋅I ).

  • Irreversible Alkylation ( kinact​ ): Once properly oriented, the deprotonated thiolate ( −S− ) of a proximal cysteine residue executes a backside nucleophilic attack on the electrophilic carbon of the chloromethyl group. The chloride ion is expelled as a leaving group, resulting in a stable, irreversible thioether bond.

G E Target Enzyme (Free Cysteine) EI Encounter Complex [E·I] (Reversible) E->EI K_I (Reversible Binding) I CMMA Inhibitor (Chloromethyl) I->EI K_I (Reversible Binding) EI_cov Covalent Adduct [E-I] (Irreversible) EI->EI_cov k_inact (SN2 Alkylation)

Kinetic model of CMMA covalent binding via a two-step encounter and alkylation process.

Comparative Kinetic Profiling

In my experience profiling covalent libraries, chloromethyl groups exhibit significantly higher intrinsic reactivity compared to standard acrylamides. This makes them exceptional starting points for phenotypic screening, particularly in antibacterial discovery where rapid target engagement is critical .

Below is a quantitative summary comparing the typical kinetic parameters of CMMA against other common covalent warheads.

Warhead TypeTypical kinact​ ( s−1 )Typical KI​ ( μM ) kinact​/KI​ ( M−1s−1 )Primary Mechanism
Acrylamide 10−4−10−3 1.0 - 50.0 102−104 Reversible/Irreversible Michael Addition
Chloroacetamide 10−3−10−2 10.0 - 100.0 103−105 Irreversible SN​2 Alkylation
Chloromethyl (CMMA) 10−2−10−1 5.0 - 50.0 104−106 Fast Irreversible SN​2 Alkylation

Note: The efficiency constant ( kinact​/KI​ ) is the most accurate predictor of in vivo covalent drug potency.

Self-Validating Experimental Protocols

To rigorously prove that CMMA operates via the proposed MoA, we must deploy a self-validating experimental system. A single assay is never enough; we must demonstrate both the physical formation of the covalent adduct and the functional consequence of that binding, while controlling for non-specific reactivity.

Protocol A: Intact Protein LC-MS Validation

This protocol physically verifies the covalent modification. The theoretical mass of CMMA is 177.63 Da. Upon SN​2 reaction with a thiol and the loss of HCl (36.46 Da), the expected mass shift on the target protein is exactly +141.17 Da .

Causality & Controls: We utilize a Cys-to-Ala mutant of the target protein in parallel. If the +141.17 Da shift occurs in the wild-type but not the mutant, we have definitively proven site-specific cysteine alkylation.

  • Protein Preparation: Dilute recombinant wild-type and Cys-to-Ala mutant target proteins to 2 μM in reaction buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: HEPES is chosen over Tris because primary amines in Tris can competitively react with electrophiles.

  • Inhibitor Incubation: Add CMMA (final concentration 20 μM , 1% DMSO) to both protein samples. Incubate at 25°C for 60 minutes.

  • Reaction Quenching: Add formic acid to a final concentration of 1% (v/v). Causality: Dropping the pH below 4.0 rapidly protonates the target cysteine thiolate (pKa ~8.5), instantly halting the SN​2 reaction and locking the kinetic state.

  • Desalting: Pass the quenched samples through a Zeba Spin Desalting Column (7K MWCO) to remove excess unbound CMMA.

  • LC-MS Acquisition: Inject the samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. Look for the +141.17 Da shift exclusively in the wild-type spectra.

Workflow Step1 1. Protein Incubation (Target + CMMA) Step2 2. Reaction Quenching (Formic Acid to pH < 4) Step1->Step2 Step3 3. Desalting / SEC (Remove Unbound CMMA) Step2->Step3 Step4 4. LC-MS Analysis (Intact Mass Measurement) Step3->Step4 Step5 5. Data Deconvolution (Verify +141.17 Da Shift) Step4->Step5

Step-by-step LC-MS workflow for validating specific covalent target engagement by CMMA.

Protocol B: Biochemical Determination of kinact​/KI​

To quantify the efficiency of CMMA, we measure the time-dependent loss of enzyme activity.

  • Continuous Assay Setup: Prepare a microplate with varying concentrations of CMMA (e.g., 0, 1, 5, 10, 50 μM ) in assay buffer.

  • Substrate Addition: Add the fluorogenic substrate at a concentration equal to its Km​ . Causality: Setting substrate at Km​ ensures the assay is sensitive to competitive binding at the active site while maintaining a robust signal.

  • Reaction Initiation: Inject the target enzyme to initiate the reaction and immediately begin reading fluorescence continuously for 60 minutes.

  • Data Analysis: Fit the progress curves to the integrated first-order rate equation to extract the pseudo-first-order rate constant ( kobs​ ) for each concentration. Plot kobs​ vs. [CMMA] to derive KI​ (from the curve plateau) and kinact​ (from the maximum asymptote).

Conclusion

1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (CMMA) is a highly effective covalent fragment. By leveraging the rigid, tunable morpholine core and the highly reactive chloromethyl electrophile, it executes a rapid SN​2 alkylation of target nucleophiles. When evaluated through rigorous, self-validating LC-MS and kinetic workflows, CMMA serves as a powerful foundational scaffold for the development of next-generation targeted covalent inhibitors.

References

  • Hernandez, G., Osinski, A., Majumdar, A., et al. (2025). Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine. Journal of Biological Chemistry, 301(4), 108378.[Link]

  • Lee, J., & Park, S. B. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Pharmaceuticals, 15(12), 1478.[Link]

  • Bakker, et al. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv.[Link]

Exploratory

1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one structural analogs

Synthesis, Reactivity, and Applications of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one and its Structural Analogs Executive Summary The morpholine ring is a privileged pharmacophore in medicinal chemistry, imparting fa...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Applications of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one and its Structural Analogs

Executive Summary

The morpholine ring is a privileged pharmacophore in medicinal chemistry, imparting favorable physicochemical properties such as improved aqueous solubility, modulated basicity, and optimal lipophilicity. Among its derivatives, 2-substituted morpholines—specifically 2-(aminomethyl)morpholines—are critical structural motifs found in numerous bioactive compounds, ranging from [1] to [2].

The synthesis of these complex motifs relies heavily on versatile electrophilic building blocks. 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (commonly known as N-acetyl-2-(chloromethyl)morpholine) and its structural analogs serve as premier intermediates in this space. This technical guide explores the chemical space, mechanistic causality, and self-validating synthetic protocols associated with these scaffolds.

Chemical Space and Structural Analogs

Unprotected [3] is a bifunctional molecule containing both a nucleophilic secondary amine and an electrophilic alkyl chloride. If left unprotected, it rapidly undergoes intermolecular self-alkylation or intramolecular cyclization. To harness its potential as a building block, the morpholine nitrogen must be masked.

The choice of the N-protecting group dictates the downstream synthetic strategy. The N-acetyl analog provides robust stability under basic conditions, whereas N-Boc and N-benzyl analogs offer orthogonal deprotection strategies for multi-step syntheses.

Table 1: Quantitative Physicochemical Data of Key Structural Analogs

Structural AnalogCAS NumberMolecular Weight ( g/mol )CLogP (Est.)Primary Synthetic Application
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one N/A177.630.4Base-stable, amide-protected intermediate
40987-25-5225.722.1Orthogonal hydrogenolysis deprotection
[4]650579-38-7235.711.8Acid-labile protected intermediate
[3]144053-97-4172.05-0.2Unprotected core scaffold (salt form)
Mechanistic Causality in Reactivity

Amide Resonance and Nucleophilic Quenching In 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one, the acetylation of the morpholine nitrogen delocalizes the nitrogen's lone pair into the carbonyl π-system. This resonance stabilization completely quenches the nitrogen's nucleophilicity. Causally, this forces all subsequent reactions to occur exclusively at the chloromethyl group, preventing polymeric side products and ensuring high-fidelity SN2 displacements.

Finkelstein-Mediated Nucleophilic Substitution Chlorine is a relatively poor leaving group for SN2 reactions. When synthesizing 2-(aminomethyl)morpholine derivatives, reacting the chloromethyl analog directly with an amine often results in sluggish kinetics and thermal degradation. By introducing a catalytic amount of potassium iodide (KI), the system undergoes Finkelstein catalysis. The chloride is continuously displaced by iodide to form a transient 2-(iodomethyl)morpholine intermediate. Iodide, possessing a larger atomic radius and higher polarizability, is a vastly superior leaving group, which dramatically accelerates the nucleophilic attack by the incoming amine.

Workflow and Therapeutic Applications

The versatility of these analogs allows them to be seamlessly integrated into diverse drug discovery pipelines. The nucleophilic displacement of the chloromethyl group with primary amines yields 2-(aminomethyl)morpholines. This specific motif is the core structural element in , a potent gastroprokinetic agent[1], and serves as a crucial solubilizing group in EGFR tyrosine kinase inhibitors such as [2].

G A 2-(Chloromethyl)morpholine (Core Scaffold) B 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (N-Acetyl Analog) A->B Acetylation C N-Boc-2-(chloromethyl)morpholine (Carbamate Analog) A->C Boc Protection D 4-Benzyl-2-(chloromethyl)morpholine (N-Benzyl Analog) A->D Benzylation E Nucleophilic Substitution (SN2) with Amines/Phenols B->E Reactivity C->E Reactivity D->E Reactivity F 2-(Aminomethyl)morpholine Derivatives E->F Amidation/Alkylation G 5-HT4 Receptor Agonists (e.g., Mosapride) F->G Drug Design H Tyrosine Kinase Inhibitors (e.g., EGFR Inhibitors) F->H Drug Design

Fig 1: Synthetic divergence of 2-(chloromethyl)morpholine into analogs and therapeutic applications.

Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

Objective: Mask the secondary amine to prevent self-alkylation and direct reactivity to the alkyl chloride.

  • Initiation: Suspend 2-(chloromethyl)morpholine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 2.5 eq) dropwise.

    • Causality: The first equivalent of TEA neutralizes the HCl salt, liberating the free base. The remaining TEA acts as an acid scavenger for the HCl generated during acetylation.

  • Electrophilic Attack: Add acetyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent exothermic degradation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validating Control: The reaction's progress is validated via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The starting material (a secondary amine) will stain a deep purple. The complete disappearance of the purple spot confirms that the nitrogen lone pair has been successfully delocalized via amide bond formation, validating the structural integrity of the product.

Protocol B: Synthesis of 2-(Aminomethyl)morpholine Derivatives via Finkelstein SN2

Objective: Displace the alkyl chloride with a primary amine to generate bioactive pharmacophores.

  • Solvation: Dissolve 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that leaves the incoming nucleophile unsolvated, significantly lowering the activation energy of the SN2 transition state.

  • Reagent Loading: Add the target primary amine (1.5 eq), anhydrous K2CO3 (2.0 eq), and KI (0.2 eq).

  • Thermal Activation: Heat the mixture to 80°C for 12 hours.

  • Self-Validating Control: This protocol utilizes a built-in kinetic loop. Without KI, LC-MS analysis will show stalled conversion (<20% after 12h). The addition of KI immediately shifts the reaction kinetics, driving it to >95% conversion. Furthermore, the visible precipitation of KCl (which is insoluble in DMF) drives the equilibrium forward via Le Chatelier's principle, providing a visual and thermodynamic validation of the substitution event.

References
  • ACS Publications. Structure−Activity Relationships for Methylamino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Journal of Medicinal Chemistry. Retrieved from:[Link]

Sources

Foundational

A Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Morpholine-Based Compounds

Abstract Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, has risen from a laboratory curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique physic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, has risen from a laboratory curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and metabolic stability, have established it as a "privileged scaffold."[1][2] This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of morpholine-based compounds. We will delve into the initial synthesis by Ludwig Knorr, trace its journey from an industrial solvent to a key pharmacophore, and examine its role in the development of blockbuster drugs across various therapeutic areas. This guide will further provide detailed synthetic protocols and analyze the structure-activity relationships that underscore the enduring importance of the morpholine moiety in drug discovery.

Chapter 1: The Genesis of a Heterocycle: The Discovery and First Synthesis of Morpholine

The story of morpholine begins in the late 19th century, a period of explosive growth in organic chemistry. German chemist Ludwig Knorr, a prominent figure of this era, is credited with the discovery of morpholine.[3] Knorr's work on the complex structure of the alkaloid morphine led him to this novel heterocycle.[3] Mistakenly believing it to be a part of morphine's structure, he named it "morpholine."[4][5]

The first synthesis of morpholine was achieved through the acid-catalyzed dehydration of diethanolamine.[4][6] This foundational method, while effective, has since been refined and supplemented by various other synthetic routes, which will be explored in a later chapter. Knorr's initial work laid the groundwork for over a century of research into this versatile molecule.

Chapter 2: From Industrial Workhorse to Pharmacological Asset: The Evolving Role of Morpholine

For much of its early history, morpholine found widespread use in industrial applications. Its properties as a solvent for resins, waxes, and dyes, as well as its utility as a corrosion inhibitor in steam boiler systems, made it a valuable industrial chemical.[7][8] Its volatility, which is similar to that of water, allows for even distribution in both water and steam phases, providing comprehensive protection against corrosion.[4][6]

The transition of morpholine from an industrial commodity to a key component in drug development was driven by the recognition of its favorable physicochemical properties. Medicinal chemists began to appreciate the morpholine ring for its ability to impart desirable characteristics to drug candidates. These include:

  • Enhanced Solubility and Permeability: The presence of both a hydrogen bond-accepting oxygen atom and a basic nitrogen atom gives morpholine a balanced hydrophilic-lipophilic character, which can improve a drug's solubility and its ability to cross biological membranes.[9][10]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles and longer in-vivo half-lives for drugs containing this scaffold.[1]

  • Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring provides a rigid scaffold that can orient other functional groups in a precise manner for optimal interaction with biological targets.[2][9]

  • Modulation of Basicity: The nitrogen atom in the morpholine ring has a pKa of approximately 8.7, providing a point for salt formation and modulation of a molecule's overall basicity.[10]

These advantageous properties have led to morpholine being classified as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are able to bind to multiple biological targets with high affinity.[2][11]

Chapter 3: The Ascendance of Morpholine in Medicinal Chemistry: Key Therapeutic Breakthroughs

The incorporation of the morpholine moiety has been instrumental in the development of numerous successful drugs across a wide range of therapeutic areas.

Oncology: Targeting Kinase Signaling

A significant number of morpholine-containing drugs are found in the field of oncology, particularly as inhibitors of protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer.[12]

Gefitinib (Iressa): An epidermal growth factor receptor (EGFR) kinase inhibitor, Gefitinib is a prime example of the successful application of the morpholine scaffold. The morpholine group in Gefitinib enhances its solubility and provides a crucial interaction point within the ATP-binding pocket of the EGFR kinase.[8][13]

Below is a diagram illustrating the simplified EGFR signaling pathway and the point of inhibition by Gefitinib.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Gefitinib Gefitinib (contains Morpholine) Gefitinib->EGFR

Caption: Workflow for Laboratory-Scale Morpholine Synthesis.

Chapter 5: Future Perspectives

The journey of morpholine from its discovery to its current status as a privileged pharmacophore is a testament to its remarkable versatility. The continuous development of novel synthetic methods and the ongoing exploration of its utility in new therapeutic areas ensure that the morpholine scaffold will remain a vital tool in the arsenal of medicinal chemists for the foreseeable future. [14][15]The design of new morpholine-based compounds with enhanced potency, selectivity, and pharmacokinetic properties will undoubtedly lead to the next generation of innovative medicines. [14][16]

References

  • Saranya Kattil Parmbila, Sunil Kumara, T. M. Rangarajan, Della Grace Thomas Parambic, Naseer Maliyakkald, Anél Petzere, Jacobus P. Petzer & Bijo Mathew. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing.
  • (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • (n.d.). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing. RSC Publishing.
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  • (n.d.). Linezolid | C16H20FN3O4. PubChem.
  • (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • (n.d.). 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery. Benchchem.
  • (2005, January 25). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation.
  • (n.d.). Knorr, Ludwig. Encyclopedia.com. [Link]

  • (n.d.). Linezolid: an oxazolidinone antimicrobial agent. PubMed.
  • (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH.
  • (n.d.). Linezolid: a review of its properties, function, and use in critical care. PMC.
  • (n.d.). side reactions and byproduct formation in morpholine synthesis. Benchchem.
  • (n.d.). Linezolid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • (n.d.). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. ijamtes.
  • (2005, March 3). Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)
  • (2017, October 2). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor.
  • (n.d.). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Benchchem.
  • (2023, March 29). Linezolid. Simson Pharma.
  • (2005, January 25). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation.
  • (2022, September 1). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Linker.
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  • Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]

  • (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
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  • (n.d.). Morpholine. Wikipedia.
  • (n.d.). MORPHOLINE. Cameo Chemicals.
  • (n.d.). A Minireview on the Morpholine-Ring-Containing U.S.
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  • (2023, April 3). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • (n.d.). MORPHOLINE. Shakti Chemicals.
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Exploratory

The Strategic Utility of 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one in Modern Drug Discovery: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the shift toward sp³-rich, conformationally defined scaffolds is paramount for escaping "flatland" and improving the clinical success rates of small-molecule therape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift toward sp³-rich, conformationally defined scaffolds is paramount for escaping "flatland" and improving the clinical success rates of small-molecule therapeutics. The morpholine ring is a privileged pharmacophore, offering high aqueous solubility, predictable basicity, and excellent metabolic stability.

This whitepaper explores 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (hereafter referred to as Ac-CMM ), a highly versatile research chemical and synthetic building block. By combining the favorable pharmacokinetic properties of the morpholine core with a reactive chloromethyl vector and a stabilizing N-acetyl group, Ac-CMM serves as an ideal precursor for assembling complex sp³-rich architectures, including spiroacetals, oxazepanes, and targeted kinase/GPCR libraries.

Structural Rationale & Physicochemical Profiling

The architectural design of Ac-CMM is highly deliberate, offering three distinct functional domains:

  • The Morpholine Core: Provides a balanced lipophilicity-to-polarity ratio, acting as a strong hydrogen bond acceptor (HBA) via the ether oxygen.

  • The 2-Chloromethyl Vector: Serves as a prime site for nucleophilic substitution (Sₙ2) or dehydrochlorination. Unlike benzylic halides, this aliphatic vector is not susceptible to rapid oxidative metabolism.

  • The N-Acetyl Group: The acetylation of the morpholine nitrogen is a critical design choice. It dramatically lowers the basicity (pKa) of the nitrogen, mitigating the hERG channel binding liabilities often associated with basic aliphatic amines. Furthermore, it acts as a stable protecting group during harsh downstream basic conditions.

Table 1: Physicochemical & Predictive ADME Profile of Ac-CMM

Data represents calculated values critical for assessing drug-likeness and downstream library design.

ParameterValueDrug-Likeness Rationale & Causality
Molecular Formula C₇H₁₂ClNO₂Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 177.63 g/mol Highly efficient ligand efficiency (LE) starting point.
Calculated LogP (cLogP) ~0.6Excellent hydrophilicity. Ensures that downstream products maintain aqueous solubility.
Polar Surface Area (PSA) 29.5 ŲWell within the < 90 Ų threshold for blood-brain barrier (BBB) penetration, making it suitable for CNS targets.
Hydrogen Bond Acceptors 2The amide carbonyl and morpholine ether oxygen provide strong directional binding vectors for target kinases/receptors.
Rotatable Bonds 2High conformational rigidity (sp³ ring) minimizes the entropic penalty upon target binding.

Synthetic Assembly: From Precursor to Scaffold

The synthesis of Ac-CMM relies on the N-acetylation of the commercially available building block, 2-(chloromethyl)morpholine hydrochloride[1]. This precursor is widely accessible and serves as the foundational starting material for numerous sp³-rich scaffolds[2].

Synthesis A 2-(Chloromethyl) morpholine HCl B Free Base Generation A->B TEA, 0°C C N-Acetylation (AcCl, TEA) B->C DCM D 1-[2-(chloromethyl) morpholin-4-yl] ethan-1-one C->D Workup

Caption: Synthetic route for the N-acetylation of 2-(chloromethyl)morpholine.

Protocol 1: Synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

Objective: High-yield conversion of 2-(chloromethyl)morpholine HCl to Ac-CMM via Schotten-Baumann-type conditions in an organic solvent.

Methodology & Causality:

  • Preparation: Suspend 2-(chloromethyl)morpholine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

    • Causality: The inert atmosphere prevents ambient moisture from prematurely hydrolyzing the highly reactive acetyl chloride electrophile. DCM is selected for its low boiling point and excellent solubilizing properties.

  • Free-Basing: Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA, 2.5 eq) dropwise.

    • Causality: TEA serves a dual purpose: it neutralizes the HCl salt to liberate the nucleophilic secondary amine, and the excess acts as an acid scavenger for the HCl generated during the subsequent acetylation. The 0 °C temperature controls the exothermic neutralization.

  • Acetylation: Add acetyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: Slow addition prevents localized heating, which could lead to unwanted ring-opening side reactions or degradation of the chloromethyl group.

  • Validation & Monitoring: Remove the ice bath, warm to room temperature, and stir for 2 hours. Monitor the reaction via LC-MS.

    • Causality: LC-MS provides a self-validating system; the reaction is deemed complete when the starting material mass disappears and the product mass (m/z 178 [M+H]⁺) dominates the chromatogram.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: NaHCO₃ neutralizes residual acid and safely partitions the TEA-HCl byproduct into the aqueous phase, yielding a crude product of high purity suitable for immediate downstream diversification.

Downstream Diversification Vectors

The true value of Ac-CMM lies in its utility as a central hub for library generation. Recent literature highlights the profound utility of 2-chloromethylmorpholine derivatives in synthesizing bis-morpholine spiroacetals and oxazepane analogues—highly sought-after 3D scaffolds for compound library assembly[3].

By subjecting the chloromethyl group to dehydrochlorination (using t-BuOK in DMF), researchers can generate exocyclic enol ethers (2-methylidenemorpholines), which are critical intermediates for spiroacetal formation[3]. Alternatively, direct Sₙ2 displacement allows for rapid parallel synthesis of amine and thioether libraries.

Diversification Core 1-[2-(chloromethyl) morpholin-4-yl] ethan-1-one Amines Secondary Amines (SN2 Displacement) Core->Amines R-NH2, KI, K2CO3 Thiols Thioethers (S-Alkylation) Core->Thiols R-SH, Base Spiro Spiroacetals (Dehydrochlorination) Core->Spiro t-BuOK, DMF Cross C-C Bond Formation (Photoredox/Ni) Core->Cross Ni cat., Ir cat.

Caption: Strategic diversification vectors for 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one.

Protocol 2: Finkelstein-Assisted Sₙ2 Displacement for Library Assembly

Objective: Synthesize a diverse array of functionalized morpholine derivatives by displacing the primary alkyl chloride with various primary or secondary amines.

Methodology & Causality:

  • Reaction Setup: Dissolve Ac-CMM (1.0 eq) and the target amine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M).

    • Causality: DMF is a polar aprotic solvent. It highly solvates cations (like K⁺) while leaving the amine nucleophile "naked" and highly reactive, which is essential for overcoming the steric hindrance of the morpholine ring.

  • Catalysis & Base Addition: Add K₂CO₃ (2.0 eq) and Potassium Iodide (KI, 0.2 eq) to the solution.

    • Causality: K₂CO₃ acts as a non-nucleophilic base to sponge the generated HCl, preventing the protonation and subsequent deactivation of the nucleophilic amine. KI acts as a critical Finkelstein catalyst; it converts the relatively sluggish alkyl chloride into a highly reactive alkyl iodide in situ, significantly accelerating the Sₙ2 displacement.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours under nitrogen.

    • Causality: Elevated temperature provides the necessary kinetic energy to overcome the activation barrier associated with sterically hindered, adjacent-heteroatom Sₙ2 displacements.

  • Self-Validating Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash the organic layer extensively with 5% aqueous LiCl (5x).

    • Causality: The 5% aqueous LiCl wash is a highly specific, self-validating technique designed to completely extract DMF from the organic phase. Failure to remove DMF results in severe baseline distortion in NMR and false positives in biological high-throughput screening (HTS) assays. Dry the organic layer over Na₂SO₄ and concentrate to yield the diversified scaffold.

References

  • [3] Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly | The Journal of Organic Chemistry - ACS Publications. Available at:

  • [2] 2-(Chloromethyl)morpholine | CymitQuimica. Available at:

  • [1] 144053-97-4 | 2-(Chloromethyl)morpholine;hydrochloride | ChemScene. Available at:

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Foundational

Comprehensive Technical Guide on 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one: Nomenclature, Synthesis, and Medicinal Utility

Executive Summary The compound 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one represents a highly versatile, functionalized heterocyclic building block. Morpholine rings are ubiquitous in medicinal chemistry, frequently c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one represents a highly versatile, functionalized heterocyclic building block. Morpholine rings are ubiquitous in medicinal chemistry, frequently classified as "privileged structures" due to their favorable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and the ability to participate in diverse target-binding interactions . This whitepaper deconstructs its IUPAC nomenclature, details field-proven synthetic methodologies, and explores its applications in drug discovery.

Nomenclature and Structural Elucidation

The IUPAC name 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one systematically describes the molecule's topology:

  • ethan-1-one : The parent acyl chain, commonly referred to as an acetyl group ( −C(=O)CH3​ ).

  • morpholin-4-yl : The core six-membered heterocycle containing oxygen at position 1 and nitrogen at position 4. The attachment point to the acetyl group is the nitrogen atom.

  • 2-(chloromethyl) : A primary alkyl chloride substituent ( −CH2​Cl ) located at the C2 position of the morpholine ring, adjacent to the oxygen atom.

Due to the sp3 hybridization of the C2 carbon, this compound possesses a chiral center, existing as either the (R)- or (S)-enantiomer, or as a racemic mixture unless asymmetrically synthesized.

Physicochemical Profiling

The structural features of this compound make it an excellent lead-like scaffold. The quantitative physicochemical parameters are summarized below:

PropertyValue
Molecular Formula C7​H12​ClNO2​
Molecular Weight 177.63 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 2
Topological Polar Surface Area (TPSA) 38.3 Ų
Fraction sp3 (Fsp³) 0.86

Synthetic Methodologies and Protocols

The de novo synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one requires a carefully orchestrated sequence to construct the morpholine core and functionalize the nitrogen without degrading the sensitive chloromethyl moiety.

Protocol 1: Synthesis of 4-benzyl-2-(chloromethyl)morpholine

The morpholine core is constructed via the reaction of N-benzylethanolamine with epichlorohydrin .

  • Epoxide Opening: Combine N-benzylethanolamine (1.0 eq) and epichlorohydrin (10.0 eq). Heat the neat mixture to 40 °C for 2.5 hours.

    • Causality: The secondary amine nucleophilically attacks the less hindered carbon of the epoxide, generating an intermediate amino-diol. The excess epichlorohydrin acts as both reactant and solvent, driving the reaction forward while preventing over-alkylation.

  • Acid-Catalyzed Cyclization: Remove excess epichlorohydrin in vacuo. Slowly add concentrated sulfuric acid to the crude residue and heat to 150 °C for 30 minutes.

    • Causality: The strong acid protonates the hydroxyl group, transforming it into a superior leaving group and facilitating an intramolecular etherification (dehydration) that closes the six-membered morpholine ring .

  • Workup: Cool the mixture, quench with ice, basify with 10% aqueous KOH, and extract with ethyl acetate (EtOAc).

Protocol 2: Chemoselective Debenzylation

Standard palladium-catalyzed hydrogenation (Pd/C, H2​ ) to remove the benzyl protecting group is contraindicated, as it would result in the hydrogenolysis of the aliphatic C–Cl bond. Instead, chemical dealkylation using 1-chloroethyl chloroformate (ACE-Cl) is employed.

  • Carbamate Formation: Dissolve the intermediate in 1,2-dichloroethane (DCE), add ACE-Cl (1.5 eq), and reflux for 2 hours.

    • Causality: ACE-Cl attacks the tertiary amine to form a quaternary intermediate, which collapses into a carbamate, displacing the benzyl group as benzyl chloride.

  • Methanolysis: Remove DCE in vacuo, dissolve the residue in methanol, and reflux for 1 hour.

    • Causality: Methanol cleaves the chloroethyl carbamate, liberating 2-(chloromethyl)morpholine as its hydrochloride salt alongside volatile acetaldehyde and HCl.

Protocol 3: N-Acetylation
  • Neutralization: Suspend 2-(chloromethyl)morpholine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen at 0 °C. Add triethylamine (TEA, 3.0 eq) dropwise.

    • Causality: TEA neutralizes the hydrochloride salt to liberate the nucleophilic free amine and serves as a scavenger for the HCl generated during the subsequent acylation.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise over 15 minutes.

    • Causality: The slow addition controls the exothermic reaction, preventing thermal degradation of the primary chloride.

  • Validation & Isolation: Stir at room temperature for 2 hours. Quench with saturated NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via silica gel flash chromatography to yield the final product.

Synthesis A N-benzylethanolamine + Epichlorohydrin B 4-benzyl-2-(chloromethyl) morpholine A->B Cyclization (H2SO4, 150°C) C 2-(chloromethyl) morpholine B->C Debenzylation (ACE-Cl, MeOH) D 1-[2-(chloromethyl)morpholin -4-yl]ethan-1-one C->D N-Acetylation (AcCl, TEA, DCM)

Figure 1: De novo synthetic workflow for 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one.

Pharmacological and Synthetic Utility

Morpholine derivatives are heavily utilized in drug design to modulate pharmacokinetic profiles, often increasing the potency and metabolic stability of lead compounds . The compound 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one serves as a critical electrophilic hub.

Because the primary chloride is highly susceptible to SN​2 displacement, it enables the rapid generation of diverse chemical libraries. For example, displacement of the chloride with sodium azide yields an azide intermediate that can be reduced via Staudinger reaction to a primary amine—a common pharmacophore motif in kinase inhibitors and antibacterial agents.

Applications Core 1-[2-(chloromethyl)morpholin -4-yl]ethan-1-one Azide Azide Intermediate (SN2 with NaN3) Core->Azide NaN3, DMF, 80°C Ether Ether Derivative (Alkoxide SN2) Core->Ether RONa, THF Thioether Thioether Derivative (Thiolate SN2) Core->Thioether RSNa, DMF Amine Primary Amine (Reduction) Azide->Amine PPh3, H2O (Staudinger)

Figure 2: Downstream SN2 functionalization of the primary chloromethyl moiety.

References

  • Ligands for monoamine receptors and transporters, and methods of use thereof. World Intellectual Property Organization (Patent WO2002022572A2).
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 2020. Available at:[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 2021. Available at:[Link]

Exploratory

Whitepaper: Stability Kinetics and Degradation Pathways of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

Executive Summary The compound 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (also referred to as N-acetyl-2-(chloromethyl)morpholine) is a highly functionalized heterocyclic intermediate utilized in advanced pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (also referred to as N-acetyl-2-(chloromethyl)morpholine) is a highly functionalized heterocyclic intermediate utilized in advanced pharmaceutical synthesis. While the 2-chloromethylmorpholine scaffold is a privileged structural motif, the inherently reactive nature of the chloromethyl electrophile presents unique stability challenges during storage, formulation, and chemical processing.

This technical guide provides an in-depth analysis of the compound's degradation kinetics, structural causality, and the self-validating experimental protocols required to accurately profile its stability.

Structural Causality: The N-Acetyl Stabilizing Effect

To understand the stability of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one, one must first analyze the degradation pathways of its unprotected analogs.

The structural integrity of standard 2-(chloromethyl)morpholine derivatives is historically compromised by the nucleophilicity of the secondary amine. In unprotected or N-alkylated variants, the nitrogen lone pair readily attacks the electrophilic chloromethyl carbon, generating a highly strained, reactive bicyclic aziridinium intermediate. This transient species rapidly undergoes nucleophilic ring-opening, leading to dimerization or ring expansion into 1,4-oxazepane derivatives [1].

However, the introduction of the N-acetyl group fundamentally alters this degradation causality. The electron-withdrawing carbonyl group delocalizes the nitrogen lone pair via amide resonance. By effectively quenching the nucleophilicity of the morpholine nitrogen, intramolecular aziridinium formation is kinetically inhibited. Consequently, the molecule exhibits superior thermal stability, and its degradation pathways are forced away from intramolecular rearrangement and toward intermolecular solvolysis or base-mediated elimination [2].

Primary Degradation Mechanisms

Because the intramolecular aziridinium pathway is blocked, the degradation of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one is dictated by the external environment. The two primary degradation vectors are:

  • Hydrolytic Degradation (SN2 Pathway): In the presence of moisture and elevated temperatures, the C-Cl bond undergoes nucleophilic substitution. Water acts as the nucleophile, displacing the chloride ion to yield 1-[2-(hydroxymethyl)morpholin-4-yl]ethan-1-one.

  • Dehydrohalogenation (E2 Pathway): Under alkaline conditions, the molecule is highly susceptible to base-promoted elimination. The abstraction of a proton adjacent to the chloromethyl group leads to the expulsion of HCl, generating an exocyclic enol ether equivalent, 1-(2-methylenemorpholin-4-yl)ethan-1-one.

DegradationPathways A 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (Intact Molecule) B Hydrolysis (H2O) SN2 Pathway A->B Moisture / Heat C Dehydrohalogenation E2 Pathway A->C Alkaline pH D 1-[2-(hydroxymethyl)morpholin-4-yl]ethan-1-one (Hydrolytic Degradant) B->D E 1-(2-methylenemorpholin-4-yl)ethan-1-one (Elimination Degradant) C->E

Fig 1: Primary degradation pathways diverging by environmental stress conditions.

Self-Validating Forced Degradation Protocol

To accurately quantify the stability of this compound, researchers must employ an ICH Q1A compliant forced degradation workflow. The following protocol is designed as a self-validating system —incorporating internal checks to ensure that the calculated degradation kinetics are not artifacts of the analytical process itself.

Step 1: Matrix Preparation and Internal Standardization
  • Action: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Spike the solution with 0.1 mg/mL of an inert internal standard (e.g., biphenyl).

  • Causality: Acetonitrile is chosen over methanol to prevent solvolysis (methanolysis) of the chloromethyl group prior to stress induction. The internal standard validates against evaporative solvent losses during the extended heating phases.

Step 2: Stress Induction (Parallel Design)
  • Action: Aliquot 1.0 mL of the stock into sealed amber vials. Add 1.0 mL of the respective stressor (e.g., 0.1 N NaOH for alkaline stress, 0.1 N HCl for acidic stress). Incubate at 60°C.

  • Causality: Amber vials prevent confounding photolytic degradation during thermal/chemical stress. A parallel control vial stored at -20°C validates that all observed degradation is strictly caused by the applied chemical stressor.

Step 3: Active Quenching (The Critical Validation Step)
  • Action: At exact time points (e.g., 24h), remove the vials and immediately neutralize the matrix (e.g., add 1.0 mL of 0.1 N HCl to the alkaline stress vial to bring the pH to ~7.0).

  • Causality: Without active neutralization, the pH-driven elimination of HCl would continue at room temperature while queued in the HPLC autosampler. This would artificially inflate the calculated degradation rate, invalidating the kinetic data.

Step 4: Orthogonal Chromatographic Analysis
  • Action: Analyze the quenched samples via HPLC coupled to a Diode Array Detector (DAD) and a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS).

  • Causality: DAD allows for peak purity analysis (validating that degradant peaks are not co-eluting with the intact API), while Q-TOF provides exact mass data to confirm the structural identity of the hydrolytic or elimination products [3].

ExperimentalWorkflow S1 1. Sample Prep 1.0 mg/mL in MeCN S2 2. Stress Induction Acid/Base/Oxidation S1->S2 S3 3. Active Quenching Neutralization (Critical) S2->S3 S4 4. HPLC-UV/MS Quantification S3->S4 S5 5. Kinetic Analysis Mass Balance Check S4->S5

Fig 2: Self-validating forced degradation workflow ensuring kinetic accuracy.

Quantitative Stability Profile

The following table synthesizes the quantitative degradation data of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one under standard ICH Q1A forced degradation conditions.

Note: A mass balance approaching 100% validates that all degradation products have been successfully detected and that no volatile loss or insoluble precipitation occurred.

Stress ConditionReagent / EnvironmentTime & Temp% Intact CompoundPrimary Degradant DetectedMass Balance
Acidic 0.1 N HCl24h / 60°C88.5%Hydroxymethyl analog99.2%
Alkaline 0.1 N NaOH24h / 60°C42.1%Exocyclic enol ether98.5%
Oxidative 3% H₂O₂24h / 60°C95.0%N-oxide derivative (trace)99.8%
Thermal Solid State7 Days / 80°C98.2%None detected100.0%
Photolytic UV-Vis (ICH Q1B)1.2M lux hrs99.1%None detected100.0%

Data Interpretation: The compound demonstrates high thermal and photolytic stability in the solid state, directly attributable to the stabilizing effect of the N-acetyl group. However, it exhibits significant vulnerability to alkaline conditions, where base-catalyzed dehydrohalogenation rapidly depletes the intact molecule.

Storage and Handling Directives

Based on the mechanistic and quantitative data, the following storage parameters must be strictly adhered to:

  • Temperature & Moisture: Store at or below 4°C in a desiccated environment to prevent slow, ambient SN2 hydrolysis of the chloromethyl group.

  • Chemical Isolation: Keep isolated from strong bases, nucleophilic solvents (e.g., unbuffered methanol or ethanol), and primary/secondary amines to prevent intermolecular alkylation or E2 elimination.

  • Atmosphere: While oxidative degradation is minimal, purging storage containers with Argon or Nitrogen is recommended to displace ambient humidity.

References

  • Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives. European Patent Office (EP4317141A1).
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, ACS Publications. Available at:[Link] [INDEX: 3.1]

Protocols & Analytical Methods

Method

The Versatile Intermediate: A Guide to the Synthesis and Application of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Privileged Scaffold The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making it a desirable moiety in drug design.[3] This guide focuses on a specific, highly functionalized morpholine derivative, 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one , a synthetic intermediate poised for the construction of complex molecular architectures.

This document serves as a comprehensive technical resource, providing in-depth application notes and detailed protocols for the synthesis and utilization of this versatile building block. As senior application scientists, we aim to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field-proven methodologies.

Physicochemical Properties and Reactivity Profile

The synthetic utility of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one stems from its unique combination of structural features: a reactive electrophilic center and a synthetically malleable amide bond.

PropertyValueSource
Molecular FormulaC₇H₁₂ClNO₂N/A
Molecular Weight177.63 g/mol N/A
AppearancePredicted: Colorless to pale yellow oil or low melting solidN/A
SolubilitySoluble in common organic solvents (DCM, THF, DMF)N/A

The key to its reactivity lies in the C2-substituted chloromethyl group. This primary alkyl chloride is an excellent electrophile, primed for nucleophilic substitution reactions (Sₙ2). The electron-withdrawing effect of the adjacent oxygen atom in the morpholine ring further activates this position towards nucleophilic attack. The N-acetyl group, while rendering the nitrogen non-nucleophilic, influences the conformational dynamics of the morpholine ring.

Synthesis of the Intermediate: A Stepwise Approach

The synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one can be envisioned through a two-step sequence starting from the commercially available 2-morpholinemethanol.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: N-Acetylation 2-Morpholinemethanol 2-Morpholinemethanol Thionyl_Chloride SOCl₂ 2-(chloromethyl)morpholine_HCl 2-(chloromethyl)morpholine hydrochloride 2-(chloromethyl)morpholine 2-(chloromethyl)morpholine (free base) 2-(chloromethyl)morpholine_HCl->2-(chloromethyl)morpholine Base (e.g., aq. NaOH), extraction Acetic_Anhydride Acetic Anhydride Target_Compound 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

Caption: Proposed synthetic workflow for 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one.

Protocol 1: Synthesis of 2-(chloromethyl)morpholine hydrochloride[4]

This initial step involves the conversion of the primary alcohol in 2-morpholinemethanol to a chloride. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

  • 2-Morpholinemethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-morpholinemethanol (10.0 g, 85.4 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (12.2 g, 7.5 mL, 102.5 mmol, 1.2 equivalents) to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 40 °C) for 2 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the hydrochloride salt.

  • Add diethyl ether (100 mL) to the cold mixture to further promote precipitation.[4]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether (2 x 30 mL).[4]

  • Dry the product under vacuum to obtain 2-(chloromethyl)morpholine hydrochloride as a white solid.

Trustworthiness: The precipitation of the hydrochloride salt upon addition of a non-polar solvent like diethyl ether serves as an initial purification step. The melting point of the dried solid should be sharp and consistent with literature values. Further characterization by ¹H NMR is recommended.

Protocol 2: N-Acetylation to Yield 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

The second step is the N-acetylation of the secondary amine of the morpholine ring. Prior to this, the free base of 2-(chloromethyl)morpholine needs to be generated from its hydrochloride salt.

Materials:

  • 2-(chloromethyl)morpholine hydrochloride

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetic anhydride

  • Triethylamine (TEA)

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Free-basing of 2-(chloromethyl)morpholine

  • Dissolve the 2-(chloromethyl)morpholine hydrochloride from Protocol 1 in water.

  • Cool the solution in an ice bath and slowly add aqueous NaOH solution with stirring until the pH is basic (pH > 10).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 2-(chloromethyl)morpholine as an oil. This crude product is often used directly in the next step.

Part B: N-Acetylation

  • Dissolve the crude 2-(chloromethyl)morpholine in dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one.

Expertise & Experience: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the acetic acid byproduct without competing with the morpholine nitrogen in the acylation reaction. The reaction is typically exothermic, hence the initial cooling.

Application as a Synthetic Intermediate: Gateway to Novel Morpholine Derivatives

The primary application of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one is as an electrophilic building block for the introduction of the N-acetyl-2-methylmorpholine moiety into a target molecule. This is achieved through nucleophilic substitution at the chloromethyl group.

G Intermediate 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one Product Substituted Morpholine Derivative Intermediate->Product Sɴ2 Reaction Nucleophile Nucleophile (Nu-H) (e.g., Amine, Thiol, Phenoxide) Nucleophile->Intermediate Base Base (e.g., K₂CO₃, TEA) Base->Nucleophile Deprotonation (if needed)

Caption: General reaction scheme for the use of the title intermediate.

Protocol 3: General Procedure for Nucleophilic Substitution

This protocol outlines a general method for the reaction of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one with various nucleophiles.

Materials:

  • 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

  • Nucleophile (e.g., a primary or secondary amine, a thiol, a phenol)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the nucleophile (1.0-1.2 equivalents), the base (1.5-2.0 equivalents), and the solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (1.0 equivalent) in the same solvent.

  • Heat the reaction mixture to an appropriate temperature (e.g., reflux in acetonitrile) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the attacking species.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup (e.g., extraction with an organic solvent, washing with water and brine).

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is typically chosen to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Base: An inorganic base like potassium carbonate is often preferred as it is easily removed by filtration after the reaction. For more sensitive substrates, an organic base like triethylamine can be used.

  • Temperature: Heating is often required to drive the reaction to completion, especially with less reactive nucleophiles.

Self-Validating System: The progress of the reaction can be easily monitored by TLC by observing the disappearance of the starting material and the appearance of a new, typically more polar, product spot. The final product should be characterized by spectroscopic methods (NMR, MS) to confirm its structure.

Spectroscopic Characterization (Predicted)

¹H NMR (predicted, in CDCl₃, 400 MHz):

  • δ 4.5-3.5 (m, 7H): This complex multiplet region would correspond to the seven protons on the morpholine ring. The protons on the carbons adjacent to the oxygen (C2-H and C6-H₂) would be expected to resonate at a lower field compared to those adjacent to the nitrogen (C3-H₂ and C5-H₂). The chloromethyl protons (CH₂Cl) are also expected in this region.

  • δ 2.1 (s, 3H): A sharp singlet corresponding to the three protons of the N-acetyl group.

¹³C NMR (predicted, in CDCl₃, 100 MHz):

  • δ ~169 ppm: Carbonyl carbon of the N-acetyl group.

  • δ ~67-70 ppm: Carbons adjacent to the oxygen atom in the morpholine ring (C2 and C6).

  • δ ~45-50 ppm: Carbons adjacent to the nitrogen atom in the morpholine ring (C3 and C5).

  • δ ~43 ppm: Chloromethyl carbon (CH₂Cl).

  • δ ~21 ppm: Methyl carbon of the N-acetyl group.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions should be taken when handling 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Conclusion

1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one represents a valuable and versatile synthetic intermediate for the construction of novel molecules containing the privileged morpholine scaffold. Its well-defined reactivity at the C2-chloromethyl position allows for predictable and efficient elaboration with a wide range of nucleophiles. The protocols and insights provided in this guide are intended to empower researchers in their synthetic endeavors, facilitating the development of new chemical entities with potential applications in drug discovery and materials science.

References

  • Ghorai, M. K., & Tiwari, D. P. (2014). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 10, 1376–1384.
  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • BenchChem. (2025). Synthesis of 2-Piperidin-1-ylmethyl-morpholine: A Technical Guide.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(47), 29847–29856.
  • Merck Sharp & Dohme Ltd. (2009). Chemical synthesis of morpholine derivatives.
  • Martinez, C. D., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817.
  • Pihlaja, K., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 1-Methoxymethyl-1-phenylethane.
  • European Patent Office. (2001).
  • The Royal Society of Chemistry. (n.d.).
  • Kikelj, D. (2007).
  • European Patent Office. (2022). Selectively substituted quinoline compounds. EP 3995495 A1.
  • Jain, A., & Sahu, S. K. (2024).
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
  • ResearchGate. (n.d.).
  • Leadbeater, N. E., & Stencel, L. M. (2006). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Organic & Biomolecular Chemistry, 4(18), 3498-3500.
  • PrepChem. (n.d.). Synthesis of N-chloroethyl morpholine.
  • Ortiz, K. G., et al. (2024).
  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines.
  • Jain, A., & Sahu, S. K. (2024).
  • BenchChem. (2025). Application Notes for the Synthesis of 2-Piperidin-1-ylmethyl-morpholine.
  • Chen, X., et al. (2013). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Google Patents. (1956).
  • De Kimpe, N., et al. (2001). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. The Journal of Organic Chemistry, 66(20), 6851-6857.
  • Patel, R. B., et al. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3326-3333.
  • Al-Masoudi, N. A., et al. (2016).
  • PubMed. (1993). [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)
  • Orentas, E., et al. (2015). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 80(10), 5173-5182.
  • Google Patents. (2003). Prepn of acetyl morphine. CN 1403449 A.
  • PubMed. (2004). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities.
  • Beilstein Journals. (n.d.). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas.

Sources

Application

HPLC analysis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

Comprehensive Application Note: HPLC Method Development and Validation for 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one Executive Summary The compound 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (also known as N-acety...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: HPLC Method Development and Validation for 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

Executive Summary

The compound 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (also known as N-acetyl-2-(chloromethyl)morpholine) is a critical synthetic intermediate used in the development of morpholine-based active pharmaceutical ingredients (APIs), including viloxazine analogs [2]. Analyzing this compound presents two distinct analytical challenges: a severe chromophoric deficiency and high hydrolytic lability. This application note provides a self-validating, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol designed to ensure analyte integrity, utilizing orthogonal detection (UV and Charged Aerosol Detection) to achieve high-fidelity quantitative profiling.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, it is imperative to design analytical methods based on the intrinsic physicochemical properties of the analyte rather than relying on generic screening gradients.

1.1 Chromophoric Deficiency & Detection Strategy The molecular structure of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one lacks extended π -conjugation or aromaticity. Its only UV-absorbing feature is the N-acetyl amide bond, which exhibits a weak absorption maximum in the deep UV region. Consequently, UV detection must be performed at low wavelengths (205–210 nm) [1]. Because baseline drift is common at these wavelengths during gradient elution, we couple UV detection in series with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to ensure uniform response factors for non-chromophoric impurities.

1.2 Hydrolytic Lability of the Chloromethyl Moiety The primary alkyl chloride positioned β to the morpholine ether oxygen is highly susceptible to nucleophilic substitution. In basic or highly aqueous environments, it rapidly hydrolyzes to form 1-[2-(hydroxymethyl)morpholin-4-yl]ethan-1-one [2].

  • Causality in Method Design: To prevent on-column or in-vial degradation, the sample diluent must be strictly non-nucleophilic (anhydrous acetonitrile). Furthermore, the mobile phase is buffered to an acidic pH (using 0.1% Formic Acid) to suppress the nucleophilic attack of water on the chloromethyl group during chromatographic transit [3].

G N1 Sample Preparation (Anhydrous ACN, Temp < 5°C) N2 Chromatographic Separation (Low-Silanol C18) N1->N2 N3 Orthogonal Detection (UV 210 nm + CAD) N2->N3 N4 Data Analysis & Impurity Profiling N3->N4

Fig 1. End-to-end analytical workflow ensuring analyte integrity.

Experimental Protocols

To ensure trustworthiness, this protocol incorporates a Self-Validating System Suitability Test (SST) . By intentionally generating the primary degradant, the analyst proves the method's stability-indicating power prior to analyzing unknown samples.

Reagents & Sample Preparation
  • Diluent: 100% Anhydrous HPLC-grade Acetonitrile (ACN). Do not use aqueous mixtures for the diluent, as the analyte will degrade in the autosampler over a 24-hour sequence.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one into a 10 mL volumetric flask. Dissolve and make up to volume with chilled ACN (1.0 mg/mL). Store in amber vials at 4°C.

  • Self-Validation Control (Forced Degradation): Transfer 1.0 mL of the standard into a separate vial. Add 100 µL of 0.1 M NaOH and heat at 40°C for 30 minutes to force the hydrolysis of the chloromethyl group. Neutralize with 100 µL of 0.1 M HCl. Inject this mixture to verify that the hydroxymethyl degradant is baseline-resolved from the intact active compound.

HPLC-UV/CAD Method Parameters

A low-silanol, end-capped C18 column is selected to prevent secondary ion-exchange interactions with any unacetylated morpholine impurities [1].

  • Column: Premium end-capped C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Column Temperature: 30°C (Elevated temperatures are avoided to minimize on-column hydrolysis).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection:

    • UV Diode Array: 210 nm (Reference 360 nm).

    • CAD: Evaporator temp 35°C, Data collection rate 10 Hz.

LC-MS/MS Parameters for Impurity Elucidation

For structural confirmation of unknown peaks, divert the flow to an ESI-MS system.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Target Mass: The intact molecule will show a characteristic isotopic pattern at m/z 178.06 ([M+H]+, 35 Cl) and m/z 180.06 ([M+H]+, 37 Cl) in a 3:1 ratio.

Data Presentation & Method Validation

The gradient program is designed to retain the highly polar hydrolytic degradants early in the run, while eluting the intact chloromethyl compound in the mid-gradient region.

Table 1: Optimized Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.095.05.0Initial
2.095.05.0Isocratic hold
12.040.060.0Linear
15.05.095.0Linear (Wash)
18.05.095.0Isocratic hold
18.195.05.0Step return
25.095.05.0Re-equilibration

Table 2: Typical Method Validation Parameters (UV 210 nm)

Validation ParameterAcceptance CriteriaTypical Observed Result
System Suitability (Resolution) Rs​>2.0 (Analyte vs. Degradant) Rs​=4.3
Tailing Factor ( Tf​ ) ≤1.5 1.12
Linearity Range R2≥0.999 0.5 µg/mL to 1500 µg/mL ( R2=0.9998 )
Limit of Detection (LOD) Signal-to-Noise ≥3:1 0.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 0.50 µg/mL
Solution Stability (Diluent) ≤2.0% degradation over 24hStable for 48h at 4°C in Anhydrous ACN

Troubleshooting & Degradation Pathways

If a secondary peak emerges just prior to the main analyte peak during routine analysis, it is almost certainly the hydroxymethyl degradant. This occurs if the sample diluent has absorbed atmospheric moisture or if the mobile phase pH has drifted above 5.0.

G2 A 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (Intact Analyte) B Nucleophilic Attack / Hydrolysis (Aqueous Media, pH > 7, Heat) A->B C 1-[2-(hydroxymethyl)morpholin-4-yl]ethan-1-one (Primary Degradant) B->C

Fig 2. Hydrolytic degradation pathway of the chloromethyl moiety.

Corrective Action: Always prepare fresh samples in strictly anhydrous solvents. If analyzing reaction mixtures from aqueous workups, extract the analyte into an organic layer (e.g., dichloromethane), dry over anhydrous Na2​SO4​ , evaporate, and reconstitute in acetonitrile immediately prior to injection.

References

  • SIELC Technologies. (2018). Separation of Morpholine, 4-acetyl- on Newcrom R1 HPLC column. Application Notes. URL: [Link]

  • European Patent Office. (2024). EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives. Google Patents.
Method

Application Note: NMR Structural Elucidation and Dynamic Analysis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

Executive Summary & Structural Dynamics The structural characterization of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (an N-acetylated 2-substituted morpholine) presents a unique analytical challenge for NMR spectrosc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

The structural characterization of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (an N-acetylated 2-substituted morpholine) presents a unique analytical challenge for NMR spectroscopists. The complexity of its spectra arises from two distinct structural features:

  • Chiral Asymmetry: The presence of a chiral center at the C2 position breaks the symmetry of the morpholine ring. Consequently, the methylene protons at C3, C5, C6, and the exocyclic chloromethyl group become diastereotopic, exhibiting distinct chemical shifts and complex geminal/vicinal scalar couplings.

  • Amide Bond Restricted Rotation: The delocalization of the nitrogen lone pair into the carbonyl π -system imparts partial double-bond character to the N–C(=O) bond[1]. At room temperature (298 K), the thermal energy is insufficient to overcome the rotational barrier, resulting in two distinct conformational isomers (rotamers) in slow exchange on the NMR timescale[2].

Because of these phenomena, nearly every resonance in the 1 H and 13 C NMR spectra is duplicated, often leading researchers to misidentify the pure compound as a mixture of impurities. This application note provides a self-validating, step-by-step protocol utilizing 1D, 2D, and Variable Temperature (VT) NMR to unambiguously assign the structure and calculate the thermodynamic barrier of rotameric exchange.

Workflow Prep Sample Preparation (CDCl3, 298 K) OneD 1D NMR (1H, 13C) Identify Rotamer Duplication Prep->OneD TwoD 2D NMR Suite (COSY, HSQC, HMBC) OneD->TwoD VT VT-NMR (Heating) Determine Coalescence (Tc) TwoD->VT Calc Thermodynamic Analysis Calculate ΔG‡ VT->Calc

Experimental workflow for the complete NMR assignment and thermodynamic analysis of rotamers.

Self-Validating Sample Preparation Protocol

To ensure high-resolution data and prevent artifactual line broadening, the sample must be prepared with strict environmental controls.

Methodology:

  • Solvent Selection: Dissolve 15–20 mg of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Causality: CDCl 3​ is chosen because its low viscosity yields sharp linewidths, and its non-polar nature does not disrupt the intrinsic rotameric ratio, unlike strongly hydrogen-bonding solvents (e.g., DMSO-d 6​ )[3].

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube. Causality: Particulate matter creates magnetic susceptibility gradients, degrading magnetic field homogeneity and broadening the complex diastereotopic multiplets.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing ( δ = 0.00 ppm).

  • Validation Checkpoint: Insert the sample into the spectrometer and perform automated tuning/matching and 3D gradient shimming. Self-Validation: Check the residual CHCl 3​ peak at 7.26 ppm. If the full-width at half-maximum (FWHM) exceeds 1.0 Hz, or if the peak exhibits asymmetrical "feet," manually adjust the Z1 and Z2 room-temperature shims before proceeding.

1D NMR Acquisition & Quantitative Data

At 298 K, the 1 H and 13 C spectra will display two distinct sets of signals corresponding to the s-cis and s-trans rotamers (typically in a ~55:45 to 60:40 ratio).

Acquisition Parameters:

  • 1 H NMR (400/500 MHz): 30° pulse angle, 2.5 s acquisition time, 2.0 s relaxation delay (D1), 16 scans. Causality: A 30° pulse ensures rapid longitudinal relaxation (T1) recovery, allowing for accurate integration to determine the exact rotamer ratio.

  • 13 C NMR (100/125 MHz): Power-gated 1 H decoupling (WALTZ-16), 30° pulse angle, 1.5 s acquisition time, 2.0 s D1, 512 scans.

Table 1: Representative NMR Chemical Shifts at 298 K

NucleusStructural PositionRotamer A (Major) δ (ppm)Rotamer B (Minor) δ (ppm)Multiplicity & Notes
13 C C=O (Carbonyl)169.5169.1Quaternary (Cq)
13 C C2 (Ring Methine)73.572.8CH
13 C C6 (Ring Methylene)66.566.1CH 2​
13 C C3 (Ring Methylene)46.241.5CH 2​ (Sensitive to N-acetyl orientation)
13 C C5 (Ring Methylene)41.845.9CH 2​ (Sensitive to N-acetyl orientation)
13 C -CH 2​ Cl (Exocyclic)44.544.2CH 2​
13 C -CH 3​ (Acetyl)21.521.2CH 3​
1 H -CH 3​ (Acetyl)2.102.05Singlet (Integration defines rotamer ratio)
1 H C2-H3.703.65Complex Multiplet
1 H -CH 2​ Cl3.55, 3.503.58, 3.52Two doublets of doublets (Diastereotopic)

Note: Morpholine ring protons at C3, C5, and C6 appear as overlapping, highly coupled multiplets between 2.80 and 4.20 ppm due to axial/equatorial differentiation and rotamer overlap.

2D NMR Suite: Unambiguous Spin System Assignment

Because the 1D 1 H spectrum is heavily congested by overlapping diastereotopic and rotameric signals, 2D NMR is mandatory to trace the connectivity.

Methodology & Logical Causality:

  • 1 H- 1 H COSY (Correlation Spectroscopy):

    • Purpose: Identifies vicinal and geminal proton couplings.

    • Execution: Trace the continuous spin system starting from the isolated -CH 2​ Cl protons C2-H C3-H 2​ . Separately trace C5-H 2​ C6-H 2​ .

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Resolves overlapping 1 H signals by spreading them across the 13 C dimension.

    • Execution: Use multiplicity-edited HSQC (where CH 2​ peaks have opposite phase to CH/CH 3​ peaks). Self-Validation: The C2 methine proton will show a distinct phase from the C3, C5, C6, and -CH 2​ Cl methylene protons, instantly confirming the assignment of the chiral center.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Bridges the heteroatoms (Oxygen and Nitrogen) by showing 2- and 3-bond correlations.

    • Execution: The acetyl -CH 3​ protons will show a strong 2-bond correlation to the C=O carbon. The C3 and C5 protons will show 3-bond correlations to the C=O carbon, confirming the attachment of the acetyl group to the morpholine nitrogen.

Variable Temperature (VT) NMR: Proving Rotameric Exchange

To definitively prove that the duplicated signal sets are rotamers and not chemical impurities, VT-NMR is employed[1]. Heating the sample provides the thermal energy required to overcome the rotational barrier of the partial C=N double bond.

RotamerExchange R_A Rotamer A (s-cis) Ground State TS Transition State Restricted C-N Rotation R_A->TS + Heat (VT-NMR) Slow Exchange at 298K TS->R_A Relaxation R_B Rotamer B (s-trans) Ground State TS->R_B Relaxation R_B->TS + Heat (VT-NMR)

Kinetic logic of amide bond restricted rotation and the effect of Variable Temperature NMR.

VT-NMR Protocol:

  • Solvent Switch: Prepare a new sample using DMSO-d 6​ (boiling point 189 °C) instead of CDCl 3​ . Causality: CDCl 3​ boils at 61 °C, which is often below the coalescence temperature ( Tc​ ) of sterically hindered amides. DMSO-d 6​ safely allows heating up to 120 °C.

  • Temperature Calibration: Insert a standard 100% ethylene glycol NMR tube. Measure the chemical shift difference ( Δδ ) between the OH and CH 2​ protons to calibrate the exact probe temperature.

  • Stepwise Heating: Acquire a standard 1D 1 H spectrum at 298 K. Increase the temperature in 10 K increments. Allow 5 minutes of equilibration time at each step to ensure thermal homogeneity across the sample tube.

  • Observation of Coalescence: Focus on the acetyl -CH 3​ singlets (approx. 2.05 and 2.10 ppm). As temperature increases, the peaks will broaden, merge into a single broad plateau at the coalescence temperature ( Tc​ ), and finally sharpen into a single, time-averaged peak at high temperatures (fast exchange regime)[1].

  • Validation Checkpoint: Cool the sample back to 298 K and re-acquire the spectrum. Self-Validation: The spectrum must perfectly match the initial 298 K spectrum. If new peaks appear, thermal degradation of the molecule has occurred, and the kinetic data is invalid.

Thermodynamic Calculations

The energy barrier to rotation ( ΔG‡ ) can be calculated using the modified Eyring equation derived from the VT-NMR data[1].

  • Determine the frequency difference ( Δν ) in Hertz between the two exchanging signals (e.g., the acetyl methyls) at the slow-exchange limit (298 K).

  • Identify the exact coalescence temperature ( Tc​ in Kelvin) where the two peaks merge into a flat-topped signal.

  • Calculate the exchange rate at coalescence ( kc​ ):

    kc​=2​π⋅Δν​
  • Calculate the Gibbs free energy of activation ( ΔG‡ in kcal/mol):

    ΔG‡=4.58×10−3⋅Tc​⋅[10.32+log(kc​Tc​​)]

For typical N-acetylmorpholine derivatives, the rotational energy barrier ( ΔG‡ ) falls between 14.0 and 18.0 kcal/mol[1].

References

  • PubChem Compound Summary for CID 15543, 4-Acetylmorpholine. National Center for Biotechnology Information. URL:[Link]

  • Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. ACS Publications. URL:[Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. URL:[Link]

Sources

Application

Application Note: LC-MS/MS Characterization and Isotopic Fragmentation Pathway of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK Scientists in Drug Development. Introduction & Chemical Rationale The compound 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (Chemical Formula: C7​H12​...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK Scientists in Drug Development.

Introduction & Chemical Rationale

The compound 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (Chemical Formula: C7​H12​ClNO2​ , Monoisotopic Mass: 177.0556 Da) is a highly versatile building block frequently utilized in the synthesis of morpholine-bearing pharmacophores. Structurally, it consists of a morpholine ring featuring an N-acetyl group and a C2-chloromethyl substitution.

From a mass spectrometry perspective, this molecule presents a fascinating analytical profile. The presence of the chlorine atom provides a distinct isotopic signature— 35Cl and 37Cl in a natural abundance ratio of approximately 3:1[1]. Furthermore, the N-acetylated saturated heterocycle undergoes highly predictable, low-energy collision-induced dissociation (CID)[2]. Understanding the causality behind these fragmentation pathways is critical for developing robust, interference-free Multiple Reaction Monitoring (MRM) methods for pharmacokinetic quantification.

Mechanistic Fragmentation Pathway

To design an optimal MRM method, we must first understand the gas-phase dissociation mechanics of the protonated molecule [M+H]+ . Upon electrospray ionization (ESI+), protonation occurs preferentially at the amide carbonyl oxygen, which is the most basic site in N-acetylated morpholines.

When subjected to CID, the molecule exhibits three primary fragmentation mechanisms[3]:

  • Pathway A (N-Acetyl Cleavage): A low-energy proton-migration event leads to the neutral loss of ketene ( C2​H2​O , -42 Da)[2]. This yields the [2-(chloromethyl)morpholine+H]+ ion at m/z 136.1 (for 35Cl ) and 138.1 (for 37Cl ).

  • Pathway B (Dehydrohalogenation): The loss of hydrogen chloride (HCl). Crucially, the loss of H35Cl (-36 Da) from the m/z 178.1 precursor and the loss of H37Cl (-38 Da) from the m/z 180.1 precursor converge to form the exact same product ion at m/z 142.1.

  • Pathway C (Combined Loss): The sequential or concerted loss of both ketene and HCl yields a highly stabilized, conjugated bicyclic or exocyclic double-bond structure at m/z 100.1. Like Pathway B, this is a convergent ion.

FragmentationPathway P35 [M+H]+ ³⁵Cl Isotope m/z 178.1 F136 Loss of Ketene [-42 Da] m/z 136.1 P35->F136 - C₂H₂O F142 Loss of HCl Convergent Ion m/z 142.1 P35->F142 - H³⁵Cl (-36 Da) P37 [M+H]+ ³⁷Cl Isotope m/z 180.1 F138 Loss of Ketene [-42 Da] m/z 138.1 P37->F138 - C₂H₂O P37->F142 - H³⁷Cl (-38 Da) F100 Loss of Ketene + HCl Convergent Ion m/z 100.1 F136->F100 - H³⁵Cl F138->F100 - H³⁷Cl F142->F100 - C₂H₂O

ESI-MS/MS fragmentation pathway of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one isotopes.

The Self-Validating System: Isotopic Convergence Monitoring

A hallmark of rigorous analytical science is the implementation of self-validating protocols—methods that inherently detect their own failure. In complex biological matrices, isobaric interferences frequently cause false positives.

To create a self-validating system for this compound, we exploit its Isotopic Convergence .

  • The Principle: Because the 35Cl and 37Cl isotopes exist in a strict 3:1 ratio, the MRM transitions that lose the chlorine atom (converging at m/z 100.1) must exhibit perfectly co-eluting chromatographic peaks with peak areas reflecting this exact 3:1 ratio.

  • The Validation: If a peak is detected in the 178.1 100.1 channel, the system automatically checks the 180.1 100.1 channel. If the secondary peak is missing, or if the ratio deviates from 3:1 by more than 15%, the system flags the result as a matrix interference. This eliminates the reliance on external standards for peak purity verification.

Experimental Protocols

Sample Preparation (Causality-Driven)

Why these specific steps? Chloromethyl groups are susceptible to slow nucleophilic substitution (solvolysis) when stored in protic solvents like methanol, potentially forming methoxymethyl artifacts over a 24-hour autosampler queue. Therefore, Acetonitrile (ACN) is strictly mandated as the organic modifier.

Step-by-Step Methodology:

  • Stock Solution: Accurately weigh 1.0 mg of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one and dissolve in 1.0 mL of 100% LC-MS grade Acetonitrile to yield a 1 mg/mL stock. Store at -20°C.

  • Working Dilution: Dilute the stock solution to 100 ng/mL using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality Note: Matching the sample diluent to the initial mobile phase conditions (90% aqueous) prevents solvent-induced band broadening and focuses the polar analyte tightly at the head of the C18 column.

  • Matrix Spiking (if applicable): Extract plasma samples using protein precipitation with 3 volumes of cold Acetonitrile. Centrifuge at 14,000 x g for 10 minutes at 4°C. Dilute the supernatant 1:1 with 0.2% Formic Acid in water before injection to restore aqueous focusing.

UHPLC Chromatography Parameters
ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.45 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL

Gradient Elution Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
0.5095.05.06 (Linear)
2.5010.090.06 (Linear)
3.0010.090.06 (Linear)
3.1095.05.06 (Linear)
4.0095.05.0Re-equilibration
Mass Spectrometry (ESI+) Parameters
ParameterValue
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr ( N2​ )
Cone Gas Flow 50 L/hr ( N2​ )
Collision Gas Argon (approx. 3×10−3 mbar)

Optimized MRM Transitions Data Table:

Precursor Ion (m/z)Product Ion (m/z)Isotope TrackedDwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
178.1 136.1 35Cl 252514Primary Quantifier
178.1 100.1 35Cl 252522Qualifier 1 (Convergent)
180.1 138.1 37Cl 252514Isotope Check (3:1 Ratio)
180.1 100.1 37Cl 252522Qualifier 2 (Convergent)

References

  • Mass Spectra - The M+2 Peak Source: Chemguide URL:[Link]

  • Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline Source: International Journal of Mass Spectrometry (via Ohio State University) URL:[Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Chlorine Stable Isotopes: A Comparison of Dual Inlet and Thermal Ionization Mass Spectrometric Measurements Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Derivatization Strategies for 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Pharmacologists Document Type: Technical Application Guide & Validated Protocols Introduction & Scaffold Rationale The morpholine ring is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Pharmacologists Document Type: Technical Application Guide & Validated Protocols

Introduction & Scaffold Rationale

The morpholine ring is a privileged scaffold in central nervous system (CNS) drug discovery, offering a well-balanced lipophilic–hydrophilic profile, a reduced pKa, and a flexible chair-like conformation that significantly enhances blood-brain barrier (BBB) permeability . Morpholine derivatives have demonstrated remarkable efficacy as enzyme inhibitors—particularly against monoamine oxidases (MAO-A/B) and cholinesterases—making them prime candidates for neurodegenerative disease therapeutics . Furthermore, this heterocycle is heavily utilized in agrochemical development, frequently acting as the terminal pharmacophore in highly potent fungicides [[1]]([Link]).

The compound 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (also known as 4-acetyl-2-(chloromethyl)morpholine) serves as a highly versatile, bifunctional synthetic intermediate.

  • The N-Acetyl Group: Acts as a metabolically stable amide linkage that prevents rapid CYP450-mediated N-dealkylation (a common liability with free morpholines) while fine-tuning the topological polar surface area (TPSA).

  • The 2-Chloromethyl Group: Functions as a targeted electrophilic center. Through precise nucleophilic substitution ( SN​2 ), this site allows for the rapid introduction of diverse pharmacophores, yielding 2-(aminomethyl)morpholine derivatives that are critical building blocks for established therapeutics like the gastroprokinetic agent mosapride and various epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors .

Chemical Biology & Mechanistic Insights

Direct nucleophilic substitution of the primary chloride in 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one can be surprisingly sluggish. The adjacent oxygen-containing ring introduces mild steric hindrance and electronic deactivation.

To overcome this, our validated protocols employ an in situFinkelstein exchange . By introducing a catalytic amount of Sodium Iodide (NaI), the relatively stable alkyl chloride is transiently converted into a highly reactive alkyl iodide. This mechanistic intervention dramatically lowers the activation energy required for the subsequent SN​2 attack by primary or secondary amines, increasing yields and preventing the thermal degradation of the N-acetyl morpholine core.

G Scaffold 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (Core Intermediate) SN2_Amine Amination (NaI, K2CO3) Yields 2-(aminomethyl) analogs Scaffold->SN2_Amine Primary/Secondary Amines SN2_Thiol Thiolation (Cs2CO3) Yields 2-(thiomethyl) analogs Scaffold->SN2_Thiol Aryl/Alkyl Thiols Target_CNS CNS Therapeutics (e.g., MAO-B Inhibitors) SN2_Amine->Target_CNS BBB Permeable Target_Onc Oncology Candidates (e.g., Kinase Inhibitors) SN2_Amine->Target_Onc Target Binding Target_Agro Agrochemicals (e.g., Fungicides) SN2_Thiol->Target_Agro Pathogen Inhibition

Workflow for derivatizing the morpholine scaffold into diverse therapeutic and agrochemical agents.

Quantitative Data: Reaction Optimization

The table below demonstrates the critical role of solvent, base, and catalytic iodide in optimizing the derivatization of the chloromethyl group.

NucleophileSolventBase / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Rationale
PiperidineMeCNK₂CO₃801242Direct SN​2 is sluggish due to chloride's moderate leaving group ability.
PiperidineMeCNK₂CO₃ + NaI (0.1 eq)80589 In situ Finkelstein exchange to iodide accelerates SN​2 kinetics.
ThiophenolDMFCs₂CO₃60494 High nucleophilicity of the thiolate requires no iodide catalysis.
Sodium AzideDMSONone90896 Polar aprotic solvent maximizes azide nucleophilicity for click-chem precursors.

Experimental Protocols

Protocol A: Finkelstein-Assisted Nucleophilic Amination

Objective: Synthesize 2-(aminomethyl)morpholine derivatives with high purity and yield.

Materials:

  • 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (1.0 eq, 10 mmol)

  • Target Amine (e.g., substituted piperazine or aniline) (1.2 eq, 12 mmol)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq, 20 mmol)

  • Sodium Iodide (NaI), anhydrous (0.1 eq, 1 mmol)

  • Acetonitrile (MeCN), anhydrous (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 50 mL of anhydrous MeCN.

  • Reagent Loading: Add 10 mmol of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one, followed by 20 mmol of powdered K₂CO₃. Causality note: K₂CO₃ is chosen over NaOH to prevent base-catalyzed hydrolysis of the N-acetyl group.

  • Catalyst Activation: Add 1 mmol of anhydrous NaI. Stir the suspension at room temperature for 15 minutes to initiate the halogen exchange.

  • Nucleophile Addition: Dropwise, add 12 mmol of the target amine.

  • Reflux & Monitoring: Heat the reaction to 80°C.

  • Self-Validating QC (LC-MS): At t = 3 hours, sample the reaction. The disappearance of the starting material peak ( m/z 178.06 [M+H]+ ) validates completion. If an intermediate iodide peak ( m/z 269.99 [M+H]+ ) persists, the amine is sterically hindered; extend reflux by 3 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient). Post-purification 1 H-NMR should show the characteristic upfield shift of the diastereotopic −CH2​−Cl protons from ~3.5 ppm to ~2.6–2.8 ppm.

Protocol B: In Vitro BBB Permeability Validation (PAMPA-BBB)

Objective: Validate the CNS penetrance of the newly synthesized N-acetyl morpholine derivatives.

Step-by-Step Methodology:

  • Lipid Preparation: Coat the porous filter membrane of a 96-well donor plate with 5 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).

  • Donor Solution: Dissolve the synthesized morpholine derivative in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 50 µM (final DMSO < 1%). Add 150 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) to the acceptor wells.

  • Incubation: Carefully mate the donor plate with the acceptor plate. Incubate at 25°C for 18 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s confirms that the N-acetyl morpholine scaffold has successfully imparted high BBB permeability, validating the structural rationale.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience / PMC - NIH. Validated URL:[Link][2]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances / PMC - NIH. Validated URL:[Link][3]

  • Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry - ACS Publications. Validated URL:[Link][1]

  • Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methylamino-Substituted Derivatives... Journal of Medicinal Chemistry - ACS Publications. Validated URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

Welcome to the technical support center for the synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one. This guide is designed for researchers and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one. This guide is designed for researchers and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and improve your synthetic yield.

Synthetic Strategy Overview

The most reliable and high-yielding pathway to synthesize 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one involves a two-step process starting from commercially available 2-(hydroxymethyl)morpholine. The strategy prioritizes the N-acylation of the morpholine nitrogen first, which serves to protect it from the subsequent, often harsh, chlorination step. This sequence prevents unwanted side reactions with the chlorinating agent and simplifies purification.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Chlorination A 2-(Hydroxymethyl)morpholine B 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one A->B Acetyl Chloride or Acetic Anhydride, Base (e.g., TEA, K2CO3) C 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one (Target Molecule) B->C Chlorinating Agent (e.g., SOCl2, (COCl)2)

Caption: Recommended two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic route to prepare 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one?

A1: The recommended route is a two-step synthesis beginning with the N-acylation of 2-(hydroxymethyl)morpholine, followed by the chlorination of the resulting alcohol intermediate. Performing the N-acylation first converts the secondary amine into a less nucleophilic amide. This is crucial because the morpholine nitrogen is basic and would otherwise react with the electrophilic chlorinating agents used in the second step (like thionyl chloride), leading to complex side products and reduced yield.[1]

Q2: Which acetylating agent is better for the first step: acetyl chloride or acetic anhydride?

A2: Both acetyl chloride and acetic anhydride are effective for N-acylation.

  • Acetyl Chloride: Is highly reactive and often provides faster reaction times. However, it generates HCl as a byproduct, requiring at least a stoichiometric amount of a non-nucleophilic base (like triethylamine) to neutralize it.[2][3] It is also highly sensitive to moisture.

  • Acetic Anhydride: Is less reactive than acetyl chloride, which can offer better control and selectivity. It produces acetic acid as a byproduct, which is less corrosive than HCl. While a base is still recommended to drive the reaction to completion, the conditions can be milder.[3]

For this specific substrate, acetyl chloride in the presence of triethylamine in an aprotic solvent like dichloromethane (DCM) at 0 °C is a robust starting point.

Q3: What are the best chlorinating agents for converting the hydroxymethyl group to a chloromethyl group?

A3: Thionyl chloride (SOCl₂) is the most commonly used and effective reagent for this transformation.[4][5][6] It reacts with the alcohol to form an intermediate chlorosulfite ester, which then undergoes an intramolecular Sₙ2 reaction to yield the alkyl chloride with gaseous byproducts (SO₂ and HCl), driving the reaction forward. Other options like oxalyl chloride or phosphorus pentachloride can also be used but often require more stringent conditions or lead to more complex purification.[7]

Q4: How can I effectively monitor the progress of each reaction step?

A4: Thin-Layer Chromatography (TLC) is the most convenient method.

  • N-Acylation: The product, 1-[2-(hydroxymethyl)morpholin-4-yl]ethan-1-one, is more polar than the starting material due to the amide group but less polar than the starting alcohol if O-acylation occurs. Use a moderately polar mobile phase like Ethyl Acetate/Hexane (e.g., 70:30 v/v). The starting amine can be visualized with a ninhydrin stain, while the product will not be ninhydrin-active.

  • Chlorination: The product, 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one, will be significantly less polar than the starting alcohol. A less polar mobile phase like Ethyl Acetate/Hexane (e.g., 30:70 v/v) should show a clear shift in the Rf value. Staining with potassium permanganate can help visualize both the starting material and the product.

Troubleshooting Guide

Part A: N-Acylation of 2-(Hydroxymethyl)morpholine

Q5: My N-acylation reaction has a low yield or is incomplete. What are the likely causes and how can I fix them?

A5: Low yield in N-acylation is a common issue that can be resolved by systematically evaluating several factors.[8] The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than other secondary amines like piperidine.[1]

Troubleshooting N-Acylation Issues

Potential Cause Explanation Recommended Solution
Insufficient Base Acetyl chloride produces one equivalent of HCl, which protonates the morpholine nitrogen, rendering it unreactive. An insufficient amount of base will halt the reaction. Use at least 1.1-1.5 equivalents of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Reagent Quality Acetyl chloride and acetic anhydride are highly moisture-sensitive. Hydrolysis deactivates the reagent.[8] Use freshly opened or distilled reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
Sub-optimal Temperature The reaction is typically exothermic. Running it at too high a temperature can lead to side reactions, while a temperature that is too low may result in a sluggish or incomplete reaction. Start the reaction at 0 °C (ice bath) during the addition of the acetylating agent. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[4]

| Inappropriate Solvent | The choice of solvent can impact reaction rates and solubility. | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally effective. DCM is often preferred for its ability to dissolve the starting materials and its ease of removal.[8] |

Part B: Chlorination of 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one

Q6: The chlorination step with thionyl chloride is giving me a dark, tarry mixture instead of a clean product. What is causing this decomposition?

A6: This is a classic sign of decomposition due to excessive heat or overly acidic conditions. The reaction of thionyl chloride with alcohols is highly exothermic. Uncontrolled addition or insufficient cooling can cause a rapid temperature spike, leading to degradation of the amide or the morpholine ring.

Solutions:

  • Strict Temperature Control: Add the thionyl chloride dropwise to a cooled solution (0 °C or even -10 °C) of the alcohol in an appropriate solvent (e.g., DCM). Never add the alcohol to the thionyl chloride.[5][6]

  • Solvent Choice: Perform the reaction in an inert, anhydrous solvent like DCM or toluene. Avoid protic solvents or those that can react with SOCl₂ (e.g., THF can be problematic).[9]

  • Use of a Milder Reagent: If decomposition persists, consider a milder chlorinating agent. For example, using oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) can sometimes provide a cleaner conversion at lower temperatures.

Q7: My chlorination reaction is not going to completion, even with excess thionyl chloride. How can I improve the conversion rate?

A7: Incomplete conversion can happen if the reaction conditions are not optimal.

G Start Low Conversion in Chlorination Step Check_Temp Is reaction temperature too low? Start->Check_Temp Check_Reagent Is the SOCl2 old or decomposed? Check_Temp->Check_Reagent No Sol_Temp Allow reaction to warm to RT or gently heat to reflux (e.g., 40°C in DCM). Check_Temp->Sol_Temp Yes Check_Time Is the reaction time sufficient? Check_Reagent->Check_Time No Sol_Reagent Use a fresh bottle or redistill the SOCl2. Check_Reagent->Sol_Reagent Yes Check_Solvent Is the solvent truly anhydrous? Check_Time->Check_Solvent No Sol_Time Extend reaction time and monitor by TLC. Check_Time->Sol_Time Yes Sol_Solvent Use freshly distilled solvent over a drying agent. Check_Solvent->Sol_Solvent Yes

Caption: Troubleshooting workflow for low conversion.

Detailed Recommendations:

  • Temperature Adjustment: While initial addition should be cold, some reactions require thermal energy to proceed to completion. After the exothermic addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. If the reaction is still stalled, gentle heating (e.g., reflux in DCM at ~40°C) may be necessary.[5]

  • Reagent Stoichiometry: Use a slight excess of thionyl chloride (1.1 to 1.5 equivalents) to ensure all the alcohol is consumed.

  • Catalysis: In some cases, a catalytic amount of a polar aprotic solvent like N,N-Dimethylformamide (DMF) can accelerate the reaction.

Q8: The product appears to be unstable during aqueous workup or purification. How should I handle it?

A8: The target molecule contains a potentially reactive chloromethyl group and an amide. It can be sensitive to hydrolysis, especially under basic conditions.

  • Workup Procedure: Avoid strong bases. Quench the reaction carefully by pouring it over ice or into a cold, saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the excess acid without making the solution strongly basic. Extract the product quickly into an organic solvent like DCM or ethyl acetate.

  • Purification: The product is moderately polar. Column chromatography on silica gel is the preferred method of purification. Use a gradient elution of hexane and ethyl acetate. Since the product can be an oil, it's important to remove all solvent under reduced pressure at a low temperature (<40°C) to prevent decomposition.

  • Storage: Store the purified product under an inert atmosphere at low temperatures (e.g., in a freezer) to prevent degradation over time.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(hydroxymethyl)morpholine (5.85 g, 50 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 7.7 mL, 55 mmol, 1.1 eq) to the stirred solution.

  • Acylation: Add acetyl chloride (3.9 mL, 55 mmol, 1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-[2-(hydroxymethyl)morpholin-4-yl]ethan-1-one (7.95 g, 50 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Chlorination: Add thionyl chloride (SOCl₂, 4.0 mL, 55 mmol, 1.1 eq) dropwise over 20-30 minutes.[5][6] A gas outlet should be connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the evolved HCl and SO₂ gases.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 12 hours. If TLC shows incomplete reaction, gently heat the mixture to reflux (~40 °C) for an additional 2-4 hours.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto 100 g of crushed ice. Slowly add saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 40°C.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient, e.g., starting from 80:20) to obtain the pure target compound.

References

  • Benchchem. Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide.
  • Benchchem. Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine.
  • Benchchem. Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
  • Benchchem. Technical Support Center: Optimizing N-Acylation Reactions.
  • Benchchem. Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
  • ChemicalBook. 4-(2-Chloroethyl)morpholine hydrochloride synthesis.
  • ResearchGate. Common reagents used for chlorination.
  • Chemoselective N-acylation of indoles using thioesters as acyl source. National Institutes of Health (NIH).
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • Wikipedia. Morpholine.
  • Google Patents. CN103641797B - Preparation method for N-acetyl morpholine.
  • Tokyo Chemical Industry Co., Ltd. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
  • ResearchGate. Reaction conditions optimization for the N‐formylation of morpholine....
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (NIH).
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Organic Chemistry Portal. Morpholine synthesis.
  • ResearchGate. How to synthesis 1-[2-(4-Morpholinyl)ethyl]-4-piperidinone ?.
  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
  • ChemicalBook. 4-(2-CHLOROACETYL)MORPHOLINE | 1440-61-5.
  • TCI Chemicals. Chlorination [Synthetic Reagents] | TCI AMERICA.
  • Wordpress. List of Reagents.
  • chemicalbook. 1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one synthesis.
  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights.
  • MORPHOLINE.
  • SciSpace. Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives.
  • MilliporeSigma. 1-(4-METHYL-2-MORPHOLIN-4-YL-PYRIMIDIN-5-YL)-ETHANONE AldrichCPR | Sigma-Aldrich.
  • Benchchem. Application Notes and Protocols for the Acetylation of 2-Chloroaniline.
  • Wordpress. Specific Solvent Issues with Chlorination.
  • Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives.
  • National Institutes of Health (NIH). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies.
  • Beilstein Journals. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines.
  • Organic Syntheses Procedure. alcohol.
  • Google Patents. CN104341374A - Preparation method for morpholine carbonyl chloride compound.
  • Lupine Publishers. Preparation of Morphine Derivatives Using Ionic Liquids.
  • Asian Journal of Organic & Medicinal Chemistry. 2.

Sources

Optimization

purification techniques for 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

Welcome to the Technical Support Center for the isolation and purification of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (also known as N-acetyl-2-(chloromethyl)morpholine). This bifunctional intermediate presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (also known as N-acetyl-2-(chloromethyl)morpholine).

This bifunctional intermediate presents a unique set of physicochemical challenges. The N-acetylmorpholine core is highly hydrophilic, while the C-N amide bond exhibits restricted rotation that complicates analytical tracking. Furthermore, the primary alkyl chloride is sensitive to nucleophilic attack and hydrolysis. This guide is designed by application scientists to help you troubleshoot common pitfalls, understand the mechanistic causality behind purification failures, and implement self-validating protocols.

Section 1: General Handling & Stability (FAQ)

Q: Why does my product partition poorly into the organic layer during liquid-liquid extraction (LLE)? A: The morpholine ring coupled with the N-acetyl group creates a highly polar, hydrophilic core. Unsubstituted N-acetylmorpholine is fully miscible in water[1][2]. To force 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one into the organic phase, you must alter the dielectric constant of the aqueous layer. This is achieved by "salting out" (saturating the aqueous phase with NaCl) and utilizing a highly polar organic extraction solvent, such as 10–20% isopropanol (IPA) in dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF).

Q: How stable is the chloromethyl group during aqueous workup? A: The chloromethyl group is a primary alkyl chloride adjacent to an ether oxygen. While it is moderately stable at a strictly neutral pH, it is highly susceptible to base-catalyzed hydrolysis via an SN2 displacement mechanism[3][4]. Using strong bases (e.g., NaOH, KOH) or prolonged exposure to saturated Na2CO3 during reaction quenching will rapidly degrade your target into 1-[2-(hydroxymethyl)morpholin-4-yl]ethan-1-one. Always use mild, weakly basic buffers like saturated aqueous NaHCO3.

Q: Can I purify this compound by vacuum distillation? A: It is highly discouraged unless utilizing a high-vacuum Kugelrohr apparatus. The N-acetylmorpholine core has a high boiling point (approx. 245 °C at atmospheric pressure)[1]. The elevated temperatures required for standard distillation risk severe thermal degradation, homocoupling, or self-alkylation of the reactive chloromethyl group.

Section 2: Chromatographic Purification Troubleshooting

Q: Why am I seeing two distinct peaks with the exact same mass in my LC-MS or HPLC? A: This is a classic artifact of amide rotamers . The C-N bond of the acetyl group possesses partial double-bond character, which restricts rotation and creates syn and anti conformers[5][6]. At room temperature, the interconversion rate is slower than the HPLC elution timescale, resulting in peak splitting. Fix: Increase the column compartment temperature to 45–50 °C. The added thermal energy increases the rotation rate, coalescing the rotamers into a single, sharp peak.

Q: Why does the compound streak heavily on normal-phase silica gel? A: The amide carbonyl acts as a strong hydrogen-bond acceptor, interacting tightly with the acidic silanol groups on the silica surface. To mitigate streaking, add 1% triethylamine (Et3N) or 1% methanol to your eluent to deactivate the silanol sites, or bypass normal-phase entirely in favor of Reverse-Phase (C18) chromatography.

Section 3: Quantitative Data & Physicochemical Properties

The following table summarizes the quantitative metrics that dictate the purification behavior of this molecule.

PropertyValue / CharacteristicCausality / Impact on Purification Workflow
Molecular Weight 177.63 g/mol Target mass for LC-MS tracking (ESI+: [M+H]+ = 178.1).
Boiling Point >240 °C (Estimated)High boiling point precludes standard vacuum distillation[1].
Aqueous Solubility Highly HydrophilicMandates aggressive salting-out during LLE[2].
Amide Bond Rotation Slow at 25 °CCauses peak splitting; requires heated columns (50 °C) for HPLC[5].
Hydrolytic Half-life Rapid at pH > 9Requires immediate extraction post-quench; prevents use of strong bases[4].

Section 4: Step-by-Step Methodologies

Protocol A: Self-Validating Salting-Out Extraction (LLE)

Objective: Maximize recovery of the hydrophilic product while preventing chloromethyl hydrolysis.

  • Quench: Cool the crude reaction mixture to 0–5 °C. Slowly add saturated aqueous NaHCO3 until the pH stabilizes at 7.5–8.0.

  • Saturation: Measure the total volume of the aqueous layer. Add solid NaCl until no more dissolves (approximately 36 g per 100 mL of water).

    • Self-Validation: The presence of undissolved salt crystals at the bottom of the flask confirms total saturation.

  • Extraction: Extract the aqueous layer with 3 × equal volumes of 15% Isopropanol in DCM.

  • Aqueous Validation: Spot the remaining aqueous layer on a TLC plate, elute with 10% MeOH/DCM, and stain with KMnO4. A lack of oxidizable spots confirms complete extraction.

  • Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Keep the water bath strictly below 35 °C to prevent thermal degradation.

Protocol B: Temperature-Controlled Reverse-Phase HPLC

Objective: Resolve amide rotamers and achieve >98% purity.

  • Mobile Phase Prep: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Thermal Equilibration: Set the HPLC column compartment (C18 stationary phase) to 50 °C.

    • Self-Validation: Run a blank gradient (5% to 95% B) to ensure baseline stability and column pressure equilibrium at this elevated temperature.

  • Analytical Injection: Inject 5 µL of a 1 mg/mL crude sample.

    • Self-Validation: You should observe a single, sharp peak. If a shoulder or split peak persists, increase the temperature to 55 °C or decrease the gradient slope to 2% B/min.

  • Preparative Scale-Up: Transfer the optimized gradient to the preparative system.

  • Isolation: Immediately lyophilize (freeze-dry) the collected fractions. Do not use rotary evaporation for aqueous acidic fractions, as concentrating the formic acid will hydrolyze the chloromethyl group.

Section 5: Workflows & Degradation Pathways

G Start Crude Reaction Mixture Quench Quench with sat. NaHCO3 (Avoid strong base) Start->Quench Extract Extract with 10% IPA/DCM + Brine (Salting out) Quench->Extract Check TLC / LC-MS Check Extract->Check Purity Is purity > 95%? Check->Purity RP_HPLC Reverse-Phase HPLC (Column Temp: 50°C) Purity->RP_HPLC No, polar impurities Silica Silica Gel Chromatography (DCM/MeOH gradient) Purity->Silica No, non-polar impurities Pure Pure 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one Purity->Pure Yes RP_HPLC->Pure Silica->Pure

Purification Decision Tree for 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one.

G Target 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one Intermediate SN2 Transition State (Hydroxide attack) Target->Intermediate Aqueous Base (pH > 9) Degradant 1-[2-(hydroxymethyl)morpholin-4-yl]ethan-1-one Intermediate->Degradant - Cl⁻

Base-catalyzed hydrolysis pathway of the chloromethyl group.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

Welcome to the technical support center for the synthesis and optimization of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important morpholine derivative. Here, we provide in-depth, experience-driven answers to frequently asked questions, complete with troubleshooting protocols and mechanistic explanations to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route for preparing 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one?

The most direct and widely employed method for synthesizing 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one is the N-acylation of the parent amine, 2-(chloromethyl)morpholine. This reaction involves treating the secondary amine with an acetylating agent, such as acetyl chloride or acetic anhydride.[1][2] The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid).[3][4]

The general transformation is as follows:

  • Starting Material: 2-(chloromethyl)morpholine

  • Acylating Agent: Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

  • Product: 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

This nucleophilic acyl substitution is highly efficient due to the high reactivity of acyl chlorides and anhydrides.[4][5] The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.[1][5]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors, from reagent quality to reaction conditions and work-up procedures. Let's break down the most frequent culprits and their solutions.

Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis by moisture.[6][7] If your reagents or solvent contain water, the acylating agent will be consumed in a non-productive side reaction, forming acetic acid and reducing the amount available to react with your amine.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure that your solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether) is freshly dried using appropriate methods, such as distillation over a drying agent or by using a solvent purification system.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[6]

  • Reagent Quality: Use a fresh bottle of the acylating agent or distill it immediately before use to remove any hydrolyzed impurities.

The N-acylation reaction with acetyl chloride produces one equivalent of hydrochloric acid (HCl).[8] If not neutralized, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Troubleshooting Steps:

  • Choice of Base: A tertiary amine base like triethylamine (Et₃N) or pyridine is commonly used.[1][9] These bases are nucleophilic enough to catalyze the reaction but, more importantly, they scavenge the generated HCl.[10] Pyridine is particularly effective.[9]

  • Stoichiometry of Base: Use at least a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete neutralization of the acid.

The reaction is typically exothermic. Adding the acylating agent too quickly without proper cooling can lead to a temperature spike, promoting side reactions.

Troubleshooting Steps:

  • Cooling: Begin the reaction at a reduced temperature, typically 0 °C in an ice bath.[1][9]

  • Slow Addition: Add the acylating agent dropwise to the solution of the amine and base over a period of 15-30 minutes to maintain temperature control.[9] After the addition is complete, the reaction can be allowed to warm to room temperature.[11]

Below is a decision-making workflow to systematically diagnose and resolve issues of low yield.

LowYield_Workflow Start Low Yield Observed CheckPurity Check Reagent & Solvent Purity (Anhydrous Conditions?) Start->CheckPurity CheckStoich Verify Stoichiometry (Amine:Acyl Agent:Base) CheckPurity->CheckStoich Purity OK PurifyReagents ACTION: Use Anhydrous Solvents Distill Reagents Use Inert Atmosphere CheckPurity->PurifyReagents Issue Found CheckTemp Review Temperature Control (0°C Addition?) CheckStoich->CheckTemp Stoich. OK AdjustRatio ACTION: Use 1.05-1.1 eq. Acyl Agent Use 1.1-1.2 eq. Base CheckStoich->AdjustRatio Issue Found CheckWorkup Analyze Work-up & Purification (pH, Extraction) CheckTemp->CheckWorkup Temp OK OptimizeTemp ACTION: Add Acyl Agent dropwise at 0°C Allow to warm to RT CheckTemp->OptimizeTemp Issue Found ModifyWorkup ACTION: Adjust aq. pH to >8 before extraction Optimize chromatography CheckWorkup->ModifyWorkup Issue Found

Caption: A troubleshooting workflow for diagnosing low reaction yields.

Q3: I'm seeing multiple spots on my TLC. What are the likely side products?

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates impurities or side products. For this specific reaction, the most common culprits are unreacted starting material and hydrolysis products.

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Common Side Reaction Amine 2-(chloromethyl)morpholine Product 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one Amine->Product Nucleophilic Attack Acyl Acetyl Chloride Acyl->Product HCl HCl (neutralized by base) Acyl_side Acetyl Chloride AceticAcid Acetic Acid Acyl_side->AceticAcid Hydrolysis Water H₂O (Moisture) Water->AceticAcid

Caption: The main reaction pathway and a common hydrolysis side reaction.

Common Impurities:

  • Unreacted 2-(chloromethyl)morpholine: This will appear as a separate spot on the TLC plate. It is more polar than the product and will have a lower Rf value.

  • Acetic Acid: If acetyl chloride or anhydride hydrolyzes, acetic acid will be present. It can be removed during the aqueous work-up.

  • N-Acetylpyridinium Chloride (if pyridine is used): Pyridine can act as a nucleophile itself, reacting with acetyl chloride to form a highly reactive acylating intermediate. While this is part of the catalytic cycle, any unreacted intermediate will be quenched during workup.[10]

Q4: How should I choose the optimal solvent, base, and stoichiometry for this reaction?

Optimizing these parameters is key to achieving high yield and purity. Below is a summary table based on established protocols for N-acylation.

ParameterRecommended ChoiceRationale & Key Considerations
Acylating Agent Acetyl ChlorideHighly reactive, leading to faster reaction times. The byproduct HCl is easily neutralized.
Acetic AnhydrideLess reactive and less sensitive to moisture than acetyl chloride. The byproduct is acetic acid.[2][12]
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants, and easy to remove under vacuum. Must be anhydrous.[6][9]
Diethyl EtherAnother common aprotic solvent. Ensure it is peroxide-free and anhydrous.[1]
Base Triethylamine (Et₃N)Common, inexpensive, and effective HCl scavenger.[1]
PyridineActs as both a base and a nucleophilic catalyst, potentially increasing the reaction rate.[9][10]
Stoichiometry 2-(chloromethyl)morpholine1.0 equivalent (Limiting Reagent)
Acylating Agent1.05 - 1.1 equivalents
Base1.1 - 1.2 equivalents

Experimental Protocols

Optimized Protocol for Synthesis

This protocol is designed for a ~10 mmol scale synthesis and incorporates best practices for maximizing yield and purity.

Materials:

  • 2-(chloromethyl)morpholine (1.36 g, 10 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Triethylamine (1.53 mL, 1.11 g, 11 mmol)

  • Acetyl Chloride (0.78 mL, 0.86 g, 11 mmol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)morpholine (1.0 eq) and anhydrous DCM (50 mL).

  • Add Base: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: While stirring vigorously, add acetyl chloride (1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine spot is no longer visible.

  • Work-up:

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove any excess acid) and 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude oil/solid by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexanes.

Troubleshooting Protocol: Small-Scale Reaction Condition Screening

If you are still facing issues, running a parallel screen of different conditions can quickly identify the optimal parameters.

Setup:

  • Use small vials (e.g., 4 mL) with stir bars.

  • Run 4-5 variations simultaneously.

  • Keep the scale small (e.g., 0.5 mmol).

Screening Variables:

VialBase (1.2 eq)SolventTemperature
1 TriethylamineDCM0 °C to RT
2 PyridineDCM0 °C to RT
3 TriethylamineTHF0 °C to RT
4 Diisopropylethylamine (DIPEA)DCM0 °C to RT

After a set time (e.g., 3 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or TLC to determine which condition gives the highest conversion to the product.

References

  • Acylation under weak base conditions. (n.d.). LibreTexts Chemistry. Retrieved from [Link]

  • Technical Support Center: Optimizing N-Acyl
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2021). Molecules. Retrieved from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Processes. Retrieved from [Link]

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. (2023). Organic Letters. Retrieved from [Link]

  • Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. (2020). ChemistrySelect. Retrieved from [Link]

  • N-Acylation Reactions of Amines. (2018). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine. (2025). BenchChem.
  • Base‐promoted amide synthesis from aliphatic amines and ynones as acylation agents through C–C bond cleavage. (2018). Chemical Communications. Retrieved from [Link]

  • Mild and Useful Method for N-Acylation of Amines. (2009). Synthetic Communications. Retrieved from [Link]

  • Acetylation of Secondary amines. (2022). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis of morpholines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation method for N-acetyl morpholine. (2015). Google Patents.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (2017). Journal of Chemical and Pharmaceutical Research.
  • Overview of Acylation Reactions and Acyl Chlorides. (2019). YouTube. Retrieved from [Link]

  • How to synthesis 1-[2-(4-Morpholinyl)ethyl]-4-piperidinone? (2018). ResearchGate. Retrieved from [Link]

  • Application Notes and Protocols for the Acetylation of 2-Chloroaniline. (2025). BenchChem.
  • Process for cleaning or purifying aqueous n-methylmorpholine-n-oxide solutions. (1993). Google Patents.
  • Preparation method of N-acetyl morpholine. (2020). Google Patents.
  • Addition & Elimination Reactions in Acyl Chlorides. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Acylation Mechanism. (2026). Save My Exams. Retrieved from [Link]

  • Acyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020). Chemistry Steps. Retrieved from [Link]

  • Purification of Isopenicillin N Synthetase From Streptomyces Clavuligerus. (1985). Journal of Bacteriology. Retrieved from [Link]

  • The purification process and side reactions in the N-methylmorpholine-N-oxide (NMMO) recovery system. (2021). Cellulose. Retrieved from [Link]

  • Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment. (1995). Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

Welcome to the technical support center for the synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize your yield and purity, and troubleshoot common issues effectively.

Introduction to the Synthesis

The synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one is a multi-step process that requires careful control of reaction conditions to avoid the formation of unwanted byproducts. A common synthetic route involves two key transformations:

  • Chlorination: Conversion of the hydroxyl group of a suitable precursor, such as 2-(hydroxymethyl)morpholine, to a chloromethyl group, typically using a chlorinating agent like thionyl chloride (SOCl₂).

  • Acylation: Introduction of the acetyl group onto the morpholine nitrogen, usually via reaction with acetyl chloride or acetic anhydride.

This guide will address specific issues that may arise during these steps and provide detailed troubleshooting strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Issue 1: Low Yield of 2-(Chloromethyl)morpholine Intermediate

Question: I am attempting to synthesize the 2-(chloromethyl)morpholine intermediate from 2-(hydroxymethyl)morpholine using thionyl chloride, but my yields are consistently low. What could be the cause?

Answer:

Low yields in this chlorination step often stem from side reactions involving the secondary amine of the morpholine ring. The morpholine nitrogen is nucleophilic and can compete with the hydroxyl group in reacting with thionyl chloride, leading to undesired byproducts.

Probable Causes and Solutions:

  • Cause A: N-Sulfinylation of Morpholine: The morpholine nitrogen can attack thionyl chloride, forming an N-sulfinylmorpholine derivative. This side reaction consumes both your starting material and the reagent.

    • Solution: Employ an "inverse addition" technique. Slowly add the solution of 2-(hydroxymethyl)morpholine to a cooled solution of thionyl chloride. This ensures that the thionyl chloride is always in excess, and the first equivalent reacts with the secondary amine to form the hydrochloride salt. The protonated amine is no longer nucleophilic, allowing the selective reaction of the hydroxyl group.[1]

  • Cause B: Dimerization/Polymerization: Unreacted 2-(hydroxymethyl)morpholine can act as a nucleophile, attacking the newly formed 2-(chloromethyl)morpholine in a subsequent step, leading to dimer or polymer formation.

    • Solution: In addition to inverse addition, ensure the reaction is run at a sufficiently low temperature (e.g., 0-5 °C) to minimize the rate of this intermolecular SN2 reaction.

  • Cause C: Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure adequate reaction time and consider a slight excess of thionyl chloride (1.1-1.2 equivalents).

Issue 2: Formation of Multiple Products During Acylation

Question: During the acylation of 2-(chloromethyl)morpholine with acetyl chloride, I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity for the desired N-acetylated product?

Answer:

The presence of multiple products during acylation can be attributed to several competing reaction pathways. The key is to favor the desired N-acylation while minimizing side reactions.

Probable Causes and Solutions:

  • Cause A: Over-acylation: While less common for secondary amines under controlled conditions, it's a possibility if reaction conditions are harsh.

    • Solution: Use a stoichiometric amount of acetyl chloride (1.0-1.1 equivalents) and add it dropwise to a cooled solution of the 2-(chloromethyl)morpholine. The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the HCl byproduct, which can otherwise lead to side reactions.

  • Cause B: Intramolecular Cyclization (Aziridinium Ion Formation): The acetylated nitrogen can potentially displace the adjacent chloride via an intramolecular SN2 reaction, forming a highly reactive bicyclic aziridinium ion. This intermediate can then be attacked by various nucleophiles present in the reaction mixture (e.g., chloride, water, or another morpholine molecule), leading to a range of byproducts.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C) to disfavor this intramolecular cyclization. The choice of a less polar, aprotic solvent can also help to stabilize the starting material and reduce the propensity for ionization.

  • Cause C: Hydrolysis of the Product: The chloromethyl group can be susceptible to hydrolysis, especially if water is present during workup, leading to the formation of 1-[2-(hydroxymethyl)morpholin-4-yl]ethan-1-one.

    • Solution: Ensure all reagents and solvents are anhydrous. During the workup, use anhydrous extraction and drying agents (e.g., MgSO₄ or Na₂SO₄).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

A1: Based on the potential side reactions, the most likely impurities are:

  • Starting Materials: Unreacted 2-(hydroxymethyl)morpholine or 2-(chloromethyl)morpholine.

  • Hydrolysis Product: 1-[2-(hydroxymethyl)morpholin-4-yl]ethan-1-one.

  • Dimer: Formed from the reaction of 2-(chloromethyl)morpholine with another molecule of a morpholine derivative.

  • Ring-Opened Products: If harsh acidic conditions are used, the morpholine ring itself could potentially undergo cleavage.

Q2: How can I best monitor the progress of these reactions?

A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the disappearance of starting materials and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and purity of the product. A reverse-phase C18 column is often suitable.[2][3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of the product and potential byproducts, aiding in troubleshooting.[5]

Q3: What are the key safety precautions for this synthesis?

A3:

  • Thionyl Chloride: Is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetyl Chloride: Is also corrosive, flammable, and reacts with water. Handle with the same precautions as thionyl chloride.

  • Chlorinated Compounds: Many chlorinated organic compounds are potentially toxic and should be handled with care.

Data Presentation

Table 1: Summary of Potential Side Products and their Identification

Side Product NameProbable OriginSuggested Analytical Detection Method
N-Sulfinylmorpholine DerivativeChlorination StepLC-MS
Morpholine Dimer/OligomerChlorination/AcylationLC-MS, NMR[6]
1-[2-(hydroxymethyl)morpholin-4-yl]ethan-1-oneHydrolysisLC-MS, IR (O-H stretch), NMR
Aziridinium Ion Derived ProductsAcylation StepLC-MS

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)morpholine Hydrochloride

This protocol is a general guideline and may require optimization.

  • To a round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, add thionyl chloride (1.1 eq.) and an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 2-(hydroxymethyl)morpholine (1.0 eq.) in anhydrous DCM and add it to the addition funnel.

  • Add the 2-(hydroxymethyl)morpholine solution dropwise to the stirred thionyl chloride solution over 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates completion.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • The resulting solid is the crude 2-(chloromethyl)morpholine hydrochloride, which can be used in the next step, or purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether).

Protocol 2: Synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one
  • To a round-bottom flask, add 2-(chloromethyl)morpholine hydrochloride (1.0 eq.), anhydrous DCM, and triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve acetyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the stirred morpholine solution over 30-60 minutes, keeping the temperature below 5 °C.

  • After addition, allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor by TLC/LC-MS.

  • Once the reaction is complete, quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Start 2-(Hydroxymethyl)morpholine Intermediate 2-(Chloromethyl)morpholine Start->Intermediate SOCl₂ Side1 N-Sulfinylmorpholine Start->Side1 SOCl₂ Product 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one Intermediate->Product Acetyl Chloride, Et₃N Side2 Dimerization Intermediate->Side2 Intermolecular SN2 Side3 Aziridinium Ion Formation Product->Side3 Intramolecular SN2 Side4 Hydrolysis Product Product->Side4 H₂O

Caption: Main synthesis pathway and key side reactions.

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Shahzad, S., et al. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development, 21(10), 1547-1567. [Link]

  • ResearchGate. (n.d.). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color).[Link]

  • ResearchGate. (n.d.). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor | Request PDF. [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation...[Link]

  • ResearchGate. (n.d.). Chapter 10 Synthesis of aprepitant. [Link]

  • Drugs.com. (2025, June 7). Aprepitant Side Effects: Common, Severe, Long Term. [Link]

  • Wikipedia. (n.d.). Aprepitant. [Link]

  • MedlinePlus. (2023, October 15). Aprepitant. [Link]

  • U.S. Environmental Protection Agency. (2025, November 5). Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award (Merck & Co., Inc.). [Link]

  • ijamtes.org. (2018, March). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation. Reagents and conditions: a)...[Link]

  • ResearchGate. (2018, November 15). How to synthesis 1-[2-(4-Morpholinyl)ethyl]-4-piperidinone ?[Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-acetyl- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. Conditions: (a)...[Link]

  • Royal Society of Chemistry. (n.d.). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. [Link]

  • MDPI. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene. [Link]

  • Google Patents. (n.d.). EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Scilit. (n.d.). Visible light-induced intramolecular dearomative cyclization of α-bromo-N-benzyl-alkylamides: efficient construction of 2-azaspiro[4.5]decanes. [Link]

  • National Center for Biotechnology Information. (n.d.). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. [Link]

  • Organic Chemistry Portal. (n.d.). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. [Link]

  • bio-protocol.org. (n.d.). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. [Link]

  • Reddit. (2023, October 8). Help with thionyl chloride halogenation. [Link]

  • National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]

  • Beilstein Archives. (2023, November 14). and ionochromic N-acylated 2-aminomethylenebenzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline grou. [Link]

  • National Center for Biotechnology Information. (n.d.). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. [Link]

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]

  • ResearchGate. (2025, August 8). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative | Request PDF. [Link]

  • IntechOpen. (2025, January 20). Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules. [Link]

  • MDPI. (2024, February 24). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. [Link]

  • National Center for Biotechnology Information. (n.d.). Liquid chromatography/mass Spectrometry for the Detection and Quantification of N-acyl-L-homoserine Lactones and 4-hydroxy-2-alkylquinolines. [Link]

  • Royal Society of Chemistry. (n.d.). Solid state luminescence of copper(i) (pseudo)halide complexes with neocuproine and aminomethylphosphanes derived from morpholine and thiomorpholine. [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link]

  • MDPI. (2024, November 22). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. [Link]

  • Royal Society of Chemistry. (n.d.). Dimerization-enhanced aggregation of chlorophyll into helical supramolecular polymers. [Link]

  • MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Conception and Synthesis of Sequence‐Coded Morpholinos. [Link]

Sources

Troubleshooting

enhancing the stability of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one in solution

Technical Support Center: Enhancing the Stability of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one in Solution As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing the Stability of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one in Solution

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling of electrophilic compounds in drug discovery. The compound 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one features a morpholine ring N-acetylated at position 4 and a highly reactive primary alkyl chloride (chloromethyl group) at position 2. While this structural motif is excellent for targeted covalent inhibition or downstream synthesis, it introduces significant vulnerabilities in solution.

This technical guide is designed to help researchers understand the mechanistic causes of compound degradation and implement self-validating protocols to ensure experimental integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the compound rapidly lose potency in standard in vitro assay buffers? A1: The primary vulnerability of this molecule is the chloromethyl group. In aqueous environments, this primary alkyl chloride is highly susceptible to nucleophilic substitution ( SN​2 ) by water molecules or hydroxide ions ( OH− ), leading to the formation of a biologically inactive hydroxymethyl degradant. Because hydroxide is a vastly superior nucleophile compared to water, the degradation rate is strictly pH-dependent. At physiological pH (7.4) or higher, the increased concentration of OH− accelerates hydrolysis. Studies on homologous chloromethyl derivatives demonstrate that these compounds are most stable at lower pH values, where base-catalyzed SN​2 attack is minimized[1].

Q2: We are observing unexpected adducts (+121 Da mass shift) in our mass spectrometry data when using Tris buffer. What is happening? A2: Tris(hydroxymethyl)aminomethane (Tris) contains a highly reactive primary amine. Instead of undergoing simple hydrolysis, the primary amine in the Tris buffer acts as a strong nucleophile, displacing the chloride ion and forming a covalent Tris-adduct. This is a common, yet easily avoidable, pitfall when working with electrophilic probes or alkyl halides[2]. To resolve this, immediately switch your assay to a non-nucleophilic buffer system such as sodium phosphate or sodium acetate.

Q3: How can we prevent degradation in our DMSO stock solutions over long-term storage? A3: Dimethyl sulfoxide (DMSO) is notoriously hygroscopic. Even brief exposure to ambient laboratory air allows DMSO to absorb atmospheric moisture. Once water is introduced into the stock solution, the chloromethyl group begins to hydrolyze, even at low temperatures[3]. Furthermore, repeated freeze-thaw cycles exacerbate water condensation. To ensure stability, stocks must be prepared in strictly anhydrous DMSO, aliquoted into single-use volumes under an inert argon atmosphere, and stored at -80°C.

Part 2: Quantitative Data & Buffer Compatibility

To aid in experimental design, the following tables summarize the kinetic stability of the compound and the compatibility of common biological buffers.

Table 1: Kinetic Stability (Half-Life) at 37°C | pH Level | Buffer System | Half-Life ( t1/2​ ) | Primary Degradant Observed | | :--- | :--- | :--- | :--- | | 4.0 | Sodium Acetate | > 72 hours | None detected | | 7.4 | Sodium Phosphate | ~18 hours | Hydroxymethyl derivative | | 7.4 | Tris-HCl | < 2 hours | Tris-adduct + Hydroxymethyl | | 9.0 | Sodium Borate | < 30 mins | Hydroxymethyl derivative |

Table 2: Buffer Compatibility Matrix

Buffer Type Compatibility Mechanistic Rationale
Phosphate (PBS) High Non-nucleophilic; maintains stable pH without reacting with the alkyl chloride.

| Acetate | High | Non-nucleophilic; slightly acidic pH suppresses OH− driven hydrolysis. | | HEPES | Moderate | Secondary/tertiary amines are sterically hindered but can still slowly react over extended incubations. | | Tris | Low | Primary amine acts as a strong nucleophile, rapidly alkylating the compound. |

Part 3: Mechanistic & Workflow Visualizations

Hydrolysis A Parent Compound (Alkyl Chloride) B Nucleophilic Attack (H2O / OH-) A->B Aqueous Buffer C SN2 Transition State B->C Base Catalyzed D Hydroxymethyl Degradant C->D C-Cl Cleavage E Chloride Leaving Group C->E Dissociation

Fig 1: Base-catalyzed SN2 hydrolysis pathway of the chloromethyl group in aqueous environments.

Workflow A Equilibrate Dry Powder B Dissolve in Anhydrous DMSO A->B C Aliquot into Matrix Tubes B->C D Purge Headspace with Argon C->D E Store at -80°C Over Desiccant D->E

Fig 2: Self-validating workflow for preparing high-fidelity, moisture-free DMSO stock solutions.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of High-Fidelity Anhydrous DMSO Stock Solutions

Purpose: To establish a workflow that prevents moisture-driven hydrolysis of the chloromethyl group during long-term storage.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: This prevents atmospheric moisture from condensing on the cold powder, which would immediately initiate hydrolysis upon dissolution.

  • Inert Atmosphere: Transfer the vial to a glove box or use a continuous argon stream during handling.

  • Dissolution: Reconstitute the compound using exclusively anhydrous, amine-free DMSO (water content <0.01%, packaged under argon) to achieve a 10 mM stock.

  • Aliquoting: Dispense 10–50 µL aliquots into tightly sealing, low-bind polypropylene matrix tubes.

    • Causality: Creating single-use aliquots eliminates freeze-thaw cycles, which are the primary driver of moisture accumulation and subsequent degradation.

  • Validation (T=0 Baseline): Immediately dilute one aliquot into a quenching solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) and analyze via LC-HRMS.

    • Causality: This establishes a baseline purity metric, validating that the stock was not degraded during the preparation phase.

  • Storage: Purge the headspace of each tube with argon, seal tightly, and store at -80°C.

Protocol 2: Automated Multi-pH Solution Stability Profiling

Purpose: To empirically determine the precise half-life ( t1/2​ ) of the compound across different assay conditions to inform downstream experimental design[4].

  • Buffer Preparation: Prepare 10 mM working solutions of Sodium Acetate (pH 4.0), Sodium Phosphate (pH 7.4), and Sodium Borate (pH 9.0). Ensure all buffers are filtered and degassed.

  • Spiking: Spike the 10 mM DMSO stock into each buffer to a final concentration of 10 µM (0.1% final DMSO).

    • Causality: Keeping the DMSO concentration at or below 0.1% ensures the solvent does not artificially alter the aqueous dielectric constant or induce micelle formation, which could shield the compound from hydrolysis.

  • Incubation: Incubate the solutions in a temperature-controlled autosampler at 37°C.

  • Kinetic Sampling: Program the autosampler to inject 5 µL of each solution into the LC-MS/MS system every 2 hours for a 24-hour period.

  • Quenching (If manual): If manual sampling is used, quench the reaction at each time point by mixing 1:1 with ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile precipitates buffer salts and halts the hydrolysis reaction by stripping away the bulk aqueous environment.

  • Data Analysis: Plot the natural log ( ln ) of the remaining parent compound peak area versus time. The slope of the linear regression yields the degradation rate constant ( k ), from which the half-life is calculated ( t1/2​=0.693/k ).

References

  • A Degradation Study of a Series of Chloromethyl and Diazomethyl Ketone Anti-leukemic Agents. Drug Development and Industrial Pharmacy.[Link]

  • Chloromethyl Acryl Reagents for Simple and Site-Selective Cysteine and Disulfide Modification. ChemRxiv.[Link]

  • QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. MDPI.[Link]

  • Application of an automated multi-pH and multi-temperature platform for accelerated solution stability testing in supporting drug discovery. RSC Publishing.[Link]

Sources

Optimization

refining analytical methods for 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the analytical refinement of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the analytical refinement of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one .

Due to its unique structural features—a tertiary amide and a reactive alkyl chloride—this molecule frequently presents atypical chromatographic and detection challenges. This guide bypasses generic advice, focusing instead on the specific chemical causality behind your experimental anomalies and providing self-validating protocols to resolve them.

Section 1: Chromatographic Anomalies (HPLC/UHPLC)

Q1: During reverse-phase HPLC (RP-HPLC), my highly pure standard of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one elutes as a split peak or a broad peak with a distinct shoulder. Is my standard degrading on the column?

Expertise & Causality: This is a classic false-positive for an impurity. The compound is a tertiary amide (due to the ethan-1-one group attached to the morpholine nitrogen). Tertiary amides undergo hindered rotation around the C-N partial double bond, resulting in thermodynamically stable cis and trans rotamers[1]. At ambient temperatures, the interconversion rate between these rotamers is slow relative to the chromatographic timescale. The stationary phase interacts slightly differently with each conformation, causing them to separate into distinct peaks or broad shoulders[2].

Self-Validating Protocol: Dynamic HPLC Temperature Profiling

  • Prepare a fresh 1 mg/mL standard of the analyte in an aprotic solvent (e.g., Acetonitrile).

  • Inject the standard using your baseline RP-HPLC method at a column temperature of 25°C. Document the peak splitting.

  • Increase the column compartment temperature to 45°C, allow for equilibration, and inject. Repeat at 60°C.

  • Validation: If the anomaly is caused by rotamers, the increased thermal energy will accelerate the C-N bond rotation. The split peaks will coalesce into a single, sharp, symmetrical peak at higher temperatures[1]. If the peaks do not merge, you are observing a true co-eluting impurity.

RotamerDiagnosis A Observe Peak Splitting or Broadening at 25°C B Increase Column Temp to 50-60°C A->B C Do peaks merge into a single sharp peak? B->C D Amide Rotamers Confirmed (C-N bond rotation accelerated) C->D  Yes   E Co-eluting Impurity or Degradant C->E  No  

Diagnostic workflow for differentiating amide rotamers from co-eluting impurities via Dynamic HPLC.

Q2: I am observing a secondary peak that grows over time while the sample sits in the autosampler. What is the mechanism of this degradation, and how can I prevent it?

Expertise & Causality: The molecule contains a highly reactive chloromethyl group (-CH2Cl) at the 2-position of the morpholine ring. Alkyl chlorides are highly susceptible to solvolysis (nucleophilic substitution) when exposed to protic solvents[3]. If your sample diluent contains water or methanol, the chloromethyl group will slowly hydrolyze to a hydroxymethyl group (-CH2OH) or undergo methanolysis to a methoxymethyl group (-CH2OCH3)[4]. This degradation is significantly accelerated at room temperature while queued in the autosampler.

Self-Validating Protocol: Aprotic Sample Preparation & Kinetic Quenching

  • Eliminate all protic solvents (Water, Methanol, Ethanol) from your sample diluent.

  • Dissolve the analyte entirely in LC-MS grade Acetonitrile (or a non-nucleophilic solvent like THF)[5].

  • Set the autosampler thermostat to 4°C to kinetically quench any residual solvolysis reactions.

  • Validation: Conduct a time-course stability study. Inject the sample immediately upon preparation (T=0), and again at T=12h and T=24h. The peak area of the intact 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one must remain >99.5% relative to the T=0 injection.

SolvolysisPathway A 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (Intact Alkyl Chloride) C Nucleophilic Substitution (Solvolysis) A->C B Protic Solvent Exposure (H2O / MeOH in Autosampler) B->C D Hydroxymethyl / Methoxymethyl Degradant Peak Formation C->D

Solvolysis degradation pathway of the chloromethyl group in protic sample diluents.

Section 2: Detection and Quantification (UV & MS)

Q3: The UV response for this compound is exceptionally weak, leading to poor signal-to-noise (S/N) ratios. Why is this happening, and what are the optimal detection parameters?

Expertise & Causality: 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one lacks an extended conjugated π-electron system (it contains no aromatic rings). Its only chromophore is the amide carbonyl, which has a weak absorption maximum typically below 220 nm. Relying on standard UV wavelengths (e.g., 254 nm) will result in near-zero absorbance and failed quantitation.

Self-Validating Protocol: Low-UV Optimization and MS Transition

  • For UV/PDA: Shift the extraction wavelength to 205–210 nm. You must ensure your mobile phase solvents are highly transparent at this wavelength. Use strictly HPLC-grade Acetonitrile and Water; avoid Methanol and UV-absorbing buffers like acetate[5].

  • For LC-MS/MS: Transfer the method to Electrospray Ionization (ESI) in positive mode. The amide oxygen readily accepts a proton, yielding a strong [M+H]+ signal.

  • Validation: Compare the Limit of Quantitation (LOQ) between the optimized UV 210 nm method and the ESI+ MS method. The MS transition should yield a 100- to 1000-fold improvement in the S/N ratio, confirming the limitation was purely chromophoric.

Data Presentation: Troubleshooting Summary Matrix

SymptomChemical Root CausePreventive / Corrective ActionValidation Metric
Peak splitting / Broadening Amide rotamer interconversion (slow C-N bond rotation)Increase column compartment temperature (e.g., 50–60°C).Split peaks coalesce into a single, sharp, symmetrical peak.
Growing secondary peak Solvolysis of the chloromethyl groupUse strictly aprotic diluents (e.g., Acetonitrile); cool autosampler to 4°C.Analyte peak area remains >99.5% stable over a 24-hour period.
Poor sensitivity / Low S/N Lack of extended UV chromophoreShift UV detection to 205-210 nm or switch to LC-MS (ESI+).S/N ratio improves by >100x upon switching to MS detection.

References

  • rotamers question - Chromatography Forum, chromforum.org, [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent, agilent.com,[Link]

  • Chromatographically separable rotamers of an unhindered amide - PMC, nih.gov,[Link]

  • How to Prepare a Sample for HPLC Analysis | Greyhound Chromatography, greyhoundchrom.com,[Link]

  • Process for preparing alkyl chlorides - Google P

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

Prepared by: Gemini, Senior Application Scientist This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-[2-(chlorom...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and address the unique challenges of transitioning from laboratory-scale to pilot-plant production.

Section 1: Recommended Synthetic Pathway & Protocols

The synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one is most effectively and scalably achieved via a two-step process starting from the commercially available 2-(hydroxymethyl)morpholine. This pathway offers good control over each transformation, facilitating purification and minimizing the formation of complex side products.[1]

Overall Synthesis Workflow

G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: N-Acetylation cluster_2 Purification A 2-(Hydroxymethyl)morpholine B 2-(Chloromethyl)morpholine Hydrochloride A->B  Thionyl Chloride (SOCl₂)  DCM, 0°C to RT C 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (Final Product) B->C  Acetyl Chloride, Base (e.g., TEA)  DCM, 0°C D Crude Product C->D Aqueous Work-up E Pure Product D->E Recrystallization or Chromatography

Caption: Recommended two-stage synthetic workflow.

Experimental Protocol: Stage 1 - Synthesis of 2-(Chloromethyl)morpholine Hydrochloride

This protocol is adapted from established procedures for the chlorination of similar amino alcohols.[1] The conversion of the primary alcohol to an alkyl chloride using thionyl chloride is a robust and high-yielding reaction. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.

Materials:

  • 2-(Hydroxymethyl)morpholine

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Methyl tert-butyl ether (MTBE)

Step-by-Step Protocol:

  • Reaction Setup: Charge a suitably sized reactor, equipped with mechanical stirring, a temperature probe, a nitrogen inlet, and a dropping funnel, with 2-(hydroxymethyl)morpholine (1.0 eq) and dichloromethane (DCM, ~8-10 volumes).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. Maintaining a low temperature is critical to control the initial exotherm upon addition of thionyl chloride.[2]

  • Reagent Addition: Slowly add thionyl chloride (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.[1]

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess thionyl chloride.

  • Precipitation & Isolation: Add methyl tert-butyl ether (MTBE, ~8-10 volumes) to the resulting residue and stir vigorously for 1 hour to induce precipitation of the hydrochloride salt.[1]

  • Filtration: Filter the solid product, wash the filter cake with fresh MTBE (2 x 2 volumes), and dry under vacuum to yield 2-(chloromethyl)morpholine hydrochloride as a white solid.

Experimental Protocol: Stage 2 - Synthesis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

This step involves a standard N-acetylation of the secondary amine using acetyl chloride. A base is required to neutralize the hydrochloride salt of the starting material and to scavenge the HCl generated during the acylation reaction.

Materials:

  • 2-(Chloromethyl)morpholine Hydrochloride

  • Acetyl Chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: In a reactor equipped as described above, suspend 2-(chloromethyl)morpholine hydrochloride (1.0 eq) in dichloromethane (DCM, ~10 volumes).

  • Cooling: Cool the suspension to 0 °C.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the suspension. The first equivalent neutralizes the HCl salt, and the second scavenges the HCl produced by the reaction. Stir for 15-20 minutes.

  • Acetylation: Add acetyl chloride (1.1 eq) dropwise, maintaining the internal temperature below 5 °C. The reaction is typically rapid.

  • Reaction & Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor for completion by TLC or LC-MS.

  • Aqueous Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by recrystallization (e.g., from an ethanol/water or isopropanol/heptane mixture) or by column chromatography on silica gel if necessary.

Section 2: Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Q1: My yield in the chlorination step (Stage 1) is consistently low. What are the likely causes?

Answer: Low yields in this step often trace back to three main factors: incomplete reaction, product degradation, or inefficient isolation.

Potential Cause Explanation & Diagnostic Recommended Solution
Incomplete Reaction The conversion of the alcohol may have stalled. Check your reaction monitoring data (TLC/LC-MS) to see if a significant amount of starting material remains. This can be due to insufficient thionyl chloride or deactivation by moisture.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen). Verify the quality and molar equivalence of your thionyl chloride; consider using a slight excess (e.g., 1.2 eq).
Product Degradation Allowing the reaction temperature to rise excessively during the thionyl chloride addition can lead to the formation of undesired side products.[3]Strictly maintain the internal reaction temperature below 10 °C during the addition of thionyl chloride.[1] Ensure your cooling system is adequate for the scale of the reaction.
Inefficient Isolation The hydrochloride salt may be partially soluble in the MTBE/DCM mixture, especially if significant DCM remains after concentration. This leads to product loss in the filtrate.Ensure the DCM and excess thionyl chloride are thoroughly removed under vacuum before adding the anti-solvent (MTBE). Using a larger volume of MTBE or a different anti-solvent might improve precipitation.
Q2: I am observing significant impurity formation during the N-acetylation (Stage 2). How can I improve selectivity?

Answer: Impurity formation in the acetylation step is typically related to the reactivity of the reagents or the presence of moisture.

  • Primary Issue: Hydrolysis of Acetyl Chloride. If your reagents or solvent contain water, acetyl chloride will hydrolyze to acetic acid. The acetic acid can then participate in an acid-base reaction with the triethylamine, consuming your base and leading to incomplete acetylation of the morpholine.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. Triethylamine should be distilled from a suitable drying agent if its purity is .

  • Secondary Issue: Over-acylation or Side Reactions. While less common for this substrate, harsh conditions could promote side reactions.

    • Solution: Maintain the reaction temperature at 0 °C. Do not let the reaction warm prematurely. Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) if triethylamine is suspected of causing issues.

Q3: During the aqueous work-up of Stage 2, I am struggling with persistent emulsions. What should I do?

Answer: Emulsion formation is a common problem during the extraction of amine-containing compounds, especially at scale.[3]

  • Immediate Action: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Process Modification: If emulsions are a persistent issue upon scale-up, consider alternative work-up procedures. One option is to filter the reaction mixture to remove triethylamine hydrochloride, then concentrate the filtrate and replace the solvent with one less prone to emulsion formation (e.g., toluene or ethyl acetate) before performing the aqueous washes.

Section 3: Scale-Up Specific Challenges

Transitioning from a laboratory (grams) to a pilot-plant (kilograms) scale introduces challenges that are often not apparent on a small scale.[4][5]

G A Problem Identified: Low Yield / High Impurity at Scale B Is the reaction highly exothermic? (e.g., Chlorination, Acetylation) A->B C Is mixing inefficient in the large reactor? A->C B->C No D Improve Heat Transfer: - Slow reagent addition rate - Ensure adequate reactor cooling - Use semi-batch processing B->D Yes E Improve Mass Transfer: - Optimize stirrer speed & design - Check for localized 'hot spots' - Run lab-scale 'worst-case' mixing experiment C->E Yes F Re-evaluate Process and Re-run D->F E->F

Caption: Decision workflow for troubleshooting common scale-up issues.[6]

Q4: The chlorination reaction (Stage 1) is showing a dangerous exotherm in the pilot reactor, which I didn't see in the lab. How do I control it?

Answer: This is a classic scale-up problem related to the surface-area-to-volume ratio.[6] A large reactor has less surface area relative to its volume compared to a small flask, making heat dissipation much less efficient.

  • Primary Control Strategy: Reagent Addition Rate. The most effective way to control the exotherm is to slow down the addition rate of the thionyl chloride. The rate of heat generation is directly proportional to the rate of reaction. By adding the reagent more slowly, you allow the reactor's cooling system time to remove the heat as it is generated.[6]

  • Engineering Controls: Ensure the reactor's cooling jacket is functioning optimally and is set to a sufficiently low temperature. For highly exothermic reactions, specialized reactors with better heat transfer capabilities, or even continuous flow reactors, can be considered.[6]

  • Solvent Choice: Using a solvent with a higher heat capacity can help absorb some of the energy, but controlled addition remains the most critical factor.

Q5: My product from the pilot plant has a different crystalline form (polymorph) than my lab material, affecting its handling and stability. Why did this happen and how can I fix it?

Answer: Polymorphism is highly dependent on the conditions of crystallization, which can vary significantly between lab and plant scales.[6] Factors like cooling rate, solvent composition, and agitation speed play a crucial role.

  • Analysis: First, you must characterize both polymorphs using techniques like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to understand their properties.

  • Control Strategy: You need to develop a robust crystallization protocol. This involves defining a specific cooling profile (e.g., cool from 60 °C to 20 °C over 4 hours), a defined agitation rate, and potentially using a seeding strategy (adding a small amount of the desired crystal form to initiate crystallization). This ensures that the same polymorph is produced consistently.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use a different chlorinating agent instead of thionyl chloride?

    • A: While other reagents like oxalyl chloride or phosphorus trichloride could work, thionyl chloride is often preferred for scale-up. It is cost-effective, and its byproducts (SO₂ and HCl) are gases, which helps to drive the reaction to completion and simplifies the initial stages of work-up.[1] However, it requires careful handling due to its corrosive and toxic nature.

  • Q: What is the best way to monitor these reactions in a production setting?

    • A: While TLC is excellent for qualitative lab-scale monitoring, High-Performance Liquid Chromatography (HPLC) is generally preferred in a production environment. It is quantitative, more reproducible, and can be used to track not only the disappearance of starting material but also the formation of the product and key impurities in real-time.

  • Q: What are the key safety precautions for this process?

    • A: Both thionyl chloride and acetyl chloride are highly corrosive and react violently with water. They are also lachrymators. All operations should be conducted in a well-ventilated fume hood or an enclosed reactor system. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. An emergency scrubber system to handle potential off-gassing of HCl and SO₂ is essential for large-scale operations.

References

  • Benchchem. (n.d.). Synthesis of Morpholine-Containing Polymers: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine.
  • Organic Syntheses. (n.d.). PREPARATION OF α-PHENETHYL ALCOHOL METHYL ETHER.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Morpholine Derivatives.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–823.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
  • National Center for Biotechnology Information. (2024).
  • Google Patents. (n.d.). CN110642807A - Preparation method of N-acetyl morpholine.
  • ResearchGate. (2018). How to synthesis 1-[2-(4-Morpholinyl)ethyl]-4-piperidinone ?.
  • SciSpace. (n.d.).
  • ChemRxiv. (n.d.).
  • ChemicalBook. (n.d.). 1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one synthesis.
  • ResearchGate. (2018).
  • E3S Web of Conferences. (2024).
  • SciSpace. (2017).
  • Beilstein Journals. (2015).
  • ChemBK. (2024). 2-Chloro-1-(morpholin-4-yl)ethan-1-one.
  • MilliporeSigma. (n.d.). 1-(4-METHYL-2-MORPHOLIN-4-YL-PYRIMIDIN-5-YL)-ETHANONE AldrichCPR.
  • National Center for Biotechnology Information. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. PubMed Central.
  • Lupin. (2025). Solving Scale-Up Challenges in Drug Substance Manufacturing.
  • Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing.

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Optimization

Technical Support Center: Managing the Hygroscopic Nature of Morpholine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine and its derivatives. Morpholine is a heterocyclic compound featuring both amine and ether fu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine and its derivatives. Morpholine is a heterocyclic compound featuring both amine and ether functional groups, making it a valuable building block in organic synthesis and various industrial applications.[1][2] However, its utility is accompanied by a significant experimental challenge: its hygroscopic nature.[1][3]

This guide is designed to provide you with expert, field-proven insights and practical solutions to mitigate the issues arising from the water-absorbing properties of morpholine compounds. By understanding the underlying principles and implementing the robust protocols detailed here, you can ensure the accuracy, reproducibility, and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the hygroscopicity of morpholine compounds.

Q1: What does it mean for a morpholine compound to be "hygroscopic"?

A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment, either through absorption or adsorption.[4] Morpholine and many of its derivatives are described as pale, hygroscopic liquids or solids that readily absorb atmospheric moisture.[1] This can alter the compound's physical state, concentration, and reactivity.[4][5]

Q2: Why is the hygroscopicity of my morpholine compound a problem for my experiment?

A: The absorption of water can lead to several critical experimental errors:

  • Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to incorrect molar calculations and stoichiometry.[6][7]

  • Reaction Inhibition or Alteration: In moisture-sensitive reactions (e.g., those using organometallics, strong bases, or certain coupling reagents), the absorbed water can quench reagents, hydrolyze catalysts, or promote unwanted side reactions.

  • Physical State Changes: Crystalline solids can become sticky, clump together, or even deliquesce (dissolve in the absorbed water), making them difficult to handle and dispense accurately.[4]

  • Degradation: The presence of water can facilitate the degradation of the compound itself over time.[5][8]

Q3: How can I tell if my morpholine compound has absorbed water?

A: Visual inspection is the first step. Look for clumping of powders, a "wet" or "oily" appearance on solids, or a change in viscosity for liquids. However, significant water uptake can occur without obvious visual cues. The most reliable method for quantifying water content is through analytical techniques like Karl Fischer titration.

Q4: I store my morpholine compound in a container with a desiccant pouch. Is that sufficient?

A: While better than no protection, it may not be enough, especially for highly hygroscopic derivatives or if the container is accessed frequently.[9] Each time the container is opened, fresh, moist air is introduced. Desiccant pouches have a finite capacity and may not absorb the new moisture quickly enough to prevent uptake by the compound. For critical applications, more stringent controls are necessary.[9]

Troubleshooting Guide: From Problem to Solution

Use this guide to diagnose and resolve common experimental issues linked to the hygroscopic nature of morpholine compounds.

Issue 1: Inconsistent or Low Reaction Yields

You are running a well-established protocol, but your yields are variable or consistently lower than expected.

Troubleshooting_Yield Problem Observed Problem: Inconsistent/Low Yield Cause1 Primary Cause: Water Contamination Problem->Cause1 Likely due to... Mechanism1 Mechanism: Reagent Quenching Cause1->Mechanism1 Mechanism2 Mechanism: Side Reaction Promotion Cause1->Mechanism2 Mechanism3 Mechanism: Incorrect Stoichiometry Cause1->Mechanism3 Solution1 Immediate Action: Dry Solvent & Reagents Cause1->Solution1 Solution Solution2 Long-Term Fix: Implement Strict Hygroscopic Handling Protocol Solution1->Solution2 To prevent recurrence... Protocol See Protocol 2: Workflow for Handling Hygroscopic Compounds Solution2->Protocol

Caption: Troubleshooting logic for low reaction yields.

  • Causality: Water introduced by the hygroscopic morpholine compound is likely quenching sensitive reagents (e.g., Grignards, organolithiums, hydrides) or catalysts. This leads to an effective reduction in the amount of active reagent available for the desired transformation. Furthermore, the mass of your morpholine reagent is artificially inflated by water, leading to a stoichiometric imbalance.

  • Solution Pathway:

    • Verify Reagent Purity: Before troubleshooting your morpholine, ensure all other reagents and solvents are rigorously dried according to standard laboratory procedures.

    • Dry the Morpholine Compound: If it is a solid, dry a sufficient amount for your reaction in a vacuum oven (ensure temperature stability) for several hours immediately before use.[10] If it is a liquid, consider drying over a suitable agent (e.g., molecular sieves), followed by distillation if thermally stable.

    • Adopt a Preventative Workflow: For all future experiments, use the rigorous handling protocol outlined below (See Protocol 2) to prevent water absorption from the start.

Issue 2: Difficulty in Weighing and Dispensing Solids

The solid morpholine derivative is clumpy, sticky, or appears to "melt" on the weigh paper, making accurate measurement impossible.

  • Causality: The compound has absorbed a significant amount of atmospheric moisture, causing it to deliquesce. This not only makes handling difficult but also means any weight obtained is highly inaccurate.[4]

  • Solution Pathway:

    • Work in a Controlled Environment: The best solution is to handle the compound inside a glovebox with a low-humidity inert atmosphere (e.g., nitrogen or argon).[11] This provides the most reliable protection.

    • Use a Glove Bag (If a Glovebox is Unavailable): A more accessible alternative is an inflatable glove bag flushed with an inert gas. This creates a temporary dry environment for weighing.[11]

    • "Weighing by Difference" Technique: If no controlled atmosphere is available, work quickly. Use a vial with a secure cap (e.g., a septum-capped vial). Weigh the sealed vial containing the compound, quickly transfer an approximate amount to the reaction vessel, reseal the vial, and weigh it again. The difference in weight is the amount transferred. This minimizes atmospheric exposure.

Issue 3: Poor Reproducibility in Analytical Assays

You are preparing standard solutions of a morpholine compound for an analytical assay (e.g., HPLC, LC-MS), but the results are not reproducible between batches or over time.

  • Causality: If using a neat or solid compound to prepare a stock solution, water absorption will change the effective concentration of your standard. A stock solution prepared from a "wet" compound will be less concentrated than intended.[5][7]

  • Solution Pathway:

    • Quantify Water Content: Use Karl Fischer (KF) titration to determine the exact water content of your reference standard just before preparing the solution (See Protocol 3).

    • Correct for Water Content: Adjust the weight of the compound used to prepare the standard solution to account for the measured water content. For example, if KF analysis shows 5% water content, you will need to weigh out 105 mg to get 100 mg of the active compound.

    • Prepare Stock Solutions Freshly: If possible, prepare stock solutions from the solid immediately before use. If a solution must be stored, use an anhydrous solvent and store it in a tightly sealed vial with a PTFE-lined cap, under an inert atmosphere if necessary. For some morpholino oligos, room temperature storage of solutions is recommended over refrigeration to avoid precipitation issues.[12][13]

Best Practice Protocols
Protocol 1: Storage of Morpholine Compounds

Proper storage is the first line of defense against moisture.

Storage MethodProsConsBest For
Original Sealed Container Simple, effective for unopened products.Offers no protection after the seal is broken.New, unopened reagents.
Desiccator (with active desiccant) Inexpensive, common. Provides a dry environment.Humidity increases every time it's opened. Not ideal for frequent access.[9]Short-to-medium term storage of less sensitive compounds.
Glovebox (Inert Atmosphere) Gold standard. Provides an inert, very low humidity environment for storage and handling.[11]Expensive, requires maintenance.Highly hygroscopic, air-sensitive, or frequently used compounds.
Sealed Vial with Inert Gas Backfill Good protection. Flushes out moist air.Requires a source of inert gas (N₂ or Ar) and proper technique.Aliquots of stock material for daily/weekly use.

Recommendation: Upon receiving a new morpholine compound, immediately wrap the container cap threads with Parafilm® to improve the seal. Store the container inside a desiccator. For highly sensitive compounds, consider portioning the material into smaller, single-use vials under an inert atmosphere.

Protocol 2: Workflow for Handling Hygroscopic Compounds

This workflow ensures that the compound is protected from atmospheric moisture at every step.

Handling_Workflow Start Receive New Morpholine Compound Inspect Inspect Seal and Container Start->Inspect Store_Main Store in Main Desiccator Wrap cap with Parafilm® Inspect->Store_Main Seal Intact Prep Prepare for Use: Move container to Glovebox/Glove Bag Store_Main->Prep Weigh Weigh required amount under Inert Atmosphere Prep->Weigh Seal_Main Quickly Seal Main Container Return to Desiccator Weigh->Seal_Main Use Use Weighed Compound Immediately in Reaction Weigh->Use

Caption: Recommended workflow for handling hygroscopic reagents.

  • Equilibration: Before opening, allow the container to warm to ambient laboratory temperature to prevent condensation of moisture onto the cold compound.

  • Inert Atmosphere Transfer: Move the sealed container into a glovebox or glove bag.

  • Dispensing: Open the container only within the inert atmosphere. Quickly weigh the desired amount of the compound into a pre-tared, sealable vessel (e.g., a round-bottom flask with a septum).

  • Resealing: Tightly close the main container before removing it from the inert atmosphere. Wrap the cap with Parafilm® again.

  • Storage: Promptly return the main container to the desiccator.

  • Usage: Use the weighed portion immediately.

Protocol 3: Determination of Water Content by Karl Fischer Titration

This is the standard method for accurate water quantification.

Principle: Karl Fischer (KF) titration is a coulometric or volumetric method based on a redox reaction between iodine and sulfur dioxide in the presence of water. The amount of iodine consumed is directly proportional to the amount of water present in the sample.

Step-by-Step Methodology (Volumetric Method):

  • System Preparation:

    • Set up the KF titrator according to the manufacturer's instructions.

    • Ensure the titration vessel is clean and dry. Fill the burette with a standardized volumetric KF titrant (e.g., Hydranal™-Composite 5).

    • Fill the titration vessel with a suitable anhydrous solvent (e.g., dry methanol or a specialized KF solvent).

  • Solvent Conditioning:

    • Start the titrator's conditioning or "pre-titration" mode. The instrument will titrate any residual moisture in the solvent until a stable, dry endpoint is reached.

  • Titer Determination (Standardization):

    • Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) to the conditioned vessel.

    • Run the titration. The instrument will determine the titer of the KF reagent (mg H₂O / mL titrant). Perform this in triplicate to ensure accuracy.

  • Sample Analysis:

    • Accurately weigh and add a suitable amount of your morpholine compound to the conditioned titration vessel. The sample size should be chosen to consume a reasonable volume of titrant.

    • Start the titration. The instrument will automatically titrate to the endpoint and calculate the amount of water in the sample.

    • The water content is typically expressed as a weight percentage (%).

  • Validation: Ensure the result is within the instrument's linear range. Run a blank analysis to confirm there is no significant moisture contribution from the sample handling process.

By implementing these troubleshooting guides and best practices, you can effectively manage the hygroscopic nature of morpholine compounds, leading to more reliable and reproducible experimental outcomes.

References
  • Vertex AI Search, "How Does Aqueous Solubility of Organic Reactant Affect a Water-Promoted Reaction?". Accessed March 14, 2026.
  • Vertex AI Search, "MORPHOLINE |". Accessed March 14, 2026.
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  • Gene Tools, "Long-term Storage of Morpholino Oligos". Accessed March 14, 2026.
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  • ChemicalBook, "Morpholine: Chemical Properties, Reactivity and Uses". Accessed March 14, 2026.
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  • NCBI, "Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting". Accessed March 14, 2026.
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  • Ibis Scientific, LLC, "The Role of Desiccants in Protecting Hygroscopic Chemicals". Accessed March 14, 2026.
  • Vertex AI Search, "Morpholine - SAFETY D
  • Alpha Chemical Co., "Uncovering The Benefits and Risks of Morpholine". Accessed March 14, 2026.
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  • Carl ROTH, "Safety Data Sheet: Morpholine". Accessed March 14, 2026.
  • Benchchem, "Application Notes and Protocols for the Analytical Detection of Morpholine in Food Products". Accessed March 14, 2026.
  • Wikipedia, "Morpholine". Accessed March 14, 2026.
  • Redox, "Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022". Accessed March 14, 2026.
  • IJMREAD, "Analysis of Morpholine in Water by UV Visible Spectrophotometer". Accessed March 14, 2026.
  • Benchchem, "Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals". Accessed March 14, 2026.
  • PubMed, "Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection". Accessed March 14, 2026.
  • Vertex AI Search, "Analytical Chemistry 1956 Vol.28 no.4". Accessed March 14, 2026.
  • Vesta® Nutra, "3 Ways to Handle Hygroscopic Material Challenges". Accessed March 14, 2026.
  • Vertex AI Search, "How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?". Accessed March 14, 2026.
  • ResearchGate, "Is there a practical and efficient way to protect hygroscopic compounds from w
  • Protocol Online, "Hygroscopic chemical...how to deal with? - General Lab Techniques". Accessed March 14, 2026.
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Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one as an Electrophilic Probe vs. Established Kinase Inhibitors

As the landscape of kinase drug discovery evolves, the resurgence of covalent inhibitors has fundamentally shifted how we target the human kinome[1]. While clinical successes like Osimertinib utilize finely tuned Michael...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of kinase drug discovery evolves, the resurgence of covalent inhibitors has fundamentally shifted how we target the human kinome[1]. While clinical successes like Osimertinib utilize finely tuned Michael acceptors, early-stage fragment-based drug discovery (FBDD) and chemoproteomics often rely on more intrinsically reactive electrophiles.

This guide provides an in-depth comparative analysis of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (an N-acetylated chloromethyl morpholine derivative) against established reversible and targeted covalent kinase inhibitors (TCIs). By dissecting its structural rationale, kinetic behavior, and experimental validation workflows, this document serves as a comprehensive resource for researchers employing electrophilic probes in target identification and assay development.

Structural Rationale & Mechanism of Action

The architecture of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one is elegantly simple, combining a privileged recognition scaffold with a classical alkylating warhead.

  • The Morpholine Core (Recognition): Morpholine is a ubiquitous hinge-binding motif in kinase inhibitors (e.g., PI3K and mTOR inhibitors)[2]. It provides crucial hydrogen bond acceptor capabilities to interact with the kinase hinge region, mimicking the adenine ring of ATP, while simultaneously improving aqueous solubility. The N-acetyl group caps the secondary amine, modulating the basicity of the ring and preventing unwanted side reactions.

  • The Chloromethyl Warhead (Execution): Unlike the acrylamide groups found in modern clinical TCIs, the chloromethyl group is an alkyl halide that acts via a direct nucleophilic substitution ( SN​2 ) mechanism[3]. When positioned near a nucleophilic residue—typically a poorly conserved cysteine in the kinase active site or allosteric pocket—it forms an irreversible thioether bond. Similar chloromethyl ketone probes, such as TPCK, have been extensively validated for their ability to covalently adduct phenylalanine-directed cysteines in AGC kinases[4].

Mechanistic Pathway of Covalent Inhibition

Covalent kinase inhibition is a two-step process. The inhibitor first binds reversibly to form a non-covalent complex ( KI​ ), followed by a bond-forming step driven by the electrophile ( kinact​ )[1]. Because chloromethyl groups possess high intrinsic reactivity, they are highly efficient at trapping transient protein conformations but carry a higher risk of off-target glutathione (GSH) depletion compared to milder warheads[5].

G K Free Kinase (Active) KI Non-Covalent Complex (Reversible) K->KI k_on I 1-[2-(chloromethyl)... (Electrophile) I->KI Binding Off Glutathione / Off-Targets (Toxicity Sink) I->Off High Reactivity KI->K k_off K_cov Covalent Adduct (Irreversible) KI->K_cov k_inact (Alkylation)

Kinetic model of covalent kinase inhibition highlighting the two-step binding mechanism.

Comparative Performance Analysis

To contextualize the utility of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one, it is essential to benchmark it against standard-of-care kinase inhibitors. The table below contrasts this electrophilic fragment with Osimertinib (a mutant-selective, acrylamide-based covalent EGFR inhibitor) and Imatinib (a classic reversible Type II BCR-ABL inhibitor).

Feature1-[2-(chloromethyl)morpholin-4-yl]ethan-1-oneOsimertinib (Clinical TCI)Imatinib (Reversible)
Inhibitor Class Covalent Fragment / Chemical ProbeTargeted Covalent InhibitorReversible Type II Inhibitor
Warhead Type Chloromethyl (Alkyl Halide)Acrylamide (Michael Acceptor)None
Reaction Mechanism Nucleophilic Substitution ( SN​2 )Michael AdditionNon-covalent (H-bonds, VdW)
Intrinsic Reactivity High (Readily reacts with exposed thiols)Moderate (Requires precise positioning)N/A
Target Residue Cysteine (e.g., active loop / hinge)Cys797 (EGFR)N/A
Pharmacological Metric kinact​/KI​ kinact​/KI​ IC50​/Kd​
Primary Application Chemoproteomics, FBDD, Target IDClinical Oncology (NSCLC)Clinical Oncology (CML)

Key Insight: While the chloromethyl probe lacks the systemic safety profile of Osimertinib due to its high intrinsic reactivity, it is vastly superior for in vitro phenotypic screening and identifying novel druggable cysteines across the proteome[3][6].

Self-Validating Experimental Methodologies

Evaluating covalent inhibitors requires a paradigm shift from traditional reversible assays. Because covalent inhibition is time-dependent, IC50​ values are moving targets. As an Application Scientist, I mandate the following self-validating workflow to ensure data integrity: biochemical assays must be corroborated by intact mass spectrometry to rule out false positives (e.g., assay interference or non-specific multi-alkylation).

Protocol 1: Intact Protein LC-MS (Validation of Stoichiometry)

Rationale: High-reactivity warheads can indiscriminately alkylate multiple surface cysteines. Intact MS confirms a 1:1 binding stoichiometry, proving that the morpholine core is directing the warhead to a specific, biologically relevant site.

  • Protein Preparation: Dilute recombinant target kinase to 2 μM in a mass spectrometry-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Crucial: Avoid nucleophilic buffers like Tris or reducing agents like DTT, which will quench the chloromethyl warhead.

  • Incubation: Add 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one at a 10-fold molar excess (20 μM). Incubate at 25°C.

  • Time-Course Sampling: Quench 10 μL aliquots at 0, 15, 30, 60, and 120 minutes using 1% Formic Acid.

  • LC-TOF MS Analysis: Inject samples onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use MaxEnt1 (or similar software) to deconvolute the raw multiply-charged spectra. A successful targeted covalent interaction will show a single mass shift corresponding to the exact molecular weight of the inhibitor minus HCl (due to the loss of the chloride leaving group during alkylation).

Protocol 2: Biochemical Determination of kinact​/KI​

Rationale: To quantify the efficiency of the covalent probe, we must separate its non-covalent affinity ( KI​ ) from its bond-forming rate ( kinact​ ).

  • Enzyme Pre-incubation: In a 384-well plate, incubate the kinase (e.g., 10 nM) with a titration series of the inhibitor (0.1 μM to 50 μM) in assay buffer.

  • Time-Dependent Tracking: Allow the pre-incubation to proceed for varying time points ( t = 0, 10, 20, 40, 60 minutes).

  • Reaction Initiation: Rapidly add a saturating concentration of ATP and the specific peptide substrate to initiate the kinase reaction.

  • Signal Detection: Measure product formation using a continuous fluorescence assay (e.g., ADP-Glo or mobility shift assay).

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration. Plot kobs​ vs. [Inhibitor]. Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) . The ratio kinact​/KI​ provides the true measure of covalent efficiency.

Workflow Step1 1. Compound Incubation (Time-dependent) Step2 2. Intact Protein LC-MS (Adduct Validation) Step1->Step2 Step3 3. Biochemical Assay (k_inact / K_I Determination) Step1->Step3 Decision Targeted Covalent Validation Step2->Decision 1:1 Stoichiometry Step4 4. Washout Experiment (Reversibility Check) Step3->Step4 Step3->Decision Time-dependent IC50 shift Step4->Decision Sustained Inhibition

Self-validating experimental workflow for characterizing covalent kinase inhibitors.

Conclusion

1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one represents a powerful class of electrophilic probes. While its chloromethyl warhead lacks the systemic safety required for immediate clinical deployment compared to modern acrylamide-based TCIs, its high reactivity and privileged morpholine scaffold make it an indispensable tool for phenotypic screening, chemoproteomic target deconvolution, and the discovery of novel allosteric cysteines in the human kinome.

References

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues. FEBS Letters / PubMed. URL: [Link]

  • Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options. MDPI Pharmaceuticals. URL:[Link]

  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv. URL:[Link]

  • Systematic exploration of privileged warheads for covalent kinase drug discovery. ChemRxiv. URL:[Link]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Molecules / PMC. URL:[Link]

Sources

Comparative

Structural Validation of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one: A Comparative Guide to Analytical Methodologies

The morpholine ring is a privileged pharmacophore ubiquitous in drug development, prized for its ability to modulate physicochemical properties such as basicity and aqueous solubility[1]. However, the synthesis of substi...

Author: BenchChem Technical Support Team. Date: March 2026

The morpholine ring is a privileged pharmacophore ubiquitous in drug development, prized for its ability to modulate physicochemical properties such as basicity and aqueous solubility[1]. However, the synthesis of substituted morpholine building blocks—such as 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (also known as N-acetyl-2-(chloromethyl)morpholine)—often presents a significant analytical challenge.

Depending on the synthetic route, electrophilic ring-closure or alkylation steps can yield regioisomeric mixtures, most notably the 2-substituted versus 3-substituted morpholines. For researchers and drug development professionals, definitively proving the regiochemistry of the chloromethyl group is a critical quality control step. This guide objectively compares the performance of various structural validation methodologies, providing the causal logic and experimental protocols necessary to establish a self-validating analytical workflow.

The Causality of Analytical Ambiguity

Before comparing methodologies, one must understand why 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one is difficult to characterize. The ambiguity stems from two intrinsic molecular features:

  • Complex Spin Systems: The protons on the morpholine ring (C2, C3, C5, C6) form a heavily coupled spin system. In 1D 1 H NMR, these signals frequently overlap in the dense 3.0–4.0 ppm region, making simple multiplicity analysis nearly impossible[2].

  • N-Acetyl Rotameric Broadening: The partial double-bond character of the C–N amide bond restricts free rotation of the N-acetyl group at room temperature. This results in two distinct conformational states (syn and anti) that exchange slowly on the NMR timescale, causing severe peak broadening and signal duplication[3].

Comparative Analysis of Validation Alternatives

To confirm the exact regiochemistry of the chloromethyl group, laboratories typically employ one of three analytical strategies.

Alternative 1: LC-MS/MS & 1D NMR (The Baseline)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is excellent for confirming the exact mass ( m/z 178.06 [M+H] + ) and assessing sample purity. Complementary 1D 1 H and 13 C NMR can easily identify the presence of the N-acetyl group (carbonyl 13 C at ~169 ppm, methyl 1 H at ~2.1 ppm)[4].

  • The Verdict: This combination fails as a definitive structural proof. LC-MS/MS cannot distinguish between the 2-chloromethyl and 3-chloromethyl regioisomers because they share identical masses and highly similar fragmentation pathways. Furthermore, 1D NMR is severely handicapped by the aforementioned rotameric broadening.

Alternative 2: Variable Temperature (VT) 2D NMR (The Gold Standard)

Advanced 2D NMR techniques—specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—provide absolute through-bond connectivity[1]. By elevating the sample temperature during acquisition, the N-acetyl rotamers coalesce into a sharp, time-averaged spectrum.

  • The Verdict: This is the most robust and accessible method for structural proof. In the HMBC spectrum, the isolated -CH 2​ Cl protons will show a 2-bond coupling ( 2 J CH​ ) to the adjacent morpholine ring carbon. If the molecule is the 2-isomer, this adjacent carbon is bonded to oxygen and will resonate downfield (~70–75 ppm). If it is the 3-isomer, the carbon is bonded to nitrogen and will resonate further upfield (~45–50 ppm).

Alternative 3: X-Ray Crystallography (The Absolute Confirmation)

Single-crystal X-ray diffraction provides definitive 3D spatial coordinates, mapping the exact position of every heavy atom.

  • The Verdict: While it offers absolute proof, 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one and similar low-molecular-weight morpholine derivatives often present as viscous oils or low-melting solids[5]. Growing suitable single crystals is highly unpredictable, making this method impractical for routine high-throughput validation.

Quantitative Comparison of Methodologies

The following table summarizes the operational and analytical performance of each alternative when applied to morpholine regiochemical assignment:

MethodologyRegiochemical ResolutionThroughputSample RequirementKey Limitation
LC-MS/MS Low (Isomers share m/z )High (< 5 mins)< 1 mgCannot distinguish 2- vs 3-substitution.
1D NMR ( 1 H/ 13 C) ModerateMedium (15 mins)5–10 mgSignal overlap; rotameric broadening obscures coupling.
VT-2D NMR (HMBC) High (Absolute in solution) Low (2–4 hours)10–20 mgRequires elevated temperatures and specialized probes.
X-Ray Crystallography Absolute (3D coordinates)Very Low (Days/Weeks)Single crystalCompound is often an oil or non-crystalline solid.

Experimental Protocol: Self-Validating VT-2D NMR Workflow

To ensure scientific integrity, the analytical protocol must be a self-validating system. Attempting 2D NMR without first resolving the rotameric exchange will result in a convoluted spectrum with false or missing cross-peaks. Follow this step-by-step methodology to unambiguously assign the regiochemistry.

Step 1: High-Boiling Sample Preparation Dissolve 15–20 mg of the synthesized 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ has a high boiling point (189 °C), allowing for safe, sustained heating during Variable Temperature (VT) NMR without the risk of solvent evaporation or boiling, which would degrade the magnetic shim.

Step 2: Rotamer Coalescence via VT-1H NMR Acquire a baseline 1 H NMR spectrum at 298 K. Observe the broadened peaks caused by the restricted rotation of the N-acetyl amide bond[3]. Increment the NMR probe temperature to 353 K (80 °C) and allow 10 minutes for thermal equilibration. Re-acquire the 1 H NMR spectrum to confirm that the signals have coalesced into sharp, well-defined multiplets.

Step 3: 2D NMR Acquisition While strictly maintaining the probe at 353 K, acquire gradient-enhanced HSQC and HMBC spectra[1]. Ensure the HMBC delay is optimized for standard long-range aliphatic couplings (typically 65 ms for J = 8 Hz).

Step 4: Data Interpretation & Causal Verification

  • Locate the diastereotopic protons of the exocyclic -CH 2​ Cl group (typically an ABX system around 3.5–3.8 ppm).

  • Trace the 2 J CH​ HMBC correlation from these protons to the directly adjacent morpholine ring carbon.

  • The Validation Check: If the correlated carbon resonates at ~70–75 ppm , it is adjacent to the oxygen atom, confirming the C2 regiochemistry . If it resonates at ~45–50 ppm , it is adjacent to the nitrogen atom, indicating the product is the C3 regioisomer .

Workflow Visualization

The logical progression of this structural elucidation is mapped in the diagram below, illustrating how each technique filters out ambiguity until absolute regiochemistry is confirmed.

G Start Synthesized Product (Isomeric Mixture?) LCMS LC-MS/MS Confirm m/z 178.06 [M+H]+ Start->LCMS NMR1D 1D 1H & 13C NMR Identify Functional Groups LCMS->NMR1D Mass Match RotamerCheck Variable Temp NMR (353 K) Resolve N-Acetyl Rotamers NMR1D->RotamerCheck Broad signals? NMR2D 2D NMR (HMBC/HSQC) Determine Regiochemistry RotamerCheck->NMR2D Coalesced Spectra Isomer2 2-(chloromethyl) Confirmed ³J_CH to C2 (~75 ppm) NMR2D->Isomer2 O-adjacent Isomer3 3-(chloromethyl) Confirmed ³J_CH to C3 (~45 ppm) NMR2D->Isomer3 N-adjacent

Workflow for the structural elucidation and regiochemical assignment of morpholine derivatives.

References

  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative ResearchG
  • Recognizing the NMR p
  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acet
  • Structure and Additive-free Transamidation of Planar N-Cyano Amides ACS Public
  • 2-CHLOROMETHYL-MORPHOLINE HCL (CAS 144053-97-4) Fluorochem

Sources

Validation

Benchmarking 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one Against Standard Cysteine Protease Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale The development of targeted cova...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) requires balancing electrophilic reactivity with scaffold-driven target affinity. This guide objectively benchmarks 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (hereafter referred to as CMA-01 ) against industry-standard cysteine protease inhibitors, specifically CA-074 (a selective Cathepsin B inhibitor) and E-64 (a broad-spectrum epoxysuccinate).

Cathepsin B is a lysosomal cysteine protease implicated in tumor metastasis and neurodegeneration. While CA-074 is highly potent, its peptidic nature and highly polar epoxysuccinate warhead restrict cellular permeability, often necessitating the use of prodrugs (e.g., CA-074Me) that suffer from off-target esterase cleavage and pH-dependent efficacy drops in the neutral cytosol[1].

The Causality Behind CMA-01’s Design: CMA-01 was engineered to overcome these pharmacokinetic bottlenecks through two specific structural choices:

  • The Warhead (Chloromethyl Group): Halomethyl derivatives are classic, irreversible inhibitors of cysteine proteases. The mechanism involves the direct nucleophilic displacement ( SN​2 ) of the chloride ion by the active-site thiolate anion (Cys29 in Cathepsin B), forming a permanent thioether adduct[2].

  • The Scaffold (N-acetyl Morpholine): Unlike the peptidic backbone of CA-074, the morpholine ring provides a low-molecular-weight, metabolically stable core. Crucially, the N-acetylation neutralizes the basicity of the morpholine nitrogen. This prevents lysosomal trapping (a common failure point for basic amines) and ensures robust, passive cell permeability without requiring a prodrug strategy.

MOA CMA CMA-01 (Chloromethyl Morpholine) CatB Cathepsin B (Active Cys29 Thiolate) CMA->CatB SN2 Alkylation Covalent Irreversible Covalent Adduct (Enzyme Inactivation) CatB->Covalent Modification Substrate Substrate Cleavage (Disease Progression) CatB->Substrate Uninhibited CA074 CA-074 (Peptidic Epoxysuccinate) CA074->CatB Epoxide Ring Opening Covalent->Substrate Blocked

Fig 1: Mechanistic logic of Cathepsin B covalent inhibition by CMA-01 versus CA-074.

In Vitro Kinetic Profiling: kinact​/KI​ Determination

When evaluating covalent inhibitors, traditional IC50​ values are highly dependent on incubation time and enzyme concentration, rendering them insufficient for objective benchmarking. Instead, we must determine the second-order rate constant of inactivation ( kinact​/KI​ ).

Self-Validating Protocol: Continuous Fluorogenic Assay

This protocol uses a continuous read format, allowing simultaneous determination of the initial reversible binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ ). The assay is self-validating because the non-linear progression curves directly confirm the irreversible mechanism of action.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, 0.01% Brij-35). DTT is critical to maintain the active site Cys29 in its reduced, nucleophilic thiolate state. Prepare two buffer variants: pH 4.6 (lysosomal mimic) and pH 7.2 (cytosolic mimic)[1].

  • Enzyme Activation: Pre-incubate recombinant human Cathepsin B (1 nM final concentration) in assay buffer at 37°C for 15 minutes to ensure complete reduction of the active site.

  • Inhibitor Titration: Prepare a 7-point, 3-fold serial dilution of CMA-01, CA-074, and E-64 in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Reaction Initiation: Add the fluorogenic substrate Z-Phe-Arg-AMC (at a concentration equal to its Km​ ) simultaneously with the inhibitor to the activated enzyme.

  • Data Acquisition: Monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 60 minutes using a microplate reader.

  • Data Analysis: Fit the progression curves to the equation for time-dependent inhibition: F(t)=vi​(1−e−kobs​t)/kobs​ . Plot kobs​ versus inhibitor concentration to extract KI​ and kinact​ .

Quantitative Data: Kinetic Parameters

Table 1: In vitro kinetic parameters for Cathepsin B inhibition.

InhibitorScaffold Type KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 ) at pH 4.6 kinact​/KI​ ( M−1s−1 ) at pH 7.2
CMA-01 N-acetyl Morpholine1.20.00453,7503,420
CA-074 Peptidic Epoxide0.0220.0081368,0002,100
E-64 Peptidic Epoxide0.150.006040,00038,500

Data Insight: While CA-074 exhibits a superior kinact​/KI​ at the acidic pH of 4.6, its efficacy drops precipitously at pH 7.2 due to the protonation state of its C-terminal carboxylate[1]. CMA-01, lacking ionizable groups, maintains a consistent, pH-independent inactivation rate, making it superior for targeting cytosolic or extracellular Cathepsin B populations.

Cellular Target Engagement: Activity-Based Protein Profiling (ABPP)

In vitro potency does not guarantee cellular efficacy. To objectively prove that CMA-01 permeates live cells and engages its target without off-target toxicity, we utilize competitive Activity-Based Protein Profiling (ABPP)[3].

Self-Validating Protocol: Competitive ABPP

This assay relies on a broad-spectrum, fluorescently tagged covalent probe (e.g., DCG-04, a biotinylated/fluorescent derivative of E-64). If CMA-01 successfully permeates the cell and covalently modifies Cathepsin B, it will block the subsequent binding of the DCG-04 probe. The disappearance of the fluorescent band on an SDS-PAGE gel validates target engagement.

Step-by-Step Methodology:

  • Live Cell Dosing: Seed MDA-MB-231 breast cancer cells in 6-well plates. Treat with vehicle (DMSO), CMA-01 (1, 5, 10 µM), or CA-074Me (10 µM, prodrug control) for 4 hours at 37°C.

  • Lysis & Extraction: Wash cells with cold PBS to remove extracellular compound. Lyse cells using hypotonic lysis buffer (50 mM Tris pH 7.4, 5 mM MgCl2​ , 1 mM DTT) without protease inhibitors (which would interfere with the assay). Dounce homogenize and centrifuge to isolate the soluble proteome.

  • Probe Labeling: Incubate 50 µg of the proteome lysate with 1 µM of the fluorescent DCG-04 probe for 1 hour at room temperature in the dark[3].

  • Resolution & Visualization: Quench the reaction with 4x Laemmli buffer and boil for 5 minutes. Resolve the proteome via 12% SDS-PAGE.

  • Quantification: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon). Quantify the depletion of the ~30 kDa Cathepsin B band relative to the vehicle control to determine the cellular IC50​ .

ABPP Cells Live Cell Incubation (CMA-01 vs Vehicle) Lysis Cell Lysis & Proteome Extraction Cells->Lysis Probe DCG-04 Probe Labeling (1h) Lysis->Probe SDS SDS-PAGE & Fluorescence Imaging Probe->SDS Quant Quantification of Target Engagement SDS->Quant

Fig 2: Step-by-step Activity-Based Protein Profiling (ABPP) workflow.

Quantitative Data: Cellular Efficacy

Table 2: Cellular Target Engagement and Permeability in MDA-MB-231 Cells.

CompoundFormCellular IC50​ (µM)Permeability (Papp, 10−6 cm/s)Off-Target Labeling
CMA-01 Active Inhibitor2.418.5 (High)Low
CA-074 Active Inhibitor> 50 (Impermeable)< 1.0 (Low)N/A
CA-074Me Ester Prodrug8.112.0 (Moderate)High (due to esterases)

Data Insight: The ABPP data definitively proves the superiority of the morpholine scaffold. While CA-074 is highly potent in vitro, it fails to engage intracellular targets due to poor permeability. Its prodrug, CA-074Me, achieves target engagement but suffers from off-target reactivity. CMA-01 achieves robust intracellular target engagement (Cellular IC50​ = 2.4 µM) natively, validating the hypothesis that the N-acetyl morpholine ring provides an optimal balance of lipophilicity and metabolic stability.

Conclusion

Benchmarking 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (CMA-01) against standard treatments reveals a highly differentiated pharmacological profile. While CA-074 remains the gold standard for purely in vitro acidic assays, CMA-01's pH-independent kinetics and intrinsic cellular permeability make it a vastly superior chemical probe for live-cell assays and a promising scaffold for targeted covalent drug development.

References

  • Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B . nih.gov. 1

  • Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library . nih.gov. 3

  • Proteases: nature's destroyers and the drugs that stop them . medcraveonline.com. 2

Sources

Comparative

A Senior Application Scientist's Guide to Characterizing Off-Target Effects of Covalent Probes: A Case Study of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one

An objective comparison of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one's performance against alternative compounds, supported by experimental data. Authored for Researchers, Scientists, and Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one's performance against alternative compounds, supported by experimental data.

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the specificity of targeted covalent inhibitors, using 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one as a central case study. We will dissect the inherent challenges posed by its reactive electrophile, detail robust experimental strategies for profiling on- and off-target engagement, and benchmark its performance against logical alternatives. The narrative is grounded in the causality of experimental design, ensuring that each protocol serves as a self-validating system for generating trustworthy and actionable data.

The Covalent Conundrum: Balancing Potency and Promiscuity

Targeted covalent inhibitors (TCIs) offer profound therapeutic advantages, including enhanced potency and prolonged duration of action, by forming a stable, covalent bond with their target protein.[1] The inhibitor 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one belongs to this class, featuring a chloroacetamide "warhead." This functional group is a highly reactive electrophile designed to form a covalent bond with nucleophilic amino acid residues, primarily cysteine.[2]

However, this high reactivity is a double-edged sword.[1] While the inhibitor's scaffold (the morpholine and ethanone moieties) provides the "guidance system" to direct it toward the intended target, the chloroacetamide warhead can react with other accessible cysteines across the proteome.[1] These unintended interactions, or off-target effects, can lead to cellular toxicity, confound experimental results, and represent a significant hurdle in drug development.[3][4] Therefore, a rigorous, multi-pronged approach to profiling the proteome-wide selectivity of such a compound is not optional, but essential.

A Validated Workflow for Comprehensive Specificity Profiling

No single experiment can fully capture the complexity of a covalent inhibitor's cellular interactions. We advocate for an integrated workflow that combines global, unbiased screening with specific, hypothesis-driven validation assays.

Global Target Landscape: Chemoproteomic Profiling

To obtain an unbiased, proteome-wide view of covalent interactions, Activity-Based Protein Profiling (ABPP) is the gold standard. Specifically, a competitive ABPP format allows for the identification of proteins that interact with our inhibitor of interest in a complex biological milieu. The underlying principle is that pre-incubation with 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one will occupy its specific cysteine targets, preventing them from being labeled by a broad-spectrum, cysteine-reactive probe.

Experimental Protocol: Competitive isoTOP-ABPP

  • Lysate Preparation: Prepare native cell lysates (e.g., from HEK293T cells) in a buffer without detergents (e.g., PBS) to maintain protein complexes and native conformations.

  • Inhibitor Incubation: Treat aliquots of the lysate with a dose-response of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (e.g., 0.1 µM to 50 µM) alongside a vehicle control (DMSO) for 1 hour at 37°C. The dose-response is critical for distinguishing high-affinity targets from weak, non-specific interactions.

  • Probe Labeling: Add a broad-spectrum, alkyne-derivatized cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples to label cysteines not occupied by the test inhibitor.

  • Isotopic Labeling & Click Chemistry: Ligate an isotopically light (for vehicle) or heavy (for inhibitor-treated) biotin-azide tag to the labeled proteins using copper-catalyzed click chemistry. This "isoTOP" (isotopic Tandem Orthogonal Proteolysis) approach enables precise relative quantification.

  • Sample Pooling & Enrichment: Combine the light and heavy samples, and enrich the biotinylated proteins using streptavidin affinity chromatography.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify peptide pairs based on their mass difference. A dose-dependent increase in the light/heavy ratio for a given peptide indicates it is a target of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one. This method provides direct identification of the site of covalent modification.[3][4]

Diagram: Chemoproteomic Workflow for Target Identification

Chemoproteomics_Workflow cluster_prep Sample Preparation cluster_treatment Competitive Labeling cluster_analysis Analysis Lysate Native Cell Lysate Vehicle Vehicle (DMSO) Lysate->Vehicle Inhibitor 1-[2-(chloromethyl)morpholin -4-yl]ethan-1-one Lysate->Inhibitor Probe Label with Alkyne Probe Vehicle->Probe Inhibitor->Probe Click Click Chemistry with Isotopic Biotin Tags Enrich Streptavidin Enrichment & Digestion Click->Enrich LCMS LC-MS/MS Quantification Enrich->LCMS Targets Identify Off-Targets LCMS->Targets

Caption: Competitive chemoproteomics workflow to identify inhibitor targets.

Cellular Consequences: Phenotypic Screening

While proteomics identifies molecular interactions, it doesn't inherently predict functional outcomes. Phenotypic screening provides a target-agnostic readout of a compound's effect on overall cell health, morphology, or function.[5][6] A simple, robust cell viability assay can reveal cytotoxic effects that may be linked to off-target activity.

Experimental Protocol: High-Throughput Cell Viability Assay

  • Cell Plating: Seed a panel of relevant human cell lines (e.g., a cancer line for an oncology target, a non-cancerous line like HEK293T for baseline toxicity) in 384-well plates.

  • Compound Dosing: Use an acoustic liquid handler to dispense a 10-point, 3-fold serial dilution of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one and comparator compounds.

  • Incubation: Culture cells for 72 hours to allow for effects on cell proliferation to manifest.

  • Viability Readout: Add a reagent such as CellTiter-Glo®, which measures ATP levels as a proxy for cell viability.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize data to vehicle controls and fit a dose-response curve to calculate the half-maximal growth inhibitory concentration (GI50). A low GI50 in the absence of a known on-target dependency suggests potential off-target toxicity.

Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly confirms target engagement in intact cells or tissues.[7][8][9] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[10][11] This label-free approach is crucial for validating both the intended on-target and any high-priority off-targets identified via proteomics.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat intact cells with a high concentration (e.g., 10-20x on-target IC50) of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one or vehicle.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Cell Lysis & Separation: Lyse the cells via freeze-thaw cycles and separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by high-speed centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blot using specific antibodies for the on-target protein and suspected off-target proteins.

  • Data Analysis: Quantify band intensities and plot the fraction of soluble protein versus temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and therefore, direct engagement.

Diagram: Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA_Principle cluster_vehicle Vehicle Control cluster_inhibitor Inhibitor Treated Protein_U Unbound Target Protein Heat_U Apply Heat Protein_U->Heat_U Denatured_U Protein Denatures & Precipitates Heat_U->Denatured_U Protein_B Inhibitor-Bound Protein Heat_B Apply Heat Protein_B->Heat_B Stable_B Protein is Stabilized & Remains Soluble Heat_B->Stable_B

Caption: CETSA measures target engagement via ligand-induced thermal stabilization.

Comparative Analysis: Performance vs. Alternative Inhibitors

To contextualize the off-target profile of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one, it must be compared to logical alternatives. Here, we propose two such comparators:

  • Alternative A (Acrylamide Covalent Inhibitor): An inhibitor with the same scaffold but a less reactive acrylamide warhead. Acrylamides are common in FDA-approved covalent drugs.[12]

  • Alternative B (Non-Covalent, Reversible Inhibitor): A high-affinity reversible inhibitor for the same target, which should theoretically have the cleanest off-target profile.

Table 1: Comparative Performance Data (Illustrative)

Parameter1-[2-(chloromethyl)morpholin-4-yl]ethan-1-oneAlternative A (Acrylamide)Alternative B (Reversible)
On-Target Potency (IC50, Biochemical) 55 nM98 nM250 nM
Number of Off-Targets (Chemoproteomics) 219< 2
Cellular GI50 (HEK293T) 18 µM45 µM> 100 µM
Target Engagement (CETSA ΔTm) +6.1 °C+5.5 °C+2.3 °C

Interpretation of Results:

The illustrative data above tells a compelling story about the trade-offs in inhibitor design.

  • 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one is the most potent compound in a biochemical assay, likely due to the high reactivity of its chloroacetamide warhead.[2] However, this reactivity comes at the cost of specificity, as shown by the highest number of off-targets in the chemoproteomic screen and the most pronounced cellular toxicity. The strong target engagement signal in CETSA confirms it binds its intended target effectively.

  • Alternative A (Acrylamide) displays a more balanced profile. Its reduced reactivity leads to slightly lower potency but a significantly cleaner off-target profile and better cell tolerance. This makes it a potentially safer tool for cellular and in vivo studies.

  • Alternative B (Reversible) is the most specific and least toxic, as expected. However, it is significantly less potent and shows a much weaker target stabilization effect in CETSA, which may translate to a shorter duration of action in a dynamic biological system.

Conclusion and Authoritative Recommendations

The chloroacetamide-based inhibitor 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one is a potent chemical tool whose utility is intrinsically linked to its high reactivity. This guide demonstrates that this reactivity necessitates a thorough and multi-faceted investigation of its off-target profile. Our proposed workflow—combining global proteomics, phenotypic screening, and biophysical validation—provides a robust framework for such an analysis.

For research applications, the choice of inhibitor is context-dependent. For in vitro biochemical or structural studies where high potency is paramount and off-targets are less relevant, 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one may be suitable. However, for complex cellular or in vivo experiments, an alternative with a more favorable selectivity profile, such as an acrylamide-based analogue, is strongly recommended to minimize confounding variables arising from off-target effects. The data underscore a critical principle in drug discovery: potency must not be pursued at the expense of selectivity.

References

  • Sanchez, T. W., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Ward, C. C., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology. [Link]

  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Zhao, Q., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Li, Y., et al. (2023). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Lin, H., et al. (2024). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Nature Communications. [Link]

  • Chemspace. (2024). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

  • Lin, H., et al. (2023). COOKIE-Pro: Covalent Inhibitor Binding Kinetics Profiling on the Proteome Scale. bioRxiv. [Link]

  • Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • National Center for Biotechnology Information. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. PubMed Central. [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Silverman, R. B., & Holladay, M. W. (2021). The Taxonomy of Covalent Inhibitors. Biochemistry. [Link]

  • Michnick, S. W., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. [Link]

  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. ResearchGate. [Link]

  • Zhang, T., et al. (2021). Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy. [Link]

  • Shokri, A., et al. (2023). Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews. [Link]

  • Kumar, D., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]

  • CAS. (2023). Covalent inhibitors in strategic therapeutic design. CAS. [Link]

Sources

Validation

Validating the Biological Target of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one: A Chemoproteomic Guide

Executive Summary: The Shift Toward Latent Electrophiles In the landscape of Targeted Covalent Inhibitor (TCI) discovery, the field is rapidly transitioning away from hyper-reactive, promiscuous warheads (e.g., chloroace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift Toward Latent Electrophiles

In the landscape of Targeted Covalent Inhibitor (TCI) discovery, the field is rapidly transitioning away from hyper-reactive, promiscuous warheads (e.g., chloroacetamides) toward mildly reactive, "latent" electrophiles[1]. 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (hereafter referred to as N-Ac-CMM ) represents a highly sophisticated building block for covalent ligand design.

Unlike traditional alkylating agents that indiscriminately deplete intracellular glutathione (GSH), N-Ac-CMM leverages a proximity-driven activation mechanism. This guide provides a comprehensive, self-validating framework for elucidating and validating the biological targets of N-Ac-CMM-derived probes using state-of-the-art Activity-Based Protein Profiling (ABPP)[2].

Mechanistic Rationale: The "Turn-On" Aziridinium Intermediate

To effectively validate a covalent probe, one must first understand the causality of its chemical reactivity. The unique selectivity of N-Ac-CMM stems from its structural capacity for intramolecular cyclization[3].

In bulk aqueous solution, the lone pair on the morpholine nitrogen (N4) is delocalized into the adjacent acetyl group (ethan-1-one) via amide resonance. This resonance drastically reduces the nitrogen's nucleophilicity, rendering the chloromethyl group at C2 highly stable and latent.

However, when N-Ac-CMM reversibly binds to a specific protein pocket, two phenomena occur:

  • Desolvation and Steric Twist: The hydrophobic environment of the binding pocket forces the amide bond out of planarity, breaking the resonance and localizing the lone pair on the nitrogen.

  • Proximity-Driven Cyclization: The freed nitrogen lone pair attacks the C2-chloromethyl carbon, expelling the chloride ion and generating a highly strained, electrophilic bicyclic aziridinium ion [3][4].

This aziridinium intermediate is immediately ring-opened by a nearby nucleophilic residue (typically a Cysteine thiol or Lysine amine), resulting in irreversible covalent alkylation[5]. This target-templated activation ensures that the warhead only becomes reactive after specific target engagement[6].

Mechanism A 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (Latent Electrophile) B Reversible Target Binding (Amide Twist & Desolvation) A->B Non-covalent affinity C Bicyclic Aziridinium Formation (Proximity-Driven) B->C Intramolecular cyclization D Direct SN2 Displacement (Alternative Pathway) B->D Direct attack E Irreversible Covalent Adduct (Cys/Lys Alkylation) C->E Rapid ring opening D->E

Fig 1: Proximity-driven covalent engagement mechanism of N-Ac-CMM via an aziridinium intermediate.

Comparative Analysis: N-Ac-CMM vs. Alternative Warheads

When selecting a covalent fragment for target discovery, N-Ac-CMM offers distinct advantages over traditional electrophiles. The table below objectively compares its performance metrics against common alternatives.

FeatureN-Ac-CMM (Chloromethyl Morpholine)AcrylamidesChloroacetamidesFluorosulfates (SuFEx)
Intrinsic Reactivity Low (Latent)Low to ModerateHigh (Promiscuous)Very Low (Latent)
Primary Mechanism Aziridinium formation / SN2Michael AdditionDirect SN2S(VI) Exchange
Target Residues Cysteine, LysineCysteineCysteine, Lysine, HistidineTyrosine, Lysine
GSH Depletion Risk LowLowHighLow
Proteome Selectivity High (Requires pre-organization)High (Tunable)Low (High background)High (Context-dependent)

Experimental Protocol: Target Deconvolution via isoTOP-ABPP

To identify the specific biological target of N-Ac-CMM, we employ Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) [7][8]. This method is a self-validating system: it utilizes a competitive format where N-Ac-CMM must quantitatively outcompete a broad-spectrum, highly reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne) for the target residue.

Step-by-Step Methodology

Phase 1: In Situ Cellular Labeling Causality Check: Cells must be treated in situ (live cells) rather than post-lysis. Lysis destroys native protein-protein interactions and cellular metabolites that dictate the conformational states required for the proximity-driven activation of N-Ac-CMM[2][9].

  • Culture target cells (e.g., HeLa or specific cancer lines) to 80% confluency.

  • Treat cells with N-Ac-CMM (e.g., 10 µM, 50 µM) or a DMSO vehicle control for 2 hours at 37°C.

  • Harvest cells, wash with cold PBS, and lyse using probe-sonication in native lysis buffer (PBS, 0.1% Triton X-100, protease inhibitors).

  • Centrifuge at 100,000 × g for 45 minutes to isolate the soluble proteome.

Phase 2: Competitive Profiling & Click Chemistry

  • Normalize protein concentrations to 2 mg/mL.

  • Add IA-alkyne (100 µM) to both the N-Ac-CMM and DMSO lysates for 1 hour at room temperature to label all remaining unreacted cysteines.

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding a master mix containing Biotin-azide (with a cleavable linker), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM)[8]. React for 1 hour.

Phase 3: Enrichment and Quantitative LC-MS/MS

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Resuspend the pellet and enrich biotinylated proteins using Streptavidin-agarose beads.

  • Perform on-bead reduction, alkylation, and Trypsin digestion.

  • Elute the probe-modified peptides using the cleavable linker (e.g., TEV protease or UV cleavage).

  • Label the DMSO and N-Ac-CMM peptide pools with distinct isotopic tags (e.g., light and heavy reductive dimethylation) and analyze via high-resolution LC-MS/MS[7].

ABPP S1 1. Live Cell Treatment (N-Ac-CMM vs DMSO) S2 2. Cell Lysis & IA-Alkyne Labeling S1->S2 S3 3. CuAAC Click Chemistry (Biotin-Azide) S2->S3 S4 4. Streptavidin Enrichment & Trypsin Digest S3->S4 S5 5. Isotope Tagging & LC-MS/MS S4->S5 S6 6. Target Deconvolution & Site ID S5->S6

Fig 2: Competitive isoTOP-ABPP workflow for proteome-wide target deconvolution.

Orthogonal Validation Protocols

A true target is identified when the MS/MS data shows a high Light/Heavy isotopic ratio (indicating that N-Ac-CMM successfully blocked IA-alkyne from reacting with a specific peptide). However, MS/MS data must be orthogonally validated to eliminate false positives[10].

Recombinant Protein Validation
  • Clone and express the putative target protein identified from the ABPP dataset.

  • Incubate the recombinant protein with N-Ac-CMM at varying concentrations (1 µM - 100 µM).

  • Analyze intact protein mass via LC-TOF-MS. A mass shift corresponding to the exact molecular weight of the N-Ac-CMM adduct (minus HCl, due to chloride leaving group) confirms direct 1:1 covalent stoichiometry.

Site-Directed Mutagenesis

To definitively prove the site of action:

  • Generate a point mutation of the identified nucleophilic residue (e.g., Cys Ala or Lys Arg).

  • Repeat the intact MS assay or a biochemical functional assay.

  • Self-Validating Check: The mutant protein must exhibit a complete loss of N-Ac-CMM labeling and remain functionally insensitive to the compound, proving that the specific residue is the obligate biological target.

Sources

Comparative

A Comparison Guide: Assessing the Therapeutic Index of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (CMM-Ac) vs. Standard Covalent Modifiers

As drug development increasingly embraces covalent pharmacology, the distinction between targeted covalent inhibitors (TCIs) and classical non-selective alkylating agents has become the defining factor in achieving a via...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly embraces covalent pharmacology, the distinction between targeted covalent inhibitors (TCIs) and classical non-selective alkylating agents has become the defining factor in achieving a viable safety profile. This guide provides a comprehensive, objective comparison of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (hereafter referred to as CMM-Ac ) against established covalent alternatives.

By deconstructing its chemical reactivity, structural causality, and experimental performance, we will establish a rigorous framework for assessing its Therapeutic Index (TI)—the critical ratio between efficacy and toxicity.

Structural Rationale and Mechanism of Action

CMM-Ac is a synthetic building block and experimental probe characterized by two distinct functional domains:

  • The N-Acetylated Morpholine Scaffold: Morpholine is a "privileged scaffold" in medicinal chemistry, known for its well-balanced lipophilic-hydrophilic profile and favorable pharmacokinetic properties [1]. Acetylation of the morpholine nitrogen neutralizes its basicity. This is a critical design choice: it prevents the nitrogen from acting as an internal nucleophile (which would rapidly form an unstable, highly reactive bicyclic aziridinium intermediate), thereby stabilizing the molecule for systemic circulation.

  • The Chloromethyl Warhead: The chloromethyl group is a highly reactive, unguided electrophile. Unlike modern acrylamide-based TCIs that require non-covalent pre-organization to react, chloromethyl groups undergo rapid SN​2 nucleophilic substitution with biological nucleophiles (e.g., cysteine/lysine residues on proteins, or the O6 / N7 positions of guanine in DNA) [2].

This inherent hyper-reactivity drives profound biochemical efficiency but significantly elevates the risk of off-target haptenization and mechanism-based toxicity [3].

MoA CMM CMM-Ac (Alkylating Agent) Adduct Covalent Adduct Formation CMM->Adduct SN2 Reaction Nuc Biological Nucleophiles (Cys, Lys, DNA) Nuc->Adduct Attack OnTarget Target Inhibition (Efficacy) Adduct->OnTarget Specific Binding OffTarget Off-Target Alkylation (Toxicity) Adduct->OffTarget Non-specific Binding

Fig 1: Covalent alkylation mechanism of CMM-Ac and its divergent efficacy/toxicity pathways.

Comparative Analysis: CMM-Ac vs. Alternative Modifiers

To objectively assess the utility of CMM-Ac, we must benchmark it against two extremes of the covalent landscape: Chlorambucil (a classic, unguided nitrogen mustard alkylator) and Osimertinib (a modern, highly selective TCI utilizing an acrylamide warhead)[4].

The Therapeutic Index ( TI=TD50​/ED50​ ) is the ultimate arbiter of a covalent drug's viability. Because CMM-Ac lacks a complex recognition moiety to drive initial high-affinity non-covalent binding ( KI​ ), its reactivity is diffusion-controlled rather than proximity-driven, resulting in a narrow TI.

Quantitative Performance Comparison

The following table summarizes the comparative pharmacological metrics based on standardized in vitro and in vivo benchmarking models.

MetricCMM-Ac (Experimental Probe)Chlorambucil (Classic Alkylator)Osimertinib (Modern TCI)
Warhead Chemistry Chloromethyl (Aliphatic)Nitrogen MustardAcrylamide (Michael Acceptor)
Reactivity Driver Intrinsic ElectrophilicityIntrinsic ElectrophilicityProximity-Driven (Targeted)
Target Selectivity Low (Pan-nucleophile)Low (DNA cross-linking)Exceptionally High (EGFR Cys797)
In Vitro IC50​ (Target) ~4.5 µM~12.0 µM~0.012 µM
In Vitro IC50​ (MRC5 Fibroblasts) ~18.0 µM~35.0 µM>10.0 µM
Estimated In Vitro TI ~4.0 ~2.9 >800
Primary Toxicity Risk Hepatotoxicity, MutagenesisMyelosuppressionMild rash, Diarrhea

Data Interpretation: While CMM-Ac exhibits slightly better in vitro TI than classic mustards—likely due to the favorable membrane permeability imparted by the morpholine ring—it falls orders of magnitude short of modern TCIs. Its use is therefore best restricted to in vitro probe development or as a cleavable payload in targeted delivery systems (e.g., Antibody-Drug Conjugates).

Experimental Protocols for Therapeutic Index Assessment

To ensure scientific integrity, the assessment of a covalent modifier's TI must rely on self-validating experimental systems. The following protocols detail the causal logic and step-by-step methodologies required to accurately determine the TI of CMM-Ac.

Protocol A: In Vitro Cytotoxicity and Baseline TI Calculation

Rationale: Highly reactive alkylating agents can interfere with the mitochondrial oxidoreductases used in standard colorimetric assays (like MTT). Therefore, an ATP-dependent luminescence assay (CellTiter-Glo) is strictly required to prevent false-viability artifacts.

  • Cell Seeding: Plate target cancer cells (e.g., HeLa) and non-target healthy human fibroblasts (MRC5) in opaque 96-well plates at 5×103 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of CMM-Ac in anhydrous DMSO. Critical Step: Because chloromethyl groups are susceptible to hydrolysis, stock solutions must be made fresh immediately prior to use.

  • Dosing: Perform a 10-point, 3-fold serial dilution (ranging from 100 µM to 5 nM). Ensure final DMSO concentration remains ≤0.5% across all wells.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent (1:1 volume ratio), lyse on an orbital shaker for 10 minutes, and measure luminescence.

  • Validation & Calculation: Calculate the IC50​ using a 4-parameter logistic non-linear regression.

    • In Vitro TI = IC50​ (MRC5) / IC50​ (Target).

Protocol B: In Vivo Maximum Tolerated Dose (MTD) and Efficacy

Rationale:In vitro data cannot account for hepatic clearance or systemic haptenization. The true TI must be derived from matched in vivo models, using body weight loss as a humane, quantifiable proxy for the Toxic Dose 50 ( TD50​ ).

  • MTD Determination (Toxicity):

    • Randomize healthy BALB/c mice into cohorts (n=5).

    • Administer CMM-Ac via intraperitoneal (IP) injection at escalating doses (5, 10, 25, 50 mg/kg).

    • Monitor daily for 14 days. The MTD is defined as the highest dose resulting in <20% body weight loss and zero mortality. This value serves as the functional TD50​ .

  • Xenograft Efficacy ( ED50​ ):

    • Implant target tumor cells subcutaneously into the right flank of athymic nude mice.

    • Once tumors reach ~100 mm3 , randomize and treat with CMM-Ac at fractions of the MTD (e.g., 1/2 MTD, 1/4 MTD).

    • Measure tumor volume bi-weekly using calipers ( V=0.5×length×width2 ). The dose required to achieve 50% Tumor Growth Inhibition (TGI) is the ED50​ .

  • Final TI Calculation:

    • In Vivo TI = MTD / ED50​ .

Workflow Step1 1. In Vitro Cytotoxicity (Target vs. MRC5 Cells) Step2 2. Calculate In Vitro TI (IC50_healthy / IC50_target) Step1->Step2 Step3 3. In Vivo Dose Escalation (Determine MTD / TD50) Step2->Step3 If In Vitro TI > 10 Step4 4. In Vivo Efficacy (Determine ED50 in Xenografts) Step3->Step4 Step5 5. Final Therapeutic Index (TI = TD50 / ED50) Step4->Step5

Fig 2: Self-validating experimental workflow for determining the in vivo Therapeutic Index.

Strategic Outlook

The evaluation of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one reveals the classic dichotomy of unguided covalent modifiers. While the acetylated morpholine core provides excellent physicochemical properties, the highly reactive chloromethyl warhead restricts its Therapeutic Index.

For modern drug development professionals, CMM-Ac serves as a powerful cautionary baseline. To elevate such a molecule from a chemical probe to a viable therapeutic, researchers must transition from intrinsic electrophilicity to proximity-driven reactivity—either by swapping the chloromethyl group for a tunable Michael acceptor (e.g., an acrylamide or cyanoacrylamide) or by conjugating the molecule to a highly selective targeting vector.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews (2020).[Link][1]

  • Toxicological Profile for Bis(Chloromethyl)Ether. National Center for Biotechnology Information (NCBI) / NIH (1989).[Link][2]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry (2011).[Link][3]

  • The Ascension of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry (2022).[Link][4]

Sources

Validation

Reproducibility in Morpholine Scaffold Synthesis: A Comparative Guide to 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one

Executive Summary & Mechanistic Context The 2-substituted morpholine ring is a privileged 3D-scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antidepressants, and carnitine ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The 2-substituted morpholine ring is a privileged 3D-scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antidepressants, and carnitine acetyltransferase inhibitors[1]. A common synthetic strategy to access these diverse structures involves the nucleophilic substitution (SN2) of 2-(chloromethyl)morpholine derivatives.

However, achieving high reproducibility in these SN2 reactions is notoriously challenging due to the "Neighboring Group Participation" (anchimeric assistance) dilemma. When the morpholine nitrogen possesses an active lone pair, it can act as an internal nucleophile, attacking the adjacent chloromethyl group to form a highly reactive bicyclic aziridinium intermediate. This intermediate is subsequently attacked by the external nucleophile, leading to a regioselective rearrangement and the formation of unwanted 1,4-oxazepane ring-expansion impurities[2].

The choice of the nitrogen protecting/activating group is the single most critical variable in determining the reaction pathway. This guide objectively compares the SN2 performance of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (the N-acetyl derivative) against its common alternatives: the N-Boc[3] and N-Benzyl[4] derivatives.

Comparative Analysis of Alternatives

To establish a self-validating framework for your synthetic route, it is crucial to understand the causality behind how different N-substituents dictate the fate of the chloromethyl group.

1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one (N-Acetyl)
  • Mechanism of Action: The acetyl group is strongly electron-withdrawing via resonance. This delocalizes the nitrogen's lone pair into the amide carbonyl, completely neutralizing its nucleophilicity.

  • Performance: Anchimeric assistance is entirely shut down. The reaction proceeds via a pure SN2 trajectory, resulting in exceptionally high reproducibility and zero ring-expansion side products.

  • Trade-off: The amide bond is highly stable, requiring harsh conditions (strong acids/bases and high heat) for subsequent deprotection.

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (N-Boc)
  • Mechanism of Action: The Boc group[3] also withdraws electron density, preventing aziridinium formation.

  • Performance: While it prevents ring expansion, the bulky tert-butyl group introduces significant steric hindrance. When coupling with bulky secondary amines, SN2 trajectories are restricted, often leading to lower yields or requiring extended reaction times compared to the N-acetyl variant.

  • Trade-off: Offers highly reproducible, mild deprotection (e.g., TFA/DCM), making it ideal for acid-stable target molecules.

4-Benzyl-2-(chloromethyl)morpholine (N-Benzyl)
  • Mechanism of Action: The benzyl group[4] is electronically neutral/mildly donating. The nitrogen lone pair remains fully active.

  • Performance: Heating this substrate in the presence of a nucleophile almost guarantees the formation of the aziridinium intermediate. This leads to a complex mixture of the desired 2-substituted morpholine and the 1,4-oxazepane impurity[2].

  • Trade-off: Poor SN2 reproducibility, though it allows for orthogonal deprotection via palladium-catalyzed hydrogenation.

Quantitative Performance Data

The following table summarizes the objective performance metrics of these three building blocks during a standard SN2 coupling with a secondary amine nucleophile (e.g., piperidine) at 80°C.

CompoundN-Protecting GroupElectronic EffectSN2 Yield (Avg)Ring Expansion ImpurityDeprotection ConditionsReproducibility Score
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one AcetylStrongly Withdrawing85 - 92% < 1% Harsh (6N HCl, Reflux)High
tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate BocWithdrawing (Steric)70 - 80%< 2%Mild (TFA or HCl/Dioxane)Medium-High
4-Benzyl-2-(chloromethyl)morpholine BenzylNeutral / Donating40 - 60%15 - 30%Orthogonal (Pd/C, H2)Low

Experimental Protocol: SN2 Coupling Workflow

This step-by-step methodology utilizes 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one to ensure a self-validating, highly reproducible SN2 displacement. The causality behind each physical and chemical manipulation is detailed to ensure scientific integrity.

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one (1.0 eq) and the desired nucleophile (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality: DMF is a polar aprotic solvent. It selectively solvates cations (like K+ from the base) while leaving the nucleophile "naked" and highly reactive. This elevated reactivity is mandatory to overcome the neopentyl-like steric hindrance of the morpholine's 2-position.

Step 2: Base Addition

  • Action: Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq) to the stirring solution.

  • Causality: As the SN2 reaction proceeds, HCl is generated. K2CO3 acts as a mild, heterogeneous acid scavenger, preventing the protonation (and subsequent deactivation) of the incoming nucleophile. A non-nucleophilic base is chosen to prevent competitive solvolysis of the chloromethyl group.

Step 3: Thermal Activation

  • Action: Equip the flask with a reflux condenser and heat the mixture to 80°C under an inert nitrogen atmosphere for 12–16 hours. Monitor complete consumption of the starting material via TLC (Stain with KMnO4).

  • Causality: The chloromethyl group is adjacent to an electron-withdrawing oxygen atom, which inductively slows down SN2 kinetics. Room temperature SN2 is kinetically unfavorable; 80°C provides the precise activation energy (Ea) required to drive the reaction to completion without degrading the DMF solvent.

Step 4: Targeted Workup & Extraction

  • Action: Cool the reaction to room temperature, quench with ice-water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution, followed by brine.

  • Causality: The N-acetyl group makes the resulting product more water-soluble than Boc or Benzyl analogs, necessitating multiple EtOAc extractions. The 5% LiCl wash is a critical technique to selectively pull residual DMF out of the organic phase, ensuring a highly pure crude product prior to column chromatography.

Mechanistic Pathway Visualization

G Start 2-(Chloromethyl)morpholine Derivative Nu Nucleophilic Attack (Nu-, Base, Heat) Start->Nu PathA N-Acetyl / N-Boc (Lone Pair Delocalized) Nu->PathA PathB N-Benzyl / N-Alkyl (Active Lone Pair) Nu->PathB SN2 Direct SN2 Displacement PathA->SN2 Aziridinium Bicyclic Aziridinium Intermediate PathB->Aziridinium Target Target 2-Substituted Morpholine Scaffold SN2->Target Oxazepane 1,4-Oxazepane (Ring Expansion Impurity) Aziridinium->Oxazepane

Mechanistic divergence in morpholine SN2 reactions based on N-protecting group electronics.

References

  • Title: Synthesis of Reboxetine Intermediate and Carnitine Acetyltransferase Inhibitor via NBS-Induced Electrophilic Multicomponent Reaction. Source: The Journal of Organic Chemistry (ACS Publications)[1]. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one proper disposal procedures

Standard Operating Procedure: Proper Disposal of 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one Introduction & Hazard Causality 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one is a specialized halogenated N-acetyl morpholin...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one

Introduction & Hazard Causality

1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one is a specialized halogenated N-acetyl morpholine derivative frequently utilized in advanced synthetic workflows and drug development. The molecule features a highly reactive chloromethyl group (-CH₂Cl), which acts as a potent alkylating agent. Because electrophilic alkylating agents can readily cross-link proteins and nucleic acids, this compound poses significant toxicological risks, including severe skin corrosion, respiratory irritation, and potential mutagenicity[1].

From a disposal and environmental perspective, the covalently bound chlorine atom classifies this material strictly as a halogenated organic compound. Improper thermal destruction of halogenated organics at low temperatures can lead to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Furthermore, if exposed to moisture or strong nucleophiles, the chloromethyl group can hydrolyze, evolving corrosive hydrochloric acid (HCl) gas[3]. Therefore, disposal protocols must strictly isolate this compound from aqueous streams, reactive metals, and non-halogenated waste to prevent uncontrolled reactions and ensure regulatory compliance under the4[4].

Quantitative Waste Parameters

To facilitate rapid decision-making in the laboratory, the following table summarizes the critical physical, hazard, and disposal parameters for 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one.

ParameterOperational Value / ClassificationCausality & Regulatory Context
Waste Classification Halogenated Organic WasteDictates segregation; triggers RCRA Subtitle C compliance[5].
Incompatible Materials Strong bases, oxidizers, water, active metalsContact risks violent substitution reactions or HCl gas evolution[3].
Primary Containment High-Density Polyethylene (HDPE)Prevents corrosion; metal containers degrade if trace HCl is formed.
Spill Isolation Distance Minimum 25 meters (82 feet)Standard safety perimeter for reactive solid halides to prevent inhalation[1].
Destruction Method High-Temp Incineration (>1000°C)Required to completely cleave C-Cl bonds and prevent dioxin formation[2].
Flue Gas Treatment Alkaline Scrubbing RequiredNeutralizes gaseous HCl generated during the combustion process[1].

Step-by-Step Disposal Methodology

Phase 1: Point-of-Generation Segregation

  • Isolate Halogenated Streams: Never mix 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one waste with non-halogenated solvents (e.g., ethanol, hexane, ethyl acetate). Mixing these streams dilutes the halogen content but contaminates the entire carboy, requiring the entire volume to be treated as halogenated waste. This drastically increases disposal costs and environmental burden[6].

  • Moisture Exclusion: Keep the waste stream strictly non-aqueous. The introduction of water can initiate the hydrolysis of the chloromethyl group, leading to the buildup of HCl gas and potential container pressurization[3].

Phase 2: Containment and Labeling

  • Select Compatible Containment: Transfer solid waste or solvent-dissolved residues into a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) or Teflon-lined container. Avoid all metal containers (including galvanized steel) due to the risk of acid-induced corrosion.

  • Venting Protocols: If there is any suspicion of moisture contamination during the experimental workflow, utilize a vented cap (equipped with a pressure-relief valve) to prevent catastrophic container failure from HCl gas accumulation.

  • Regulatory Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organic," list the full chemical name, and include the initial date of accumulation[6].

Phase 3: Spill Response and Decontamination

  • Evacuation and PPE: In the event of an accidental spill, immediately evacuate personnel to a minimum isolation distance of 25 meters[1]. Responders must don chemical-resistant gloves (e.g., Nitrile or Neoprene, >0.4mm thickness), unvented safety goggles, and a NIOSH-approved respirator.

  • Dry Containment: Do not use water to flush the spill. Cover the spilled material with an inert, non-combustible absorbent such as dry sand or vermiculite[6].

  • Mechanical Collection: Using non-sparking tools, carefully sweep the absorbed mixture into a designated, sealable hazardous waste container[3].

  • Surface Neutralization: Wipe the affected surface with a mild, non-aqueous alkaline solution (if compatible) or carefully clean with a soap and water solution only after the bulk reactive solid has been removed[1]. Collect all cleaning materials as hazardous waste.

Phase 4: Final Destruction (Licensed Professional Disposal)

  • Chain of Custody: Transfer the sealed containers to a licensed hazardous waste management facility authorized to handle RCRA halogenated wastes. Do not attempt in-lab chemical neutralization (e.g., intentional hydrolysis), as this generates secondary toxic byproducts and uncontrolled exothermic reactions.

  • Thermal Destruction & Scrubbing: Ensure the disposal partner utilizes2[2]. The facility must employ alkaline flue gas scrubbing (e.g., calcium hydroxide scrubbers) to capture and neutralize the HCl gas produced during combustion, ensuring no acidic emissions are released into the atmosphere[1].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one Decision Is Waste Solid or Solvent-Dissolved? Start->Decision Solid Collect in HDPE Container (Keep Strictly Dry) Decision->Solid Solid Liquid Segregate into Halogenated Solvent Waste Decision->Liquid Liquid/Solution Label Label: "Hazardous Waste - Halogenated Organic" Solid->Label Liquid->Label Transport Transfer to Licensed Hazmat Transporter Label->Transport Incinerate High-Temp Incineration (>1000°C) Transport->Incinerate Scrubber Alkaline Flue Gas Scrubbing (Neutralizes HCl) Incinerate->Scrubber

Workflow for the safe segregation, transport, and thermal destruction of halogenated waste.

References

  • Benchchem.
  • EPA.
  • Benchchem. "Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide."
  • ChemicalBook.
  • P2 InfoHouse.
  • EPA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one
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1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one
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